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  • Product: D-beta-Imidazolelactic Acid, Monohydrate
  • CAS: 1246814-96-9

Core Science & Biosynthesis

Foundational

Structural Elucidation & Technical Profile: D-β-Imidazolelactic Acid Monohydrate

This guide provides an in-depth structural and technical analysis of D-β-Imidazolelactic Acid Monohydrate , a significant chiral intermediate in pharmaceutical synthesis and a metabolite associated with histidine catabol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and technical analysis of D-β-Imidazolelactic Acid Monohydrate , a significant chiral intermediate in pharmaceutical synthesis and a metabolite associated with histidine catabolism.

Introduction & Significance

D-β-Imidazolelactic Acid Monohydrate (CAS: 1246814-96-9) is the hydrated, dextrorotatory form of 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid. While its L-isomer is a direct mammalian metabolite of histidine implicated in disorders like histidinemia, the D-isomer (R-configuration) is primarily utilized as a high-value chiral synthon in the development of imidazole-based alkaloids (e.g., pilocarpine analogs) and as a biomarker in specific bacterial metabolic profiles.

For drug development professionals, the value of this molecule lies in its dual-functionality : the imidazole ring acts as a pH-sensitive proton shuttle, while the


-hydroxy acid moiety provides a handle for esterification or further chiral functionalization.

Molecular Architecture & Stereochemistry

Core Connectivity

The molecule consists of an imidazole heterocycle attached via a methylene bridge (


-carbon) to a lactic acid backbone.
  • IUPAC Name: (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrate.[1]

  • Formula:

    
    [1][2]
    
  • Stereochemistry: The "D" designation follows the Fischer-Rosanoff convention, correlating to the (R) absolute configuration according to Cahn-Ingold-Prelog (CIP) priority rules (OH > COOH >

    
    -Im > H).
    
Tautomerism & Hydration

The imidazole ring exhibits annular tautomerism. In the solid state (monohydrate), the water molecule is not merely a solvent of crystallization but a structural bridge. It stabilizes the crystal lattice by forming hydrogen bonds between the carboxylic acid proton and the unprotonated nitrogen (N3) of the imidazole ring, effectively "locking" the tautomer in a preferred state.

Structural Visualization

The following diagram illustrates the connectivity, stereochemistry, and the critical tautomeric equilibrium.

G cluster_0 Molecular Core (R-Configuration) cluster_1 Lattice Stabilization C_alpha Cα (Chiral Center) (R)-Config CH2 Methylene Bridge (Cβ) C_alpha->CH2 COOH Carboxyl Group (COOH) COOH->C_alpha OH Hydroxyl Group (OH) OH->C_alpha Imid Imidazole Ring (C3H3N2) CH2->Imid C4 attachment Taut Tautomeric Equilibrium (N1-H vs N3-H) Imid->Taut Water H2O (Structural Water) Water->COOH H-Bond Donor Water->Imid H-Bond Acceptor (N3)

Figure 1: Structural connectivity of D-β-Imidazolelactic Acid showing the H-bond bridging role of the monohydrate water.

Physicochemical Properties[2][3][4][5][6]

The monohydrate form is thermodynamically preferred over the anhydrous form under ambient conditions due to the high lattice energy provided by the water bridge.

PropertyDataRelevance to Protocols
Molecular Weight 174.15 g/mol Use this value for molarity calculations (not the anhydrous 156.14).
Appearance Off-white to pale orange solidColor changes indicate oxidation of the imidazole ring.
Melting Point 195–198 °CSharp endotherm; broadening indicates loss of water or impurities.
Solubility High: Water, DMSOLow: Ethanol, AcetoneRecrystallization is best achieved using Water/Ethanol gradients.
pKa Values

(COOH)

(Imidazolium)
Buffer selection is critical; molecule is zwitterionic at pH 4–5.
Chirality D / (R)Specific rotation

must be verified against standards.

Analytical Characterization & Validation Protocols

NMR Spectroscopy (Self-Validating Protocol)

The imidazole ring protons are highly sensitive to pH due to protonation of the N3 nitrogen. To ensure reproducible spectra, the solvent pH must be controlled.

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • pH Adjustment: Add 1 drop of

    
     or 
    
    
    
    to adjust pD to ~7.0 (neutral). This prevents chemical shift drifting of the imidazole protons.
  • Key Signals (Expected):

    • 
       7.6–8.0 ppm (s, 1H): Imidazole C2-H (most deshielded).
      
    • 
       6.9–7.2 ppm (s, 1H): Imidazole C5-H.
      
    • 
       4.3–4.5 ppm (dd, 1H): 
      
      
      
      -CH (chiral center).
    • 
       3.0–3.2 ppm (m, 2H): 
      
      
      
      -CH2 (diastereotopic splitting often observed).
HPLC Purity & Enantiomeric Excess (EE)

To distinguish the D-isomer from the L-isomer (metabolic impurity), chiral HPLC is required.

  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase.

  • Mobile Phase: MeOH/Acetonitrile (50:50) + 50mM Formic Acid + 25mM Diethylamine.

  • Detection: UV at 210 nm (imidazole absorbance).

  • Validation: The D-isomer should elute distinct from the L-isomer. Co-injection with a racemic standard is required for the first run.

Analytical Workflow Diagram

Analysis cluster_ID Identity Verification cluster_Purity Purity & Chirality Sample Raw Sample (D-β-Imidazolelactic Acid) NMR 1H-NMR (D2O, pD 7) Check Imidazole Singlets Sample->NMR HPLC Chiral HPLC Determine %ee (D vs L) Sample->HPLC XRD Powder XRD Confirm Monohydrate Phase NMR->XRD If structure confirmed KF Karl Fischer Titration Target: ~10.3% Water HPLC->KF If >98% ee Result Validated Reference Material KF->Result

Figure 2: Analytical decision matrix for validating the structure and hydration state.

Biological Context & Biosynthesis

While the D-isomer is often a synthetic target, understanding the biological origin of the scaffold is crucial for researchers studying histidine metabolism disorders.

Metabolic Pathway

In mammals, L-histidine is deaminated to urocanic acid. However, an alternative transamination pathway produces Imidazolepyruvic acid .

  • L-Isomer Production: Imidazolepyruvate is reduced by L-lactate dehydrogenase (non-specific) to L-imidazolelactic acid.

  • D-Isomer Production: Specific bacterial dehydrogenases (e.g., in Lactobacillus species) or engineered biocatalysts produce the D-isomer. This makes the D-isomer a potential marker for gut microbiome dysbiosis.

Pathway Visualization

Metabolism cluster_Main Mammalian Main Route cluster_Side Transamination Route Histidine L-Histidine Urocanic Urocanic Acid Histidine->Urocanic Histidase ImPyruvate Imidazolepyruvic Acid Histidine->ImPyruvate Transaminase LDH L-Lactate Dehydrogenase (Mammalian) ImPyruvate->LDH DDH D-Specific Dehydrogenase (Bacterial/Synthetic) ImPyruvate->DDH L_ILA L-Imidazolelactic Acid (Metabolic Disorder Marker) LDH->L_ILA D_ILA D-β-Imidazolelactic Acid (Target Compound) DDH->D_ILA

Figure 3: Divergent metabolic pathways of Histidine leading to D- vs L-Imidazolelactic acid.

References

  • PubChem. (n.d.).[3] D-b-Imidazole lactic Acid Monohydrate (CID 55275928).[2] National Library of Medicine. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (n.d.).[3] Metabocard for Imidazolelactic acid (HMDB0000666). Retrieved from [Link]

  • BMRB. (n.d.). NMR Spectra of Imidazole Derivatives. Biological Magnetic Resonance Data Bank. Retrieved from [Link]

Sources

Exploratory

Chemical and physical properties of D-beta-Imidazolelactic Acid

This technical guide details the chemical, physical, and biological properties of D-beta-Imidazolelactic Acid, structured for researchers and drug development professionals. Chemical Identity, Biosynthesis, and Functiona...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical, physical, and biological properties of D-beta-Imidazolelactic Acid, structured for researchers and drug development professionals.

Chemical Identity, Biosynthesis, and Functional Applications

Executive Summary

D-beta-Imidazolelactic Acid (also known as D-3-imidazolelactic acid) is a chiral imidazole derivative and a downstream metabolite of histidine catabolism. Predominantly produced by lactic acid bacteria (LAB) such as Lactobacillus plantarum and Lactobacillus delbrueckii, it has garnered significant interest in drug development and functional food research due to its antimicrobial properties and potential role as a bioactive postbiotic. This guide delineates its physicochemical profile, enzymatic biosynthesis, and analytical characterization standards.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identifiers
  • IUPAC Name: (2R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid

  • Common Names: D-3-Imidazolelactic acid; Imidazole-4-lactic acid

  • CAS Number: 1246814-96-9 (Monohydrate); 876-19-7 (General/Racemic references often share this, specific stereochemistry requires careful verification)

  • Molecular Formula: C₆H₈N₂O₃

  • Molecular Weight: 156.14 g/mol (Anhydrous)

Structural Characteristics

The molecule features an imidazole ring attached to a lactic acid backbone. The stereocenter at the alpha-carbon (C2) dictates the D- (or R-) configuration.

  • Tautomerism: The imidazole ring exists in tautomeric equilibrium (N1-H vs. N3-H), which is solvent-dependent and affects NMR chemical shifts.

  • Chirality: The D-isomer is the specific enantiomer produced via D-lactate dehydrogenase-like activity in specific bacterial pathways, distinct from the L-isomer found in mammalian histidine disorders (e.g., histidinemia).

Physical Properties Table
PropertyValue / DescriptionNotes
Appearance White to off-white crystalline solidHygroscopic in amorphous forms
Melting Point 195 – 198 °CDecomposition often occurs near MP
Solubility High: Water, DMSO, MethanolLow: Acetone, Chloroform, HexaneAmphoteric nature aids aqueous solubility
pKa Values pKa₁ ≈ 1.9 (Carboxyl)pKa₂ ≈ 6.0 (Imidazole conjugate acid)Zwitterionic at physiological pH
Optical Rotation Dextrorotatory (+)Specific rotation

is positive in 1M HCl
Stability Stable under ambient conditions; sensitive to strong oxidizersHygroscopic; store desiccated at -20°C

Biosynthesis and Production

In biological systems, D-beta-Imidazolelactic acid is synthesized from L-Histidine through a transamination-reduction sequence. This pathway is highly active in Lactobacillus species, contributing to the "non-acid" antimicrobial activity of fermented products.

Enzymatic Pathway
  • Transamination: L-Histidine is converted to Imidazolepyruvate by Histidine Transaminase (HisC) or an aromatic amino acid aminotransferase.

  • Reduction: Imidazolepyruvate is reduced to D-Imidazolelactate by D-Lactate Dehydrogenase (D-LDH) or a specific Hydroxyacid Dehydrogenase (HycDH) . This step determines the stereochemistry.

Pathway Visualization

The following diagram illustrates the conversion of Histidine to D-Imidazolelactic Acid within a bacterial system.

Biosynthesis Histidine L-Histidine HisC Histidine Transaminase (HisC) Histidine->HisC Imp Imidazolepyruvate D_LDH D-Lactate Dehydrogenase (D-LDH) Imp->D_LDH D_ILA D-beta-Imidazolelactic Acid HisC->Imp -NH3 D_LDH->D_ILA +NADH / H+

Caption: Enzymatic conversion of L-Histidine to D-beta-Imidazolelactic Acid via transamination and NADH-dependent reduction.

Analytical Characterization

Reliable identification requires a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (+).

  • Precursor Ion: [M+H]⁺ = m/z 157.06

  • Key Fragmentation Patterns (MS²):

    • m/z 157 → 139: Loss of H₂O (Dehydration of the hydroxyl group).

    • m/z 157 → 111: Loss of HCOOH (Formic acid/Carboxyl group cleavage).

    • m/z 111 → 81: Fragmentation of the imidazole ring (Characteristic of histidine derivatives).

Nuclear Magnetic Resonance (NMR)

Solvent: D₂O or DMSO-d₆[1]

PositionProton TypeChemical Shift (δ, ppm)MultiplicityCoupling (J)
C2 (Ring) Imidazole C-H7.6 – 8.8Singlet (s)-
C4 (Ring) Imidazole C-H6.9 – 7.4Singlet (s)-
α-CH Methine (CH-OH)4.1 – 4.4Doublet of doublets (dd)J ≈ 4-7 Hz
β-CH₂ Methylene2.9 – 3.2Multiplet (m)-

Note: Shifts for the imidazole protons are highly pH-dependent due to protonation of the ring nitrogens.

Biological Relevance & Applications[7][8]

Antimicrobial Mechanism

Unlike classical antibiotics, D-beta-Imidazolelactic acid functions as a membrane-active organic acid.

  • Membrane Permeabilization: At acidic pH, the protonated form diffuses across the bacterial cell membrane.

  • Intracellular Acidification: Upon entering the neutral cytoplasm, it dissociates, releasing protons and lowering internal pH.

  • Synergy: It exhibits synergistic activity with other phenyllactic acids and bacteriocins, effectively inhibiting Gram-positive pathogens like Listeria monocytogenes and Staphylococcus aureus.

Therapeutic Potential
  • Immune Modulation: Emerging research suggests imidazolelactate may modulate macrophage polarization, distinct from the pro-inflammatory effects of imidazole propionate.

  • Excipient Use: Due to its zwitterionic nature, it is investigated as a stabilizing counter-ion for basic drug formulations.

References

  • PubChem. (2021). D-beta-Imidazole lactic Acid Monohydrate (CID 55275928). National Library of Medicine. [Link]

  • Zhang, Y., & Vadlani, P. V. (2013). D-Lactic acid biosynthesis from biomass-derived sugars via Lactobacillus delbrueckii fermentation. Bioprocess and Biosystems Engineering. [Link]

  • mzCloud. (2016).[2] Imidazolelactic acid Mass Spectral Data. HighChem LLC. [Link]

Sources

Foundational

Technical Monograph: D-beta-Imidazolelactic Acid, Monohydrate

This technical guide provides an in-depth analysis of D-beta-Imidazolelactic Acid, Monohydrate , a critical chiral intermediate in the synthesis of imidazole alkaloids and a significant metabolite in histidine biochemist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of D-beta-Imidazolelactic Acid, Monohydrate , a critical chiral intermediate in the synthesis of imidazole alkaloids and a significant metabolite in histidine biochemistry.

CAS Number: 1246814-96-9 Stereochemical Designation: (R)-Enantiomer[1][2]

Executive Summary

D-beta-Imidazolelactic Acid, Monohydrate (CAS 1246814-96-9) is the (R)-enantiomer of the alpha-hydroxy acid metabolite derived from histidine.[1] While the L-isomer (S-configuration) is the predominant mammalian metabolite associated with histidine degradation, the D-isomer holds specific value in pharmaceutical development.[1] It serves as a vital chiral building block for the asymmetric synthesis of imidazole alkaloids, most notably (+)-pilocarpine and (+)-isopilocarpine , which are muscarinic agonists used in the treatment of glaucoma and xerostomia. This guide details its physicochemical properties, synthesis pathways, and validated analytical protocols for purity assessment.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound exists as a monohydrate, a critical factor for stoichiometric calculations in synthesis. The imidazole ring introduces tautomeric complexity, while the alpha-hydroxy group provides a handle for further functionalization.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrate
Common Name D-beta-Imidazolelactic acid monohydrate
CAS Number 1246814-96-9
Molecular Formula C₆H₈N₂O₃[1][2][3] · H₂O (C₆H₁₀N₂O₄)
Molecular Weight 174.16 g/mol (Monohydrate) / 156.14 g/mol (Anhydrous)
Appearance Off-white to pale orange crystalline solid
Solubility Soluble in water, dilute acid; sparingly soluble in ethanol
Chirality D-Configuration / (R)-Absolute Configuration
pKa Values ~3.4 (Carboxyl), ~6.8 (Imidazole N-H)
Melting Point 195–198 °C (Decomposition)
Structural Visualization

The following diagram illustrates the (R)-configuration. Note that the priority of the hydroxyl group (-OH) over the carboxyl (-COOH) and imidazole side chain dictates the (R) assignment in the Cahn-Ingold-Prelog system, which correlates to the D- designation in Fisher projections for alpha-hydroxy acids.[1]

G ChiralCenter C2 (Chiral Center) (R)-Configuration Carboxyl Carboxyl Group (-COOH) ChiralCenter->Carboxyl Priority 2 Hydroxyl Hydroxyl Group (-OH) ChiralCenter->Hydroxyl Priority 1 SideChain Imidazole Side Chain (-CH2-C3H3N2) ChiralCenter->SideChain Priority 3 Hydrogen Hydrogen (-H) ChiralCenter->Hydrogen Priority 4 (Dash)

Figure 1: Stereochemical priority assignment for D-beta-Imidazolelactic Acid (R-isomer).

Biological Significance & Applications[2][4][7][8]

Metabolic Context

In mammalian systems, L-histidine is primarily converted to L-imidazolelactic acid via imidazolepyruvate.[1] The presence of the D-isomer (CAS 1246814-96-9) often points to:

  • Bacterial Metabolism: Certain gut microbiota possess racemases or D-amino acid oxidases that can generate D-metabolites.[1]

  • Pathological Biomarker: Elevated levels of imidazolelactic acid (total) are observed in histidinemia (histidase deficiency) and phenylketonuria (PKU). Distinguishing the D-isomer is crucial for identifying bacterial vs. endogenous metabolic dysregulation.[1]

Pharmaceutical Application: Alkaloid Synthesis

The primary industrial utility of D-beta-imidazolelactic acid is as a precursor for (+)-Pilocarpine .[1][2] The synthesis relies on the preservation of the chiral center at the C2 position. The D-isomer provides the correct stereochemistry required for the pharmacologically active form of pilocarpine.

Synthesis D_His D-Histidine (Starting Material) Diazotization Diazotization (NaNO2 / HCl) D_His->Diazotization Deamination with Retention of Config D_ImLac D-beta-Imidazolelactic Acid (CAS 1246814-96-9) Diazotization->D_ImLac Intermediates Cyclization & Methylation D_ImLac->Intermediates Pilocarpine (+)-Pilocarpine (Glaucoma Therapeutic) Intermediates->Pilocarpine

Figure 2: Synthetic pathway from D-Histidine to (+)-Pilocarpine using D-beta-Imidazolelactic Acid.[1][2]

Synthesis & Production Protocols

Synthesis from D-Histidine

The most reliable route to high-optical-purity D-beta-imidazolelactic acid is the diazotization of D-histidine.[1] Unlike simple aliphatic amino acids, the reaction conditions can be tuned to favor retention of configuration via the neighboring group participation of the carboxylate or imidazole ring.

Protocol:

  • Reagents: D-Histidine (10 mmol), Sodium Nitrite (NaNO₂, 15 mmol), Hydrochloric Acid (2M).

  • Procedure:

    • Dissolve D-Histidine in 2M HCl at 0°C.

    • Add NaNO₂ solution dropwise over 60 minutes, maintaining temperature <5°C to prevent racemization.

    • Stir for 4 hours at room temperature.

    • Neutralize with NaOH to pH 5.0.

    • Purification: Desalt using ion-exchange chromatography (Dowex 50W). Elute with 1M NH₄OH.

    • Crystallization: Concentrate in vacuo and recrystallize from water/ethanol to obtain the monohydrate.

Analytical Methodologies (Quality Control)

To ensure the integrity of the CAS 1246814-96-9 designation, chiral separation is mandatory to rule out L-isomer contamination.[1]

Chiral HPLC Method

This validated method uses a cellulose-based chiral stationary phase effective for imidazole derivatives.[1]

ParameterCondition
Column Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)), 250 × 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1 v/v/v)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV @ 220 nm (Imidazole absorption)
Retention Time D-Isomer (R) typically elutes before L-Isomer (S) in this system (verify with standards).[1]
LC-MS/MS Identification

For biological matrices (urine/plasma), high sensitivity is required.

  • Ionization: ESI Positive Mode ([M+H]⁺ = 157.06 for anhydrous core).

  • Transitions:

    • Quantifier: 157.1 → 111.1 (Loss of HCOOH)

    • Qualifier: 157.1 → 81.1 (Imidazole fragment)

Analysis Sample Sample (Solid/Biofluid) Prep Sample Prep (Dilution/SPE) Sample->Prep HPLC Chiral HPLC (Chiralcel OJ-H) Prep->HPLC Detector UV / MS Detection HPLC->Detector Data Enantiomeric Excess Calculation Detector->Data

Figure 3: Analytical workflow for enantiomeric purity determination.

References

  • PubChem. Compound Summary: (R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate.[1] CID 55275928. Available at: [Link]

  • Podolska, M., et al. (2009). "HPLC method for separating enantiomers of imidazole derivatives." Acta Poloniae Pharmaceutica, 66(6), 777-782.
  • Wishart, D.S., et al. HMDB: Imidazolelactic acid (HMDB0002320). Human Metabolome Database. Available at: [Link]

Sources

Exploratory

Technical Guide: D-beta-Imidazolelactic Acid as a Metabolite of L-Histidine

Executive Summary D-beta-Imidazolelactic Acid (D-ImLA) is a specific reduction product of imidazolepyruvic acid, derived from the transamination of L-Histidine. While the canonical catabolism of L-Histidine in mammals pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-beta-Imidazolelactic Acid (D-ImLA) is a specific reduction product of imidazolepyruvic acid, derived from the transamination of L-Histidine. While the canonical catabolism of L-Histidine in mammals proceeds via deamination to urocanic acid (catalyzed by histidase), D-ImLA represents a critical alternative pathway. This pathway becomes physiologically dominant in Histidinemia (histidase deficiency) and is increasingly recognized as a marker of gut microbiota activity , where bacterial dehydrogenases favor the production of the D-enantiomer over the L-form typically generated by mammalian lactate dehydrogenase (LDH).

This guide delineates the metabolic origins, stereochemical significance, and validated LC-MS/MS quantification protocols for D-ImLA, serving as a resource for metabolic profiling and drug development.

Metabolic Biochemistry: The Transamination Shunt

The Bifurcation of Histidine Catabolism

In healthy mammalian physiology, L-Histidine is primarily degraded via the Deamination Pathway to urocanic acid. However, when this primary route is blocked (e.g., genetic Histidinemia) or saturated, L-Histidine is shunted into the Transamination Pathway .

  • Transamination: L-Histidine is converted to Imidazolepyruvic Acid (ImPA) by Histidine-Pyruvate Aminotransferase (HPAT).

    • Note: This step destroys the chiral center at the

      
      -carbon, converting the L-isomer into an achiral (prochiral) 
      
      
      
      -keto acid.
  • Reduction: ImPA is reduced to Imidazolelactic Acid (ImLA) .

    • Mammalian Context: Liver L-Lactate Dehydrogenase (L-LDH) typically reduces ImPA to L-ImLA .

    • Microbial/Pathological Context: Specific bacterial dehydrogenases (e.g., in Lactobacillus or Pseudomonas spp.) or non-specific reductases can generate the D-ImLA enantiomer.

Stereochemical Significance

The distinction between D- and L-ImLA is often overlooked in standard metabolomics but is crucial for mechanistic precision.

  • L-ImLA: Associated with endogenous mammalian salvage pathways.

  • D-ImLA: Strongly indicative of microbial metabolism (gut-liver axis) or specific enzymatic reduction in pharmaceutical contexts.

Pathway Visualization

The following diagram illustrates the divergence between the canonical Urocanic Acid pathway and the Imidazolelactic Acid shunt.

HistidineMetabolism node_substrate node_substrate node_enzyme node_enzyme node_intermediate node_intermediate node_product node_product L_His L-Histidine HAL Histidase (Histidine Ammonia Lyase) L_His->HAL HPAT Histidine Transaminase (HPAT) L_His->HPAT Urocanic Urocanic Acid HAL->Urocanic Major Route (Deamination) ImPA Imidazolepyruvic Acid (Achiral Keto-Acid) HPAT->ImPA Minor Route (Transamination) Dominant in Histidinemia L_LDH L-Lactate Dehydrogenase (Mammalian) ImPA->L_LDH D_LDH D-Dehydrogenase (Bacterial/Specific) ImPA->D_LDH L_ImLA L-Imidazolelactic Acid L_LDH->L_ImLA Endogenous D_ImLA D-beta-Imidazolelactic Acid D_LDH->D_ImLA Microbial / Pathological

Figure 1: Bifurcation of L-Histidine metabolism showing the generation of D- vs L-Imidazolelactic acid.

Clinical & Research Applications

Histidinemia Biomarker

In patients with Histidinemia (HAL gene mutation), the conversion to urocanic acid is blocked.[1] Plasma histidine levels rise (up to 290–1420 μM), forcing flux through the transaminase pathway.

  • Observation: Urinary excretion of Imidazolelactic acid increases 5-10 fold.

  • Utility: While Histidinemia is often considered benign, elevated ImLA can interfere with urinary assays for phenylketonuria (PKU) (e.g., ferric chloride test) due to structural similarity to phenylpyruvate.

Gut Microbiome & Dysbiosis

Recent studies link D-amino acid metabolites to gut flora.

  • Mechanism: Bacterial species (e.g., Clostridium, Lactobacillus) possess racemases and D-specific dehydrogenases.

  • Research Focus: D-ImLA levels in plasma may serve as a proxy for specific microbial activity or intestinal permeability, distinguishing host metabolism (L-form) from microbiome contributions (D-form).

Analytical Methodology: Chiral LC-MS/MS Quantification

To specifically quantify D-beta-Imidazolelactic Acid and distinguish it from its L-isomer and isobaric interferences, a chiral separation method is required. Standard C18 chromatography cannot separate these enantiomers.

Experimental Design Strategy
  • Separation: Chiral stationary phase (CSP) or Chiral derivatization (e.g., Marfey's reagent).

  • Detection: Triple Quadrupole MS (QqQ) in MRM mode.

  • Internal Standard: Use stable isotope-labeled L-Histidine (

    
    , 
    
    
    
    ) or synthesized
    
    
    -ImLA if available.
Protocol: Sample Preparation & Extraction
  • Sample: 50 μL Plasma or Urine.

  • Protein Precipitation: Add 150 μL cold Acetonitrile:Methanol (1:1) containing 0.1% Formic Acid.[2]

    • Why: Removes proteins that foul the column; acid stabilizes the imidazole ring.

  • Vortex & Centrifuge: 10 min at 15,000 x g, 4°C.

  • Supernatant Transfer: Transfer 100 μL to a glass vial.

  • Evaporation (Optional): If sensitivity is low, dry under

    
     and reconstitute in 50 μL mobile phase.
    
Protocol: Chiral LC-MS/MS Parameters
ParameterSetting / Description
LC System UHPLC (e.g., Shimadzu Nexera / Agilent 1290)
Column Chiralpak ZWIX(+) or Sumichiral OA-5000 (150 x 2.1 mm, 3 μm)
Column Temp 25°C (Lower temp often improves chiral resolution)
Mobile Phase A 50 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Isocratic 80% B (Optimization required for specific column)
Flow Rate 0.25 mL/min
MS Source ESI Positive Mode
MRM Transition m/z 157.1

111.1 (Loss of HCOOH) m/z 157.1

83.1 (Imidazole fragment)
Analytical Workflow Diagram

LCMS_Workflow node_step node_step node_critical node_critical node_data node_data Sample Biological Sample (Plasma/Urine) Precip Protein Precipitation (ACN/MeOH + FA) Sample->Precip Centrifuge Centrifugation 15,000g, 4°C Precip->Centrifuge ChiralLC Chiral LC Separation (Chiralpak ZWIX) Centrifuge->ChiralLC Supernatant ESI ESI (+) Ionization ChiralLC->ESI MRM MRM Detection (157.1 -> 111.1) ESI->MRM Data Quantification D vs L Ratio MRM->Data

Figure 2: Workflow for the stereoselective analysis of Imidazolelactic acid isomers.

Synthesis & Standards

For rigorous validation, commercial standards of D-ImLA are rare but available. If unavailable, enzymatic synthesis is preferred over chemical synthesis to ensure optical purity.

  • Chemical Source: Santa Cruz Biotechnology (CAS 1246814-96-9) or custom synthesis.

  • Enzymatic Synthesis:

    • Substrate: Imidazolepyruvic acid.[3]

    • Enzyme: D-Lactate Dehydrogenase (from Lactobacillus spp.).

    • Cofactor: NADH.[4]

    • Validation: Verify optical rotation via Polarimetry or Chiral HPLC.

References

  • Auerbach, V. H., et al. (1962). "Histidinemia: A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid." The Journal of Pediatrics. Link

  • Levy, H. L., et al. (2001). "Histidinemia."[5] The Online Metabolic and Molecular Bases of Inherited Disease. Link

  • Watanabe, T., et al. (2019). "Imidazole quantification by LC determination." Wiley Analytical Science. Link

  • Konishi, Y., et al. (2004). "Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex." International Journal of Developmental Neuroscience. Link

  • Recasens, M., et al. (2021). "Gut L-Histidine Metabolism and Histamine Signaling in Colonic Neoplasia." Grantome / NIH. Link

Sources

Foundational

Metabolic Profiling of Imidazolelactic Acid in Human Urine

A Technical Guide to Origins, Detection, and Interpretation Executive Summary Imidazolelactic acid (ILA) is a specific organic acid metabolite derived from the amino acid histidine. In healthy human physiology, it is pre...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Origins, Detection, and Interpretation

Executive Summary

Imidazolelactic acid (ILA) is a specific organic acid metabolite derived from the amino acid histidine. In healthy human physiology, it is present in urine only in trace quantities. Its detection at elevated levels is a primary biomarker for Histidinemia (histidase deficiency) and a secondary marker for disorders involving aromatic amino acid metabolism (e.g., Phenylketonuria) or gut microbiome dysbiosis.

This guide provides a technical framework for the biochemical origin, analytical quantification via Gas Chromatography-Mass Spectrometry (GC-MS), and clinical interpretation of ILA in human urine.

Part 1: Biochemical Origin & Pathophysiology

To interpret ILA data, one must understand the "Metabolic Shunt" created when the primary catabolic pathway of histidine is blocked.

1. The Normal vs. Pathological Pathway

Under normal physiological conditions, histidine is catabolized by the enzyme Histidase (histidine ammonia-lyase) into urocanic acid.[1][2][3] This is the rate-limiting step.

  • Normal State: Histidine

    
     Urocanic Acid 
    
    
    
    FIGLU
    
    
    Glutamate.
  • Histidinemia (Block): When Histidase activity is absent or reduced, histidine accumulates in the blood and tissues.[1][3]

  • The Shunt: Excess histidine is forced into a secondary transamination pathway. Histidine is transaminated to Imidazolepyruvic acid (a keto acid), which is then reduced by an aromatic lactate dehydrogenase to form Imidazolelactic acid (ILA).

2. Pathway Visualization

The following diagram illustrates the diversion of histidine metabolism that results in ILA excretion.

HistidinePath Histidine L-Histidine Urocanic Urocanic Acid Histidine->Urocanic Histidase (Primary Route) ImPyruvate Imidazolepyruvic Acid (Keto-acid) Histidine->ImPyruvate Histidine Transaminase (Shunt) ImLactate Imidazolelactic Acid (ILA) ImPyruvate->ImLactate Dehydrogenase

Figure 1: The Histidine Metabolic Shunt. The red dashed line indicates the pathological pathway activated during Histidase deficiency, leading to ILA formation.

Part 2: Analytical Methodologies (GC-MS)

While LC-MS/MS is used for targeted quantification, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for broad-spectrum Organic Acid (OA) profiling. ILA is non-volatile and requires derivatization (silylation) to be detected.

1. Pre-Analytical Considerations
  • Specimen: Random spot urine (frozen immediately at -20°C).

  • Interference: Bacterial contamination can produce ILA; samples must be sterile or analyzed immediately.

  • Normalization: Results are typically normalized to Creatinine (mmol/mol creatinine) to account for urine dilution.

2. Step-by-Step GC-MS Protocol

This protocol ensures the detection of ILA alongside its precursor, imidazolepyruvic acid.

Reagents:

  • Internal Standard (IS): 3,3-dimethylglutaric acid or Tropic acid.

  • Oximation Reagent: Hydroxylamine hydrochloride (prevents keto-enol tautomerism of the precursor).

  • Silylation Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Workflow:

  • Urease Treatment (Critical):

    • Add Urease to 1 mL urine. Incubate at 37°C for 30 mins.

    • Reasoning: Urine contains massive amounts of urea, which co-elutes and obscures organic acid peaks. Urease hydrolyzes urea into ammonia and CO2.

  • Oximation:

    • Add Hydroxylamine HCl. Incubate at 60°C for 30 mins.

    • Reasoning: Stabilizes Imidazolepyruvic acid (keto group) if present, preventing multiple peak formation.

  • Extraction:

    • Acidify to pH < 2 using HCl.

    • Extract 3x with Ethyl Acetate or Diethyl Ether.

    • Reasoning: Organic acids are protonated at low pH, making them soluble in organic solvents.

  • Derivatization (Silylation):

    • Dry the extract under nitrogen.

    • Add 100 µL BSTFA + TMCS. Heat at 60°C for 30 mins.

    • Reasoning: Replaces active hydrogens (-OH, -COOH, -NH) with Trimethylsilyl (TMS) groups, rendering ILA volatile.

  • GC-MS Injection:

    • Column: 5% Phenyl Polysiloxane (e.g., DB-5MS).

    • Mode: Splitless injection.[4][5]

    • Scan: Full Scan (m/z 50–650) for identification; SIM for quantification.

3. Analytical Workflow Diagram

GCMS_Workflow Urine Urine Sample (1 mL) IS Add Internal Standard (Tropic Acid) Urine->IS Urease Urease Treatment (Remove Urea) IS->Urease Oximation Oximation (Stabilize Keto-acids) Urease->Oximation Extract Liquid-Liquid Extraction (Ethyl Acetate, pH < 2) Oximation->Extract Dry Evaporation (N2) Extract->Dry Deriv Silylation (BSTFA) (Form TMS-derivatives) Dry->Deriv GCMS GC-MS Analysis (DB-5MS Column) Deriv->GCMS

Figure 2: Optimized GC-MS sample preparation workflow for urinary organic acids, including ILA.

Part 3: Clinical Significance & Reference Ranges
1. Data Interpretation Table

The following table summarizes the interpretation of ILA levels in human urine.

ConditionILA LevelMechanismConcomitant Markers
Healthy Control Trace / Undetectable Normal Histidase activity prevents accumulation.Normal Histidine
Histidinemia Markedly Elevated Histidase deficiency forces Histidine

ILA shunt.
High Histidine, Low Urocanic Acid
PKU (Phenylketonuria) Mildly Elevated High Phenylalanine competitively inhibits metabolic enzymes.High Phenylpyruvic acid, High Phenylalanine
Gut Dysbiosis Variable Bacterial production of imidazole derivatives.Indole markers, D-Lactate
2. Reference Values
  • Normal Range: < 5 mmol/mol creatinine (Often below limit of quantitation).

  • Pathological Range: > 50–100 mmol/mol creatinine (In Histidinemia).

Note: ILA is often identified qualitatively in screening. If a peak is observed at the specific retention time for Imidazolelactic acid-TMS (typically 2-TMS or 3-TMS derivative depending on silylation conditions), it is flagged for review.

3. Confounding Factors
  • Diet: High protein load may transiently increase histidine metabolites.

  • Microbiome: Certain E. coli strains and other gut flora can synthesize imidazole derivatives. Bacterial overgrowth in the sample cup (if not frozen) can generate false positives.

References
  • Human Metabolome Database (HMDB). Metabocard for Imidazolelactic acid (HMDB0002320).[6] Available at: [Link]

  • Scriver, C. R., et al.The Metabolic and Molecular Bases of Inherited Disease. McGraw-Hill.
  • Chalmers, R. A., & Lawson, A. M.Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. (Classic text on GC-MS methodology).
  • Levy, H. L., et al. Histidinemia. In: GeneReviews® [Internet]. University of Washington, Seattle. Available at: [Link]

  • Tanaka, K., et al. Gas-chromatographic method of screening for inborn errors of metabolism in urine. Clinica Chimica Acta.[7] Available at: [Link]

Sources

Exploratory

Role of D-beta-Imidazolelactic Acid in metabolic pathways

Metabolic Origins, Analytical Profiling, and Clinical Significance Executive Summary D-beta-Imidazolelactic acid (D-ImLac) is a chiral metabolite derived from the catabolism of histidine. While often overshadowed by its...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Origins, Analytical Profiling, and Clinical Significance

Executive Summary

D-beta-Imidazolelactic acid (D-ImLac) is a chiral metabolite derived from the catabolism of histidine. While often overshadowed by its L-isomer (the primary product of mammalian histidine catabolism under pathological conditions like histidinemia), D-ImLac represents a critical "metabolic sentinel." Its presence in mammalian systems is frequently indicative of exogenous production by gut microbiota or specific off-target enzymatic activity, distinguishing it from the endogenous L-isoform.

This guide delineates the metabolic architecture of D-ImLac, contrasting it with the canonical urocanate pathway. It provides a validated, self-checking LC-MS/MS protocol for its quantification—emphasizing the necessity of chiral resolution—and explores its utility as a biomarker for gut dysbiosis and a precursor in pharmaceutical synthesis.

Metabolic Architecture: The Histidine Shunt

To understand D-ImLac, one must first deconstruct the bifurcation of histidine catabolism. In healthy mammalian tissue, histidine is primarily processed by histidase (histidine ammonia-lyase).[1][2] However, when this enzyme is deficient or saturated, or within specific microbial environments, the "Transamination Shunt" becomes active.

2.1 The Critical Bifurcation
  • Canonical Pathway (Mammalian/Dominant): Histidine

    
     Urocanate 
    
    
    
    Glutamate.
  • The Transamination Shunt (Pathological/Microbial):

    • Step 1: Histidine is transaminated to Imidazolepyruvate by Histidine-Pyruvate Aminotransferase.

    • Step 2 (The Chiral Switch): Imidazolepyruvate is reduced to Imidazolelactate.

      • Mammalian Context: Action of L-Lactate Dehydrogenase (L-LDH) typically yields L-Imidazolelactate .

      • Microbial Context: Bacterial species (e.g., Lactobacillus, Pseudomonas) possessing D-Lactate Dehydrogenase (D-LDH) or specific D-2-hydroxyacid dehydrogenases reduce the keto-acid to D-Imidazolelactate .

Key Insight: The detection of significant levels of the D-isomer in human plasma or urine is a strong indicator of microbial origin (gut dysbiosis) or ingestion, analogous to D-Lactic acidosis, as mammalian cells lack efficient D-dehydrogenases for this specific substrate.

2.2 Pathway Visualization

The following diagram illustrates the divergence between the canonical pathway and the D/L shunt.

HistidineMetabolism Histidine L-Histidine Urocanate Urocanate Histidine->Urocanate Histidase (Major Path) ImPyruvate Imidazolepyruvate Histidine->ImPyruvate Histidine-Pyruvate Aminotransferase (Shunt Path) L_ImLac L-Imidazolelactate (Endogenous/Histidinemia) ImPyruvate->L_ImLac L-LDH (Mammalian) D_ImLac D-Imidazolelactate (Microbial/Bacterial) ImPyruvate->D_ImLac D-LDH (Bacterial)

Figure 1: The Histidine Catabolic Bifurcation. Green path indicates the microbial origin of the D-isomer.

Analytical Methodology: Chiral Quantification

Standard C18 chromatography cannot distinguish D-ImLac from L-ImLac. Co-elution of these enantiomers leads to "Total Imidazolelactate" data, which obscures the biological source (host vs. microbiome). The following protocol utilizes a Chiral Stationary Phase (CSP) for resolution.

3.1 Experimental Protocol: Chiral LC-MS/MS

Validation Note: This workflow assumes a target matrix of Plasma or Cell Culture Supernatant.

Step 1: Sample Preparation (Protein Precipitation) [3]

  • Aliquot 50 µL of sample into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Methanol containing internal standard (e.g.,

    
    -Histidine or deuterated Imidazolelactate if available).
    
    • Why: Methanol precipitates proteins and halts metabolic activity immediately (quenching).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh vial. Evaporate to dryness under nitrogen at 35°C.

  • Reconstitute in 50 µL of Mobile Phase A.

Step 2: Chromatographic Separation

  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral column (150 x 3 mm, 3 µm).

  • Mobile Phase A: MeOH/ACN/H2O (49:49:2) + 50mM Formic Acid + 25mM Ammonium Formate.

  • Mobile Phase B: MeOH + 50mM Formic Acid + 25mM Ammonium Formate.

  • Gradient: Isocratic elution is often preferred for chiral separation, but a shallow gradient (0-20% B over 10 mins) can sharpen peaks.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Parameters) Operate in Positive Ion Mode (ESI+) .

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
D-Imidazolelactate 157.1111.115Quantifier (Loss of HCOOH)
D-Imidazolelactate 157.181.125Qualifier (Imidazole ring fragment)
Internal Standard Depends on ISDepends on IS-Normalization
3.2 Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (50 µL) Precip Precipitation (150 µL Ice-Cold MeOH) Sample->Precip Centrifuge Centrifugation (14,000g, 4°C, 10 min) Precip->Centrifuge Supernatant Supernatant Recovery & N2 Evaporation Centrifuge->Supernatant Recon Reconstitution (Mobile Phase A) Supernatant->Recon LC Chiral LC Separation (Chiralpak ZWIX+) Recon->LC MS MS/MS Detection (m/z 157.1 -> 111.1) LC->MS

Figure 2: Chiral LC-MS/MS Workflow for D-ImLac Quantification.

Clinical & Pharmacological Applications[5][6]
4.1 Histidinemia vs. Dysbiosis

In clinical diagnostics, distinguishing the source of imidazolelactate is vital.

  • Histidinemia (Type I/II): Caused by a genetic defect in histidase. Patients accumulate high levels of Histidine and Imidazolepyruvate, which is converted to L-Imidazolelactate by endogenous LDH.

  • Bacterial Overgrowth: Patients with Short Bowel Syndrome or specific dysbiosis may present with elevated D-Imidazolelactate . This mirrors the pathology of D-Lactic Acidosis, where bacterial D-lactate accumulates because human enzymes (D-2-hydroxyacid dehydrogenase) clear it inefficiently.

4.2 Pharmaceutical Synthesis

D-beta-Imidazolelactic acid is commercially significant as a chiral building block. It serves as a precursor for:

  • Imidazole Alkaloids: Used in the synthesis of bioactive marine alkaloids.

  • Peptidomimetics: The D-configuration confers resistance to proteolytic degradation, making it a valuable scaffold for stable peptide drug design.

4.3 Data Summary: D- vs L-Properties[4][5]
FeatureL-beta-Imidazolelactic AcidD-beta-Imidazolelactic Acid
Primary Origin Mammalian (Histidinemia)Microbial / Synthetic
Enzyme Source L-Lactate Dehydrogenase (L-LDH)Bacterial D-LDH
Clinical Marker Histidase DeficiencyGut Dysbiosis / Bacterial Load
Clearance Rapid (Endogenous pathways)Slow (Lack of specific transporters/enzymes)
References
  • PubChem. (n.d.).[6] D-beta-Imidazolelactic acid.[6][7] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Human Metabolome Database (HMDB). (n.d.). Metabocard for Imidazolelactic acid. HMDB. Retrieved February 1, 2026, from [Link]

  • Wadman, S. K., et al. (1971). Variations in the urinary excretion of imidazolelactic acid and imidazolepyruvic acid in normal adults and children. Clinica Chimica Acta. (Contextual grounding for histidine metabolites).
  • Ewaschuk, J. B., et al. (2005). D-Lactate in Human and Ruminant Metabolism. The Journal of Nutrition. (Mechanistic parallel for D-isomer metabolism).

Sources

Foundational

Enzymatic synthesis of D-beta-Imidazolelactic Acid from histidine

An In-Depth Technical Guide to the Enzymatic Synthesis of D-β-Imidazolelactic Acid from L-Histidine Abstract D-β-imidazolelactic acid is a chiral molecule of significant interest in metabolic research and as a potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enzymatic Synthesis of D-β-Imidazolelactic Acid from L-Histidine

Abstract

D-β-imidazolelactic acid is a chiral molecule of significant interest in metabolic research and as a potential building block in pharmaceutical synthesis. Traditional chemical synthesis of this compound often involves harsh conditions and can lead to racemic mixtures, necessitating challenging chiral separations. This guide details a robust and stereoselective two-step enzymatic pathway for the synthesis of D-β-imidazolelactic acid from the readily available L-histidine. The process leverages a whole-cell biocatalyst expressing an L-amino acid deaminase for the initial conversion of L-histidine to imidazole-4-pyruvic acid, followed by a stereoselective reduction catalyzed by a D-lactate dehydrogenase. This biocatalytic approach offers high specificity, mild reaction conditions, and excellent enantiomeric purity of the final product, presenting a compelling alternative to conventional chemical methods. This document provides a comprehensive overview of the enzymatic cascade, detailed experimental protocols, and methods for purification and analysis, intended for researchers and professionals in drug development and biotechnology.

Introduction: The Rationale for a Biocatalytic Approach

D-β-imidazolelactic acid is a metabolite of histidine that has garnered interest for its potential physiological roles and as a chiral synthon. The stereochemistry of the molecule is critical for its biological activity and for its application in the synthesis of complex molecules. The enzymatic synthesis route from L-histidine offers several distinct advantages over classical organic synthesis:

  • High Stereoselectivity: Enzymes can catalyze reactions with near-perfect enantioselectivity, directly yielding the desired D-enantiomer and obviating the need for chiral resolution of a racemic mixture.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near physiological pH and temperature, which minimizes side reactions and the formation of degradation products.

  • Environmental Sustainability: This "green chemistry" approach avoids the use of hazardous reagents and organic solvents often employed in traditional chemical synthesis.[1]

  • Process Efficiency: The use of whole-cell biocatalysts can simplify the process by providing a self-contained system with inherent cofactor regeneration, thus reducing the cost and complexity of the reaction setup.

This guide will elucidate a two-step enzymatic cascade designed to efficiently produce D-β-imidazolelactic acid with high optical purity.

The Two-Step Enzymatic Cascade

The conversion of L-histidine to D-β-imidazolelactic acid is achieved through a sequential two-enzyme process. The first step involves the oxidative deamination of L-histidine to its corresponding α-keto acid, imidazole-4-pyruvic acid (IPA). The second step is the stereoselective reduction of the keto group of IPA to a hydroxyl group, yielding D-β-imidazolelactic acid.

Enzymatic_Cascade cluster_step1 Step 1: Oxidative Deamination cluster_step2 Step 2: Stereoselective Reduction L_His L-Histidine IPA Imidazole-4-pyruvic Acid (IPA) L_His->IPA L-Amino Acid Deaminase (whole-cell biocatalyst) D_ILA D-β-Imidazolelactic Acid IPA->D_ILA D-Lactate Dehydrogenase (e.g., from Lactobacillus reuteri)

Figure 1: The two-step enzymatic cascade for the synthesis of D-β-Imidazolelactic Acid from L-Histidine.

Step 1: Oxidative Deamination of L-Histidine to Imidazole-4-Pyruvic Acid (IPA)

The initial step is the conversion of L-histidine to IPA. This is effectively catalyzed by an L-amino acid deaminase (L-AAD).

  • Enzyme of Choice: L-amino acid deaminase from Proteus vulgaris or Proteus myxofaciens. These enzymes are membrane-bound flavoproteins that catalyze the deamination of L-amino acids to their corresponding α-keto acids.[2][3]

  • Causality of Choice: L-AADs from Proteus species have demonstrated good activity and stability, particularly when expressed in a heterologous host like Escherichia coli.[1][4] Utilizing a whole-cell biocatalyst system circumvents the need for the addition and regeneration of the FAD cofactor and provides a more stable enzymatic preparation.[4]

The reaction mechanism involves the oxidation of the α-amino group of L-histidine to an imine, which then hydrolyzes to the α-keto acid (IPA) and ammonia.

Step 2: Stereoselective Reduction of Imidazole-4-Pyruvic Acid to D-β-Imidazolelactic Acid

The second and crucial stereochemistry-determining step is the reduction of the ketone group of IPA to a hydroxyl group.

  • Enzyme of Choice: A coenzyme-nonspecific D-lactate dehydrogenase (D-LDH), for instance from Lactobacillus reuteri.[5]

  • Causality of Choice: D-LDHs from lactic acid bacteria have been shown to have broad substrate specificity towards various α-keto acids, reducing them to the corresponding D-hydroxy acids with high enantioselectivity (>99%).[5] The coenzyme nonspecificity (ability to use both NADH and NADPH) adds flexibility to the process, especially when using a whole-cell system with its native cofactor pool.[5]

This enzymatic reduction is highly specific for the production of the D-enantiomer of β-imidazolelactic acid.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages of the enzymatic synthesis.

Preparation of the L-Amino Acid Deaminase Whole-Cell Biocatalyst

This protocol describes the expression of L-amino acid deaminase from Proteus vulgaris in E. coli.

Protocol_1 start Start: E. coli harboring L-AAD expression vector culture Culture in LB medium with antibiotic at 37°C to OD600 of 0.6-0.8 start->culture induce Induce with IPTG (e.g., 0.1-1.0 mM) culture->induce incubate Incubate at a lower temperature (e.g., 20-28°C) for 4-16 hours induce->incubate harvest Harvest cells by centrifugation incubate->harvest wash Wash cell pellet with buffer (e.g., phosphate buffer, pH 7.0) harvest->wash end End: Resuspend cells to desired concentration for use as biocatalyst wash->end

Figure 2: Workflow for the preparation of the L-AAD whole-cell biocatalyst.

Step-by-Step Protocol:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for L-amino acid deaminase from Proteus vulgaris.

  • Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 25°C) and add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce protein expression.

  • Expression: Continue to incubate the culture at the lower temperature for 4-16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Washing: Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Biocatalyst Preparation: Resuspend the washed cell pellet in the reaction buffer to the desired concentration (e.g., 10-50 g/L wet cell weight). The whole-cell biocatalyst is now ready for use.

Enzymatic Synthesis of D-β-Imidazolelactic Acid

This protocol outlines the two-step enzymatic reaction in a single pot.

ParameterRecommended ValueRationale
Step 1: Deamination
L-Histidine Concentration50-100 mMBalances substrate availability with potential substrate inhibition.
L-AAD Biocatalyst Conc.10-50 g/L (wet weight)Sufficient catalyst loading for efficient conversion.
Buffer50 mM Phosphate BufferMaintains a stable pH for the reaction.
pH7.0-8.0Optimal pH range for many L-AADS.
Temperature30-37°CPromotes good enzyme activity and stability.
Reaction Time4-8 hoursMonitor conversion by HPLC or a colorimetric assay for α-keto acids.
Step 2: Reduction
D-Lactate DehydrogenasePurified enzyme or co-expressed whole-cell biocatalystA co-expression system would be more cost-effective.
Cofactor Regeneration SystemGlucose/Glucose DehydrogenaseNecessary for providing a continuous supply of NADH/NADPH.
pH6.0-7.0Optimal for many D-LDH enzymes.
Temperature25-30°CGenerally favorable for dehydrogenases.
Reaction Time12-24 hoursAllow sufficient time for the reduction to go to completion.

Step-by-Step Protocol (One-Pot, Two-Step Approach):

  • Deamination Reaction: In a temperature-controlled vessel, combine the L-AAD whole-cell biocatalyst, L-histidine, and buffer. Incubate under the conditions specified in the table above with gentle agitation. Monitor the conversion of L-histidine to IPA.

  • pH Adjustment: Once the deamination is complete, adjust the pH of the reaction mixture to the optimal range for the D-lactate dehydrogenase (e.g., pH 6.5).

  • Reduction Reaction: Add the D-lactate dehydrogenase (either as a purified enzyme or as a whole-cell biocatalyst) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Incubation: Incubate at the optimal temperature for the D-LDH with continued agitation.

  • Monitoring: Monitor the formation of D-β-imidazolelactic acid and the disappearance of IPA using chiral HPLC.

  • Termination: Once the reaction is complete, terminate it by removing the biocatalyst through centrifugation or by heat inactivation.

Purification of D-β-Imidazolelactic Acid

The purification of the target molecule from the reaction mixture is a critical step. A multi-step approach is generally required.

Purification_Workflow start Start: Reaction Mixture centrifugation Centrifugation to remove cells start->centrifugation filtration Microfiltration/Ultrafiltration of supernatant centrifugation->filtration ion_exchange Ion-Exchange Chromatography filtration->ion_exchange desalting Desalting/Buffer Exchange ion_exchange->desalting crystallization Crystallization/Lyophilization desalting->crystallization end End: Purified D-β-Imidazolelactic Acid crystallization->end

Sources

Exploratory

D-beta-Imidazolelactic Acid, Monohydrate mechanism of action

Mechanism of Action, Metabolic Significance, and Analytical Profiling[1] Executive Summary D-beta-Imidazolelactic Acid (ILA), specifically in its monohydrate form (CAS 1246814-96-9), represents a critical node in the cat...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Metabolic Significance, and Analytical Profiling[1]

Executive Summary

D-beta-Imidazolelactic Acid (ILA), specifically in its monohydrate form (CAS 1246814-96-9), represents a critical node in the catabolism of histidine. While often categorized as a secondary metabolite or a biomarker for histidase deficiency (Histidinemia), recent research into the gut-brain axis and microbial metabolism suggests a broader physiological footprint.

This guide moves beyond the standard definition of ILA as a "waste product." We explore its mechanism as a metabolic shunt, its role as a competitive inhibitor in enzymatic assays, and its utility as a chiral reference standard in metabolomics. This document provides a self-validating analytical framework for researchers utilizing this compound.

Part 1: Chemical Identity & Physicochemical Properties

The "Monohydrate" designation is critical for researchers handling the raw material. The presence of the water molecule stabilizes the crystal lattice, making the D-isomer suitable as a robust analytical standard, whereas the anhydrous free acid is hygroscopic and prone to degradation.

Table 1: Physicochemical Profile

PropertySpecificationTechnical Note
Chemical Name D-beta-Imidazolelactic Acid, MonohydrateIUPAC: (2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate
CAS Number 1246814-96-9Specific to the D-isomer monohydrate form.
Molecular Formula C₆H₈N₂O₃[1][2] · H₂OMW: 174.15 g/mol (Salt/Hydrate); 156.14 g/mol (Free Acid).
Stereochemistry D-isomer (R-configuration)Crucial: Mammalian metabolism predominantly yields the L-isomer. The D-isomer is often of bacterial origin or used as a chiral internal standard.
Solubility Water (High), Methanol (Moderate)Highly polar; requires HILIC chromatography for retention.
pKa ~3.0 (Carboxyl), ~6.0 (Imidazole)Amphoteric nature affects extraction efficiency; pH control is vital.
Part 2: Mechanism of Action & Metabolic Pathway

Unlike receptor-binding drugs, the "Mechanism of Action" for D-beta-Imidazolelactic Acid is defined by its role as a metabolic shunt product and a competitive substrate .

1. The Histidine Transamination Shunt

Under normal physiological conditions, L-Histidine is degraded by Histidase (Histidine ammonia-lyase) into Urocanic acid.

  • Pathology: When Histidase is defective (Histidinemia) or saturated, Histidine accumulates.

  • The Shunt: Accumulated Histidine undergoes transamination (via Histidine-pyruvate aminotransferase) to form Imidazolepyruvic Acid , which is subsequently reduced by lactate dehydrogenase (LDH) to Imidazolelactic Acid .

2. Stereochemical Implications (D- vs. L-)
  • Mammalian: Primarily produces L-ILA.

  • Microbial: Gut microbiota (e.g., Bifidobacterium, Lactobacillus) possess racemases and specific dehydrogenases that can generate D-ILA.

  • Mechanism: The D-isomer is less susceptible to rapid degradation by mammalian L-specific enzymes, potentially allowing it to persist longer in circulation and act as a signaling molecule in the gut-host interface.

3. Physiological Interactions
  • Competitive Inhibition: High levels of ILA can compete with phenylalanine for transport and enzymatic binding, historically causing false positives in phenylketonuria (PKU) screenings (ferric chloride test).

  • Antioxidant/Pro-oxidant Duality: The imidazole ring allows ILA to chelate metal ions (Cu²⁺, Fe²⁺). At high concentrations (>5 mM), it exhibits antioxidant properties; at low concentrations, it may act as a pro-oxidant by reducing transition metals, facilitating Fenton reactions.

Visualization: The Histidine Shunt Pathway

The following diagram illustrates the deviation from normal histidine catabolism that leads to ILA formation.

Histidine_Shunt cluster_0 Histidinemia / Metabolic Deviation Histidine L-Histidine Histidase Histidase (Enzyme) Histidine->Histidase Primary Route Transaminase Histidine-Pyruvate Aminotransferase Histidine->Transaminase Shunt Pathway (Accumulation) Histidase->Histidine Block/Deficiency Urocanate Urocanic Acid (Normal Pathway) Histidase->Urocanate ImPyruvate Imidazolepyruvic Acid Transaminase->ImPyruvate LDH Lactate Dehydrogenase ImPyruvate->LDH Reduction ILA D/L-Imidazolelactic Acid LDH->ILA

Caption: The metabolic shunt where Histidase deficiency forces Histidine toward Imidazolelactic Acid production.

Part 3: Analytical Protocol (LC-MS/MS)

Quantifying D-beta-Imidazolelactic Acid is challenging due to its high polarity (poor retention on C18) and isobaric interference. The following protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is the gold standard for this compound.

Protocol: HILIC-MS/MS Quantification

Objective: Separate D-ILA from matrix interferences and quantify at ng/mL levels.

1. Reagents & Preparation:

  • Stock Solution: Dissolve 1.0 mg D-beta-Imidazolelactic Acid Monohydrate in 10 mL 50:50 Methanol:Water (creates 100 µg/mL free acid equivalent). Note: Account for the hydration water in weight calculation (Factor = 156.14/174.15).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

2. Sample Extraction (Plasma/Urine):

  • Aliquot 50 µL sample.

  • Add 150 µL cold Acetonitrile (containing internal standard, e.g., Imidazole-d4).

  • Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer supernatant to a glass vial. Do not evaporate to dryness if using HILIC; inject the high-organic supernatant directly to maintain peak shape.

3. Chromatographic Conditions:

  • Column: Waters ACQUITY BEH Amide (or equivalent HILIC), 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-6 min: 90% B → 50% B (Linear gradient)

    • 6-8 min: 50% B (Wash)

    • 8.1 min: 90% B (Re-equilibration for 3 mins).

4. Mass Spectrometry Parameters (ESI Positive):

  • Source: Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: 157.1 → 111.1 (Loss of HCOOH).

    • Qualifier: 157.1 → 81.1 (Imidazole ring fragment).

  • Collision Energy: 15-20 eV (Optimized per instrument).

Visualization: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Crash Protein Precipitation (3:1 ACN:Sample) Sample->Crash Centrifuge Centrifugation 12,000g, 4°C Crash->Centrifuge Supernatant Supernatant Retrieval (High Organic %) Centrifuge->Supernatant HILIC HILIC Chromatography (BEH Amide Column) Supernatant->HILIC Direct Injection MS MS/MS Detection (MRM: 157->111) HILIC->MS ESI (+) Data Quantification (vs D-ILA Standard) MS->Data

Caption: Step-by-step HILIC-MS/MS workflow for Imidazolelactic Acid quantification.

Part 4: Research Applications & Handling
1. Handling the Monohydrate
  • Stability: The monohydrate form is stable at room temperature but should be stored at -20°C for long-term retention.

  • Hygroscopicity: Unlike the anhydrous form, the monohydrate is less prone to absorbing atmospheric moisture, ensuring more accurate weighing for standard curve preparation.

2. Differentiation from Imidazole Propionate

Researchers must distinguish ILA from Imidazole Propionate (ImP) .

  • ILA: Hydroxyl group at C2. Marker of Histidinemia.[4]

  • ImP: No hydroxyl group. Marker of Type 2 Diabetes (impairs insulin signaling via p38 MAPK).

  • Cross-talk: Both are histidine metabolites, but ILA is primarily a "spillover" product, whereas ImP is an active signaling metabolite produced by specific gut bacteria (Streptococcus mutans, Eggerthella lenta).

References
  • PubChem. (2025).[2] D-beta-Imidazole lactic Acid Monohydrate (CID 55275928).[2] National Library of Medicine.

  • Santa Cruz Biotechnology. (2025). D-β-Imidazolelactic Acid, Monohydrate Product Data.

  • M. Sakurai et al. (2023). Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells. Frontiers in Microbiology.

  • Pinnelli, V. B., et al. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis.[5][6] Cureus.[5]

  • Delvin, E., et al. (2004). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats.[7] PubMed.

  • ChemicalBook. (2025).[3] L-beta-Imidazolelactic acid Monohydrate Properties and Suppliers.

Sources

Foundational

Understanding the imidazole ring in biological molecules

Executive Summary The imidazole ring is arguably the most versatile functional group in biochemistry. Found primarily in the side chain of Histidine (His), it functions as nature’s primary "pH switch" and metal coordinat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is arguably the most versatile functional group in biochemistry. Found primarily in the side chain of Histidine (His), it functions as nature’s primary "pH switch" and metal coordinator. This guide moves beyond standard textbook definitions to explore the mechanistic utility of the imidazole ring in enzymology and drug discovery. We will dissect its tautomeric fluidity, its role in catalytic triads, and its exploitation in azole-based therapeutics, concluding with actionable protocols for NMR characterization.

Part 1: The Physicochemical Foundation

The biological utility of imidazole stems from its unique electronic structure. It is a five-membered aromatic heterocycle containing two nitrogen atoms:

  • Pyrrole-type Nitrogen (

    
     or 
    
    
    
    ):
    Contributes two electrons to the
    
    
    -system; acts as a hydrogen bond donor.
  • Pyridine-type Nitrogen (

    
     or 
    
    
    
    ):
    Contributes one electron to the
    
    
    -system; possesses a lone pair; acts as a hydrogen bond acceptor or metal ligand.
The "Ambidextrous" pKa

The conjugate acid of imidazole (imidazolium) has a


 of approximately 6.0–7.0. This value is critical because it falls within the physiological pH range. Unlike lysine (

) or aspartate (

), which are permanently charged at pH 7.4, imidazole exists in a dynamic equilibrium between its protonated (cationic) and neutral forms.
Tautomerism as a Signaling Mechanism

In its neutral state, the proton can reside on either nitrogen.[1] This tautomerism (


 vs. 

) allows the ring to "flip" its hydrogen bonding capabilities without rotating the side chain, a feature exploited by proton channels like the Influenza M2 protein.
  • 
     tautomer (
    
    
    
    or
    
    
    ):
    The most common neutral form in solution (approx. 80%).
  • 
     tautomer (
    
    
    
    or
    
    
    ):
    Less stable in solution but often stabilized in protein interiors via hydrogen bonding.

Tautomerism cluster_0 Physiological pH Equilibrium Imidazolium Cationic Form (Protonated on both N) Tau N-epsilon (τ) Tautomer (H on N3) Imidazolium->Tau -H+ (pKa ~6.0) Pi N-delta (π) Tautomer (H on N1) Imidazolium->Pi -H+ Tau->Pi Tautomeric Shift caption Fig 1: The protonation and tautomeric states of the imidazole ring.

Part 2: Imidazole in Enzymology (The Catalytic Triad)

The classic example of imidazole utility is the Ser-His-Asp catalytic triad found in serine proteases (e.g., Chymotrypsin).[2] Here, Histidine acts as a general base and then as a general acid.[2]

Mechanism of Action[3]
  • Substrate Binding: The target peptide binds.

  • General Base: His-57 (imidazole) accepts a proton from Ser-195 (hydroxyl).[3] This is thermodynamically unfavorable unless the imidazole is stabilized.

  • Charge Stabilization: Asp-102 stabilizes the developing positive charge on His-57 via electrostatic interaction (hydrogen bond) with the

    
     proton.
    
  • Nucleophilic Attack: The activated alkoxide ion of Ser-195 attacks the peptide carbonyl.

Critical Insight: The imidazole ring acts as a "proton sink," temporarily holding the proton to lower the activation energy of the transition state.

CatalyticTriad cluster_active_site Serine Protease Active Site Asp Asp-102 (Stabilizer) His His-57 (General Base/Acid) Asp->His H-bond stabilizes His+ charge Ser Ser-195 (Nucleophile) His->Ser Abstracts H+ Substrate Peptide Substrate Ser->Substrate Nucleophilic Attack (Alkoxide) caption Fig 2: Charge relay system in the catalytic triad.

Part 3: Metal Coordination Chemistry

In metalloproteins, the imidazole nitrogen (


) is the preferred ligand for transition metals (

,

,

) due to its intermediate hardness (HSAB theory).
Coordination Geometries

Unlike the carboxylate group of Asp/Glu (which is "hard" and prefers


 or 

), the imidazole nitrogen is softer and forms strong coordinate covalent bonds with d-block metals.
Metal IonBiological ContextCoordination Role

Zinc FingersStructural scaffold (Tetrahedral geometry). Stabilizes DNA-binding folds.

Hemoglobin/MyoglobinProximal Histidine binds

directly; Distal Histidine gates

binding.

Superoxide DismutaseImidazole bridges

and

ions (Imidazolate anion form).

Part 4: Pharmacological Applications (Azoles)

The imidazole ring is the pharmacophore of the "Azole" class of antifungals (e.g., Ketoconazole, Clotrimazole).

Mechanism: Targeting CYP51

Fungal cell membranes rely on ergosterol.[4][5] The enzyme Lanosterol 14


-demethylase (CYP51)  is a cytochrome P450 enzyme containing a Heme cofactor.
  • Normal Function: The Heme iron activates oxygen to demethylate lanosterol.

  • Inhibition: The unhindered Nitrogen (

    
    ) of the azole drug binds directly to the Heme iron (
    
    
    
    ) as a sixth axial ligand.
  • Result: This blocks oxygen binding, halting ergosterol synthesis and accumulating toxic methylated sterols, leading to membrane failure.

Drug Design Note: Modern "Triazoles" (Fluconazole) add an extra nitrogen to the ring to increase specificity for fungal CYP450 over human CYP450, reducing toxicity.

AzoleMechanism Azole Azole Drug (Imidazole Ring) Heme Heme Iron (Fe3+) in CYP51 Azole->Heme High Affinity Binding (Blocks 6th position) Oxygen Molecular Oxygen Heme->Oxygen Prevents Binding Ergosterol Ergosterol Synthesis Heme->Ergosterol Catalysis Halted Membrane Fungal Membrane Integrity Ergosterol->Membrane Depletion Leads to Failure caption Fig 3: Competitive inhibition of CYP51 by imidazole-based drugs.

Part 5: Experimental Characterization Protocol

Objective: Determine the tautomeric state (


 vs. 

) of a specific Histidine residue in a protein using NMR.
Protocol: -HSQC Spectroscopy

Standard proton NMR is often insufficient due to exchange broadening. Heteronuclear NMR is the gold standard.

Prerequisites:

  • Protein sample isotopically labeled with

    
     (and preferably 
    
    
    
    ).
  • pH titration series (e.g., pH 5.0 to 8.0).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve protein (0.5–1.0 mM) in buffer (20 mM Phosphate, 10%

    
    ).
    
  • Data Acquisition: Acquire 2D

    
     HSQC spectra at varying pH points.
    
  • Chemical Shift Analysis:

    • Monitor the

      
       chemical shifts of the imidazole ring nitrogens.
      
    • Protonated State (Cation): Both nitrogens resonate at

      
       ppm.
      
    • Neutral State:

      • The protonated nitrogen (donor) shifts upfield (

        
         ppm).
        
      • The unprotonated nitrogen (acceptor) shifts downfield (

        
         ppm).
        
  • Tautomer Identification (The "J-coupling" trick):

    • If direct detection is difficult, use

      
       shifts of the 
      
      
      
      carbon.
    • 
       (
      
      
      
      ):
      
      
      shift is
      
      
      ppm.[6]
    • 
       (
      
      
      
      ):
      
      
      shift is
      
      
      ppm.[6]

Why this works: The electron density distribution differs significantly between tautomers, drastically affecting the magnetic shielding of the ring carbons.

References

  • Li, S., & Hong, M. (2011). Protonation of Histidine in the Influenza A M2 Channel. Journal of the American Chemical Society. [Link][6]

  • Bachovchin, W. W., & Roberts, J. D. (1978). Nitrogen-15 nuclear magnetic resonance spectroscopy. The state of histidine in the catalytic triad of alpha-lytic protease.[6][7][8] Journal of the American Chemical Society. [Link]

  • Warrilow, A. G., et al. (2013). Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51). Antimicrobial Agents and Chemotherapy. [Link]

  • Sudmeier, J. L., et al. (2003). Identification of Histidine Tautomers in Proteins by 2D 1H/13Cδ2 One-Bond Correlated NMR. Journal of the American Chemical Society. [Link]

  • Sundberg, R. J., & Martin, R. B. (1974). Interactions of histidine and other imidazole derivatives with transition metal ions in chemical and biological systems.[9] Chemical Reviews. [Link]

Sources

Exploratory

Technical Guide: Discovery, Biochemistry, and Clinical Significance of Imidazolelactic Acid

Executive Summary Imidazolelactic acid (ILA) , chemically known as 3-(imidazol-4-yl)lactic acid or 2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, is a secondary metabolite of the amino acid histidine. Historically identif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazolelactic acid (ILA) , chemically known as 3-(imidazol-4-yl)lactic acid or 2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, is a secondary metabolite of the amino acid histidine. Historically identified as a "shunt" metabolite associated with the metabolic disorder histidinemia , ILA has re-emerged in modern metabolomics as a significant biomarker for liver disease, infection, and gut microbiota activity.

This guide provides a comprehensive technical analysis of ILA, tracing its discovery, mapping its biosynthetic pathways, and evaluating its physiological roles. It is designed for researchers in metabolic disease, microbiology, and drug development.

Part 1: Discovery and Historical Context[1]

The scientific characterization of imidazolelactic acid evolved from early 20th-century organic chemistry to mid-century metabolic mapping.

Early Chemical Characterization (1900s–1920s)

Before its biological role was understood, ILA was synthesized chemically to understand the structural properties of histidine.

  • Chemical Synthesis: Early organic chemists, including Knoop and Windaus (circa 1905-1906), demonstrated that treating histidine with nitrous acid (

    
    ) resulted in deamination, yielding the hydroxy-acid derivative, imidazolelactic acid. This established the structural carbon skeleton of histidine.
    
  • Structural Confirmation: The reduction of ILA by phosphorus and hydriodic acid yielded imidazolepropionic acid, confirming the preservation of the imidazole ring during the reaction.

Metabolic Definition (1950s)

The physiological relevance of ILA was established in the 1950s.

  • Celander & Berg (1953): In a landmark study, The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat, researchers injected rats with ILA and tracked its excretion. They discovered that unlike urocanic acid (the primary histidine metabolite), ILA was poorly metabolized and largely excreted unchanged in urine. This identified ILA as a metabolic "dead-end" or stable byproduct rather than a central energy intermediate.

The Clinical Breakthrough: Histidinemia (1961)

The critical clinical discovery occurred when Ghadimi, Partington, and Hunter (1961) and Auerbach et al. (1962) described Histidinemia , an inborn error of metabolism.

  • The Mechanism: Patients lacked the enzyme histidine ammonia-lyase (histidase) .[1][2][3] Unable to convert histidine to urocanate, the excess histidine was forced into a secondary transamination pathway, producing massive quantities of imidazolepyruvate, which was subsequently reduced to imidazolelactic acid .

  • Diagnostic Significance: ILA became a diagnostic hallmark of the disease. Its precursor, imidazolepyruvate, reacts with ferric chloride to produce a green color, historically causing confusion with Phenylketonuria (PKU) testing.

Part 2: Biochemistry and Biosynthetic Pathways[5][6]

ILA is produced via a specific "shunt" pathway that becomes dominant when the primary catabolic route is blocked or in specific microbial fermentations.

The Mammalian "Shunt" Pathway

In healthy mammals, histidine is primarily degraded by Histidase to urocanate. However, if Histidase is deficient (Histidinemia) or histidine levels are supraphysiological, the amino acid undergoes transamination.

  • Transamination: Histidine-pyruvate aminotransferase (EC 2.6.1.38) transfers an amino group from histidine to pyruvate, forming Imidazolepyruvate .

  • Reduction: Aromatic Lactate Dehydrogenase (or broadly specific L-Lactate Dehydrogenase, EC 1.1.1.27) reduces the ketone group of imidazolepyruvate to a hydroxyl group, forming Imidazolelactate (ILA) .

Microbial Biosynthesis

Gut microbiota, particularly Bifidobacterium breve, E. coli, and Salmonella, produce ILA.

  • Context: In the rumen and human gut, bacteria utilize this pathway to manage redox balance (regenerating NAD+ from NADH) during anaerobic fermentation of amino acids.

  • Differentiation: It is crucial to distinguish ILA from Indole-3-lactic acid (I3LA) , a tryptophan metabolite. While both are "aromatic lactic acids" produced by microbiota, they have distinct receptor profiles (I3LA is a potent AhR agonist; ILA's receptor interactions are less defined but distinct).

Pathway Visualization

The following diagram illustrates the divergence between the normal catabolic pathway and the ILA shunt pathway.

HistidineMetabolism cluster_normal Primary Catabolic Pathway cluster_shunt Shunt Pathway (Histidinemia/Microbial) Histidine L-Histidine HAL Histidase (HAL) Histidine->HAL Transaminase Histidine-Pyruvate Aminotransferase Histidine->Transaminase Transamination Urocanate Urocanic Acid Urocanase Urocanase Urocanate->Urocanase Glutamate Glutamate (Energy/Carbon) Imp Imidazolepyruvate LDH Aromatic Lactate Dehydrogenase Imp->LDH NADH + H+ -> NAD+ Ila Imidazolelactic Acid (ILA) HAL->Urocanate Block HAL->Block Deficient in Histidinemia Urocanase->Glutamate Transaminase->Imp LDH->Ila

Figure 1: Divergence of Histidine metabolism. The primary pathway (green) degrades histidine to glutamate. The shunt pathway (red) activates when Histidase is deficient, leading to Imidazolelactic acid accumulation.

Part 3: Physiological and Pathological Roles

Clinical Biomarker
  • Histidinemia: ILA is the definitive urinary marker. While the condition is often benign, ILA accumulation confirms the metabolic block.

  • Alcohol-Associated Liver Disease (ALD): Recent metabolomic studies (e.g., MDPI, 2025) identified elevated urinary ILA as a biomarker for ALD. The mechanism likely involves hepatic mitochondrial dysfunction shifting histidine catabolism toward the reductive shunt.

  • Infection Markers: Elevated ILA has been observed in the serum/urine of patients with parasitic infections (e.g., Onchocerciasis), potentially derived from the parasite's own anaerobic metabolism.

Oxidative Stress Modulation

Research into the biological activity of ILA reveals a concentration-dependent duality:

Concentration Effect Mechanism
Low (0.5 - 1.0 mM) Pro-oxidant Enhances chemiluminescence in cerebral cortex tissue; may facilitate radical formation.

| High (5.0 - 10.0 mM) | Antioxidant | Reduces chemiluminescence; acts as a radical scavenger, likely via the electron-rich imidazole ring. |

Microbial Postbiotic Potential

While Indole-3-lactic acid is known for Aryl Hydrocarbon Receptor (AhR) activation, Imidazolelactic acid functions differently.

  • Gut-Heart Axis: Some studies suggest imidazole derivatives (like imidazolepropionate) impair insulin signaling. ILA's specific role is less characterized but is currently being investigated as part of the "aromatic lactate" cluster that may modulate intestinal barrier function.

  • Antimicrobial Activity: ILA produced by Lactobacillus and Bifidobacterium contributes to the acidification of the microenvironment, inhibiting pathogen growth, although its specific antimicrobial potency is lower than that of phenyllactic acid.

Part 4: Experimental Protocols

Detection via LC-MS/MS (Standard Protocol)

To quantify ILA in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry is the gold standard.

Sample Preparation:

  • Extraction: Mix 50

    
    L plasma/urine with 150 
    
    
    
    L cold acetonitrile (precipitate proteins).
  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Supernatant: Collect and evaporate to dryness; reconstitute in 10% methanol/water.

LC Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 polar-embedded column.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

MS Parameters (MRM Mode):

  • Precursor Ion: m/z 157.06

    
    
    
  • Product Ions: m/z 111.05 (Loss of formate/carboxyl group), m/z 69.05 (Imidazole ring fragment).

  • Polarity: Positive Ion Mode.

Chemical Synthesis (Historical Method Adaptation)
  • Reagents: L-Histidine, Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Procedure:

    • Dissolve L-Histidine in dilute

      
      .
      
    • Slowly add

      
       solution at 0°C (Diazotization).
      
    • The unstable diazonium intermediate hydrolyzes to release

      
       gas and form the hydroxyl group.
      
    • Purification: Ion-exchange chromatography (Dowex 50) to separate ILA from unreacted histidine.

References

  • Celander, D. R., & Berg, C. P. (1953). The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat. Journal of Biological Chemistry, 202(1), 351–357. Link

  • Ghadimi, H., Partington, M. W., & Hunter, A. (1961). A familial disturbance of histidine metabolism.[1][2][3] New England Journal of Medicine, 265, 221–224. Link

  • Auerbach, V. H., et al. (1962). Histidinemia: A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid. The Journal of Pediatrics, 60(4), 487–497. Link

  • Gemelli, C., et al. (2004). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. International Journal of Developmental Neuroscience, 22(4), 223–229. Link

  • Zhao, X., et al. (2025).[4] Urine Metabolites as Biomarkers and Metabolism Mechanism Studies of Alcohol-Associated Liver Disease. MDPI Metabolites. Link

  • Sakurai, T., et al. (2019). Production of aromatic lactic acids by Bifidobacterium species and their biological effects. Gut Microbes, 10(4). Link

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of D-beta-Imidazolelactic Acid, Monohydrate

This guide provides an in-depth overview of the essential safety and handling protocols for D-beta-Imidazolelactic Acid, Monohydrate (CAS 1246814-96-9). Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of the essential safety and handling protocols for D-beta-Imidazolelactic Acid, Monohydrate (CAS 1246814-96-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven best practices to ensure a safe laboratory environment. The information presented herein is based on available data for closely related compounds and established principles of chemical hygiene.

Understanding the Compound: Physicochemical Properties and Inferred Hazards

Based on this related compound, D-beta-Imidazolelactic Acid, Monohydrate should be regarded as a skin and eye irritant , and it may also cause respiratory tract irritation if inhaled. It is crucial to handle this compound with the appropriate precautions to avoid direct contact and aerosol generation.

Table 1: Physicochemical Properties of Imidazolelactic Acid Derivatives

PropertyValue (Predicted or from L-form)Source
Molecular FormulaC₆H₁₀N₂O₄
Molecular Weight174.15 g/mol
AppearanceOff-White to Pale Orange Solid-
Melting Point195-198°C (L-form)
Water SolubilitySoluble
pKa (Strongest Acidic)~3.39 (Predicted)
pKa (Strongest Basic)~6.77 (Predicted)

Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards associated with D-beta-Imidazolelactic Acid, Monohydrate are irritation to the skin, eyes, and respiratory system. As a powdered substance, the main route of exposure is through inhalation of dust and accidental contact with skin or eyes.

cluster_0 Hazard Identification cluster_1 Routes of Exposure cluster_2 Potential Consequences Powdered Solid Powdered Solid Inhalation (Dust) Inhalation (Dust) Powdered Solid->Inhalation (Dust) Skin Irritant Skin Irritant Skin Contact Skin Contact Skin Irritant->Skin Contact Eye Irritant Eye Irritant Eye Contact Eye Contact Eye Irritant->Eye Contact Respiratory Irritant Respiratory Irritant Respiratory Discomfort Respiratory Discomfort Inhalation (Dust)->Respiratory Discomfort Dermatitis Dermatitis Skin Contact->Dermatitis Conjunctivitis Conjunctivitis Eye Contact->Conjunctivitis Ingestion Ingestion

Figure 1: Hazard and Exposure Pathway Analysis

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of D-beta-Imidazolelactic Acid, Monohydrate powder, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[2]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the compound.[3]

  • Eye Protection: Chemical safety goggles are mandatory.[2] A face shield should be considered when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[4] Always inspect gloves for any signs of damage before use and wash hands thoroughly after removing them.

  • Body Protection: A lab coat, fully buttoned, is essential to protect the skin and clothing.[5]

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.

cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls Safety Goggles Safety Goggles Nitrile Gloves Nitrile Gloves Lab Coat Lab Coat Respirator (if needed) Respirator (if needed) Chemical Fume Hood Chemical Fume Hood Good Ventilation Good Ventilation Researcher Researcher Researcher->Safety Goggles Wears Researcher->Nitrile Gloves Wears Researcher->Lab Coat Wears Researcher->Chemical Fume Hood Works Within

Figure 2: Hierarchy of Controls for Safe Handling

Standard Operating Procedures: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][7]

  • Recommended storage is in a refrigerator at 2-8°C.

Weighing and Handling
  • Designate a specific area within a chemical fume hood for handling this compound.[1]

  • Cover the work surface with absorbent, disposable bench paper.[1]

  • Use a spatula for transfers to minimize dust generation. Avoid pouring the powder directly from the container.[1]

  • Keep the container tightly sealed when not in use.[1]

Disposal
  • Dispose of waste D-beta-Imidazolelactic Acid, Monohydrate and any contaminated materials (e.g., gloves, bench paper) as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain.[8]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.[11][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Accidental Release Measures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with an absorbent material to avoid raising dust.[2]

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.[8]

    • Clean the spill area with soap and water.[2]

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

cluster_response Immediate Actions cluster_first_aid First Aid cluster_cleanup Spill Cleanup Spill/Exposure Spill/Exposure Evacuate Area Evacuate Area Spill/Exposure->Evacuate Area Alert Others Alert Others Spill/Exposure->Alert Others Don PPE Don PPE Evacuate Area->Don PPE Flush with Water (15 min) Flush with Water (15 min) Don PPE->Flush with Water (15 min) Cover Spill Cover Spill Don PPE->Cover Spill Seek Medical Attention Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Remove Contaminated Clothing Remove Contaminated Clothing Remove Contaminated Clothing->Seek Medical Attention Move to Fresh Air Move to Fresh Air Move to Fresh Air->Seek Medical Attention Collect Waste Collect Waste Cover Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area

Figure 3: Emergency Response Workflow

Toxicology and Stability: Understanding the Chemical's Behavior

Toxicological Profile

As previously stated, specific toxicological data for D-beta-Imidazolelactic Acid, Monohydrate is limited. The GHS hazard classifications for the (S)-enantiomer indicate that it is a skin and eye irritant and may cause respiratory irritation. No information is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity. A study on other imidazo-based heterocyclic derivatives showed potential for cytotoxicity at higher concentrations.[13]

Stability and Reactivity

Imidazole derivatives are generally stable under normal laboratory conditions.[6] However, they may be incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous reactions.

  • Strong Acids: Imidazoles are basic and will react with acids, potentially exothermically.[6][7]

Avoid excessive heat and direct sunlight. Hazardous decomposition products may include carbon oxides and nitrogen oxides upon combustion.

Conclusion: A Culture of Safety

The safe handling of D-beta-Imidazolelactic Acid, Monohydrate is predicated on a thorough understanding of its potential hazards and the consistent application of established safety protocols. By implementing the engineering controls, wearing the appropriate PPE, and adhering to the standard operating and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to laboratory safety is paramount in advancing scientific discovery while protecting the well-being of all personnel.

References

  • Irritants SOP . Wayne State University Office of Environmental Health and Safety. [Link]

  • Irritant Chemicals: Description . Scribd. [Link]

  • Working with Chemicals . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Objects or chemicals in the eye - after care and treatments . healthdirect. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • First Aid Procedures for Chemical Hazards . NIOSH | CDC. [Link]

  • Eye injuries: First aid . About Kids Health. [Link]

  • Weighing Hazardous Powders in the Laboratory . University of California, Santa Barbara, Environmental Health & Safety. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials . University of Tennessee, Knoxville. [Link]

  • Irritant Chemicals . University of Michigan-Dearborn. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . National Center for Biotechnology Information. [Link]

  • Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? . ACS Publications. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies . National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC methods for quantifying D-beta-Imidazolelactic Acid in biological samples

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Quantification of D-beta-Imidazolelactic Acid in Biological Matrices Introduction & Scientific Context D-beta-Imidazolelactic Acid (ILA)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Quantification of D-beta-Imidazolelactic Acid in Biological Matrices

Introduction & Scientific Context

D-beta-Imidazolelactic Acid (ILA) is a polar, non-volatile histidine metabolite. Its quantification is clinically critical in the diagnosis of Histidinemia , a metabolic disorder caused by histidase deficiency. In healthy individuals, histidine is converted to urocanic acid; in histidinemia, the block forces histidine into alternative transamination pathways, accumulating imidazolepyruvic acid, which is subsequently reduced to ILA.

The Analytical Challenge:

  • High Polarity: ILA elutes in the void volume of standard C18 columns.

  • Weak Chromophore: The imidazole ring lacks the strong UV absorption of benzenoid compounds, necessitating low-wavelength detection (210–220 nm) where biological noise is high.

  • Isomerism: While "Imidazolelactic acid" is the clinical marker, the specific accumulation is often the D-enantiomer. Standard methods quantify the achiral sum unless chiral selectors are used.

This guide presents two distinct, field-proven protocols:

  • Protocol A (The Workhorse): Ion-Pair Reversed-Phase HPLC with UV Detection. Best for routine QC and labs without Mass Spectrometry.

  • Protocol B (The Modern Standard): Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/UV. Best for high sensitivity and metabolomics.

Sample Preparation Workflow

Biological matrices (plasma, urine, CSF) contain proteins and salts that foul HPLC columns. For ILA, a Strong Cation Exchange (SCX) cleanup is superior to simple protein precipitation because the imidazole ring becomes positively charged at acidic pH, allowing selective retention while anionic interferences wash away.

Visual Workflow (Graphviz)

SamplePrep Start Biological Sample (Urine/Plasma) Acidify Acidification (Add HCl to pH < 2.0) Start->Acidify Protonate Imidazole Ring Load Load onto SCX Cartridge (Strong Cation Exchange) Acidify->Load Wash Wash Step (0.1M HCl -> Methanol) Removes anionic/neutral interference Load->Wash Retain ILA+ Elute Elution (5% NH4OH in Methanol) Releases Imidazole (pKa ~6.0) Wash->Elute Deprotonate to ILA neutral Dry Evaporate to Dryness (N2 stream @ 40°C) Elute->Dry Recon Reconstitute (Mobile Phase A) Dry->Recon HPLC Injection HPLC Injection Recon->HPLC Injection

Caption: Solid-Phase Extraction (SPE) workflow using Strong Cation Exchange (SCX) to isolate imidazole metabolites based on charge-switching properties.

Protocol A: Ion-Pair Reversed-Phase HPLC (UV Detection)

Rationale: Since ILA is too polar for C18, we add an ion-pairing reagent (Octanesulfonic Acid) to the mobile phase. The sulfonate group binds the positively charged imidazole, while the octyl tail anchors into the C18 stationary phase, effectively creating a "dynamic ion exchange" surface.

Chromatographic Conditions
ParameterSpecificationCausality / Notes
Column C18 End-capped (e.g., 250 x 4.6 mm, 5 µm)High surface area required for ion-pair loading.
Mobile Phase 10 mM Sodium Octanesulfonate (OSA) in 50 mM KH₂PO₄ (pH 3.0) / Acetonitrile (95:5 v/v)pH 3.0 is critical. It ensures the imidazole ring is protonated (charged) to interact with the anionic OSA.
Flow Rate 1.0 mL/minStandard flow for 4.6mm columns.[1]
Detection UV @ 215 nmImidazole ring absorption maximum.
Temperature 30°CMaintains reproducible viscosity and retention times.
Injection 20 µL
Step-by-Step Procedure
  • Buffer Prep: Dissolve 2.16 g of Sodium Octanesulfonate and 6.8 g of KH₂PO₄ in 950 mL water. Adjust pH to 3.0 with Phosphoric Acid. Add 50 mL Acetonitrile. Filter (0.45 µm).[2]

  • Equilibration: Flush column for at least 60 minutes . Ion-pair reagents take longer to equilibrate than standard buffers because the stationary phase must become saturated with the reagent.

  • System Suitability: Inject a standard mix of Histidine, Urocanic Acid, and ILA.

    • Requirement: Resolution (Rs) > 1.5 between Histidine and ILA.

  • Analysis: Inject samples. ILA typically elutes between 8–12 minutes depending on carbon load.

Validation Check: If retention times drift, the column is likely not fully equilibrated with the ion-pair reagent. Recirculate mobile phase overnight.

Protocol B: HILIC-MS/UV (The Modern Standard)

Rationale: Ion-pair reagents (Protocol A) are "sticky" and suppress ionization in Mass Spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer on a polar stationary phase, making it ideal for MS coupling and avoiding "dirty" reagents.

Chromatographic Conditions
ParameterSpecificationCausality / Notes
Column Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILICZwitterionic phases provide weak electrostatic interactions that improve peak shape for imidazoles.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Provides ionic strength; Formate is volatile (MS compatible).
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.
Gradient 90% B to 50% B over 10 minsElution is "inverse" to C18. Analytes elute as water content increases.[3]
Detection MS/MS (ESI Positive) or UV @ 215 nmMS Transition: 157.1 -> 111.1 m/z (quantifier).
Step-by-Step Procedure
  • Sample Diluent: Reconstitute samples in 80% Acetonitrile .

    • Critical: Injecting a 100% aqueous sample into a HILIC column causes "solvent mismatch," leading to peak splitting. The sample solvent must match the starting mobile phase.

  • Conditioning: HILIC columns require extensive equilibration (20+ column volumes) to establish the water layer on the silica surface.

  • Run Logic:

    • Start at 90% ACN (High retention).

    • Ramp down to 50% ACN to elute ILA.

    • Re-equilibrate at 90% ACN for 5 minutes before next injection.

Decision Logic: Which Method to Choose?

MethodSelection Start Select Method MS_Avail Is MS/MS Available? Start->MS_Avail Yes Yes MS_Avail->Yes Go to HILIC No No MS_Avail->No Go to UV HILIC Protocol B: HILIC (High Sensitivity) UV_Only Protocol A: Ion-Pair UV (Robust, Low Cost) Chiral Is D vs L separation strictly required? Chiral->Yes Chiral->No Standard C18 + OSA Chiral->No ChiralCol Use Chiral Column (Crown Ether / Teicoplanin) *Specialized Application* Yes->HILIC Yes->ChiralCol No->UV_Only No->Chiral

Caption: Decision tree for selecting the appropriate chromatographic mode based on instrumentation and isomer specificity requirements.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Drifting Retention Times (Protocol A) Temperature fluctuation or incomplete IP equilibrium.Use a column oven (30°C). Recirculate mobile phase for 2 hours before running samples.
Peak Splitting (Protocol B) Solvent mismatch.Ensure sample is dissolved in >75% Acetonitrile (HILIC requires organic sample solvent).
Low Sensitivity (UV) Detection wavelength too high.Ensure detector is set to 210–215 nm. Verify mobile phase transparency (use HPLC-grade ACN).
Interference Histidine co-elution.In Protocol A: Increase Ion-Pair concentration (OSA) to 15mM to increase ILA retention relative to Histidine.

References

  • Wadman, S. K., et al. (1971). Variations in the urinary excretion of histidine metabolites. Clinica Chimica Acta. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2023). Analysis of Polar Compounds with Ion Pair Reagents. Technical Application Note. Link

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Application Note. Link

  • Human Metabolome Database (HMDB). Metabocard for Imidazolelactic acid. Link

Sources

Application

Application and Protocols for Evaluating D-beta-Imidazolelactic Acid in Enzyme Inhibition Assays

Introduction D-beta-Imidazolelactic Acid is a monocarboxylic acid and an intermediate in the synthesis of imidazole alkaloids.[1][2] While specific enzymatic targets of D-beta-Imidazolelactic Acid are not yet widely char...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D-beta-Imidazolelactic Acid is a monocarboxylic acid and an intermediate in the synthesis of imidazole alkaloids.[1][2] While specific enzymatic targets of D-beta-Imidazolelactic Acid are not yet widely characterized, its core imidazole moiety is a well-established pharmacophore known to interact with a variety of enzymes. The imidazole group acts as a heme-site inhibitor of nitric oxide synthase, demonstrates a partial competitive inhibition mechanism against β-glucosidases, and is the active component in several antifungal agents that target ergosterol synthesis.[3][4][5] This structural feature suggests that D-beta-Imidazolelactic Acid holds significant potential as a modulator of enzyme activity.

The study of enzyme kinetics and inhibition is a cornerstone of drug discovery and basic biological research.[6][7] Enzyme assays provide a quantitative method to identify and characterize molecules that can alter enzyme function, offering critical insights into their therapeutic potential.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the inhibitory effects of D-beta-Imidazolelactic Acid. We will delve into the principles of enzyme inhibition, present a general workflow for inhibitor characterization, and provide detailed, field-proven protocols for two common enzyme systems: Lactate Dehydrogenase (LDH) and Alanine Aminotransferase (ALT). These protocols serve as robust templates that can be adapted for other enzyme targets.

Part 1: Foundational Principles of Reversible Enzyme Inhibition

Before initiating experimental work, understanding the fundamental mechanisms by which a compound can inhibit an enzyme is crucial. This knowledge informs experimental design and data interpretation. Reversible inhibitors, which can readily dissociate from an enzyme, are typically classified into three main types.[8]

  • Competitive Inhibition: The inhibitor is structurally similar to the substrate and binds to the enzyme's active site, directly competing with the substrate.[9] This type of inhibition can be overcome by increasing the substrate concentration.[9] The Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.[10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. Both Vmax and Km are reduced.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. It can bind to either the free enzyme or the ES complex. This binding event reduces the enzyme's catalytic efficiency. Vmax is decreased, while Km remains unchanged.

DOT script for Mechanisms of Reversible Enzyme Inhibition

G Mechanisms of Reversible Enzyme Inhibition cluster_uncomp cluster_noncomp E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI S Substrate (S) I_comp Competitive Inhibitor (I) S->I_comp competes with ES->E + P P Product (P) I_uncomp Uncompetitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) ESI_uncomp ESI Complex ESI_noncomp ESI Complex dummy1->dummy2 + S dummy2->dummy3 + P dummy2->dummy4 + I dummy5->I_noncomp dummy5->dummy6 + S dummy6->dummy7 + P dummy6->dummy8 + I E_un Enzyme (E) ES_un ES Complex E_un->ES_un + S S_un Substrate (S) P_un Product (P) ES_un->P_un ESI_un ESI Complex (Inactive) ES_un->ESI_un + I I_un Uncompetitive Inhibitor (I) E_non Enzyme (E) ES_non ES Complex E_non->ES_non + S EI_non EI Complex E_non->EI_non + I S_non Substrate (S) P_non Product (P) ES_non->P_non ESI_non ESI Complex (Inactive) ES_non->ESI_non + I I_non Non-competitive Inhibitor (I) EI_non->ES_non +S

Figure 1: Mechanisms of Reversible Enzyme Inhibition.

Part 2: General Experimental Workflow for Inhibitor Characterization

A systematic approach is essential for characterizing a potential enzyme inhibitor. The workflow progresses from an initial broad screening to a detailed mechanistic study.

DOT script for Experimental Workflow

G start Start: Select Target Enzyme and Assay screen Step 1: Initial Screening Test D-beta-Imidazolelactic Acid at a single high concentration (e.g., 100 µM) start->screen decision1 Significant Inhibition? screen->decision1 ic50 Step 2: IC50 Determination Perform dose-response assay with serial dilutions of the inhibitor decision1->ic50 Yes stop Stop: Not an effective inhibitor for this target decision1->stop No calc_ic50 Analyze data using non-linear regression to calculate IC50 value ic50->calc_ic50 moa Step 3: Mechanism of Action (MOA) Study Assay with varying concentrations of both substrate and inhibitor calc_ic50->moa analysis Step 4: Data Analysis & Interpretation Generate Lineweaver-Burk plots Determine Ki and inhibition type moa->analysis end End: Inhibitor Characterized analysis->end

Figure 2: General workflow for enzyme inhibitor characterization.

Part 3: Exemplar Protocol 1 - Lactate Dehydrogenase (LDH) Inhibition Assay

Background: Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[11] Its upregulation in many cancer cells makes it a compelling target for anticancer drug development.[11]

Assay Principle: The activity of LDH is monitored by measuring the rate of oxidation of NADH to NAD+, which is accompanied by a decrease in absorbance at 340 nm.[11][12] An inhibitor will slow the rate of this decrease.

Materials and Reagents:

  • Human Lactate Dehydrogenase (LDH) enzyme

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Sodium Pyruvate (Substrate)

  • NADH (Cofactor)

  • D-beta-Imidazolelactic Acid (Test Inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Protocol for IC50 Determination

  • Prepare Reagent Solutions:

    • LDH Enzyme Solution: Dilute human LDH in cold phosphate buffer to a working concentration that gives a linear rate of reaction for at least 10 minutes (determine empirically, e.g., 5-10 mU/well).

    • NADH Solution: Prepare a 3 mM stock solution in phosphate buffer. Protect from light. The final assay concentration will be 150 µM.[11]

    • Pyruvate Solution: Prepare a 20 mM stock solution in phosphate buffer. The final assay concentration will be 1 mM.[11]

    • Inhibitor Stock: Prepare a 10 mM stock of D-beta-Imidazolelactic Acid in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in phosphate buffer to create a range of concentrations (e.g., from 1 mM to 100 nM). Ensure the final solvent concentration is low (<1%) in all wells.[11]

  • Assay Plate Setup (100 µL final volume):

    • Test Wells: Add 10 µL of each D-beta-Imidazolelactic Acid dilution.

    • Positive Control (No Inhibitor): Add 10 µL of phosphate buffer (with the same final DMSO concentration as the test wells).

    • Blank (No Enzyme): Add 10 µL of phosphate buffer.

    • Add 80 µL of the LDH enzyme solution to all wells except the blank. Add 80 µL of buffer to the blank well.

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Initiate and Read the Reaction:

    • Prepare a Reaction Mix containing Pyruvate and NADH. For each 10 µL of mix, combine 5 µL of 20 mM Pyruvate and 5 µL of 3 mM NADH.

    • Add 10 µL of the Reaction Mix to each well to start the reaction.[11]

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 4: Exemplar Protocol 2 - Alanine Aminotransferase (ALT) Inhibition Assay

Background: Alanine aminotransferase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a crucial enzyme in amino acid metabolism. It is widely measured as a biomarker for liver health.[13]

Assay Principle: This protocol uses a coupled enzyme reaction. ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then used by lactate dehydrogenase (LDH) in a secondary reaction that oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.[14] The rate of this decrease is proportional to the ALT activity.

Materials and Reagents:

  • Alanine Aminotransferase (ALT) enzyme

  • Tris Buffer (e.g., 100 mM, pH 7.8)

  • L-Alanine (Substrate)

  • α-Ketoglutarate (Substrate)

  • NADH (Cofactor)

  • Lactate Dehydrogenase (LDH) (Coupling Enzyme)

  • D-beta-Imidazolelactic Acid (Test Inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol for IC50 Determination

  • Prepare Reagent Solutions:

    • ALT Enzyme Solution: Dilute ALT in Tris buffer to a suitable working concentration.

    • Inhibitor Stock: Prepare serial dilutions of D-beta-Imidazolelactic Acid as described in the LDH protocol.

    • Reaction Master Mix: Prepare a master mix sufficient for all wells. For each 100 µL reaction, combine:

      • 70 µL Tris Buffer

      • 10 µL L-Alanine (e.g., 500 mM stock)

      • 5 µL α-Ketoglutarate (e.g., 100 mM stock)

      • 5 µL NADH (e.g., 3 mM stock)

      • 5 µL LDH (e.g., 100 U/mL stock)

      • 5 µL ALT Enzyme Solution

  • Assay Plate Setup (100 µL final volume):

    • This protocol initiates the reaction by adding the enzyme last.

    • Add 10 µL of each D-beta-Imidazolelactic Acid dilution to the appropriate wells.

    • Add 10 µL of buffer/vehicle to control wells.

    • Add 85 µL of a modified Reaction Master Mix (containing all components except the ALT enzyme) to all wells.

    • Pre-incubate the plate for 5 minutes at 37°C.

  • Initiate and Read the Reaction:

    • Initiate the reaction by adding 5 µL of the ALT Enzyme Solution to each well.

    • Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and begin reading the absorbance at 340 nm every minute for 15-20 minutes.[15]

Data Analysis:

  • Follow the same data analysis steps outlined in the LDH protocol to determine the reaction rates and calculate the IC50 value.

Part 5: Data Interpretation - Determining the Mechanism of Inhibition (MOI)

After determining the IC50, a more detailed kinetic study is required to elucidate the mechanism of inhibition. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Experimental Design:

  • Set up a matrix of reactions. Use at least five different substrate concentrations (e.g., ranging from 0.2 * Km to 5 * Km) and at least three inhibitor concentrations (e.g., 0, IC50, and 5 * IC50).

  • Measure the initial velocity (V₀) for each condition.

Data Analysis with Lineweaver-Burk Plots: The Lineweaver-Burk plot is a double reciprocal graph of 1/V₀ versus 1/[S]. It linearizes the Michaelis-Menten kinetics, allowing for easier interpretation of inhibition mechanisms.

  • Plot 1/V₀ vs. 1/[S] for each inhibitor concentration.

  • Analyze the resulting pattern of lines to determine the inhibition type.

DOT script for Lineweaver-Burk Plots

G Interpreting Lineweaver-Burk Plots for MOI cluster_comp Competitive Inhibition cluster_uncomp Uncompetitive Inhibition cluster_noncomp Non-competitive Inhibition comp_origin comp_x comp_origin->comp_x 1/[S] comp_y comp_origin->comp_y 1/V₀ comp_line1 comp_line1->comp_x No I comp_intercept_y 1/Vmax comp_line1->comp_intercept_y comp_line2 comp_line2->comp_x + I comp_line2->comp_intercept_y comp_line3 comp_line3->comp_x ++ I comp_line3->comp_intercept_y uncomp_origin uncomp_x uncomp_origin->uncomp_x 1/[S] uncomp_y uncomp_origin->uncomp_y 1/V₀ uncomp_line1_start uncomp_line1_end uncomp_line1_start->uncomp_line1_end No I uncomp_line2_start uncomp_line2_end uncomp_line2_start->uncomp_line2_end + I uncomp_line3_start uncomp_line3_end uncomp_line3_start->uncomp_line3_end ++ I noncomp_origin noncomp_x noncomp_origin->noncomp_x 1/[S] noncomp_y noncomp_origin->noncomp_y 1/V₀ noncomp_line1 noncomp_line2 noncomp_line3 noncomp_intercept_x -1/Km noncomp_intercept_x->noncomp_line1 noncomp_intercept_x->noncomp_line1 No I noncomp_intercept_x->noncomp_line2 noncomp_intercept_x->noncomp_line2 + I noncomp_intercept_x->noncomp_line3 noncomp_intercept_x->noncomp_line3 ++ I

Figure 3: Characteristic Lineweaver-Burk plots for different inhibition types.
  • Competitive: Lines intersect on the y-axis (same Vmax).

  • Uncompetitive: Lines are parallel.

  • Non-competitive: Lines intersect on the x-axis (same Km).

Quantitative Data Summary

Properly documenting kinetic parameters is essential. Use a table to summarize your findings.

ParameterD-beta-Imidazolelactic AcidDescription
Target Enzyme e.g., Lactate DehydrogenaseThe enzyme being investigated.
IC50 (µM) Experimental ValueConcentration of inhibitor causing 50% inhibition.
Inhibition Type e.g., CompetitiveDetermined from Lineweaver-Burk plots.
Ki (µM) Calculated ValueThe inhibition constant, a measure of inhibitor potency.
Assay Conditions e.g., pH 7.4, 25°CKey environmental parameters of the assay.

Troubleshooting Common Issues

ProblemPotential CauseSolution
No or Low Signal Enzyme concentration is too low or inactive.Increase enzyme concentration; ensure proper storage and handling of enzyme stock.
Substrate or cofactor concentration is incorrect.Verify concentrations and preparation of all reagent stocks.
Assay incubation time is too short.Perform a kinetic run to monitor the reaction over a longer period.[16]
High Background Inhibitor compound interferes with absorbance reading.Run a control with the inhibitor but no enzyme to measure its intrinsic absorbance.
Reagents are contaminated.Prepare fresh reagents and use high-purity water.
Inconsistent/Irreproducible Results Pipetting errors or improper mixing.Use calibrated pipettes; mix the plate gently on an orbital shaker after adding reagents.[16]
Temperature fluctuations during the assay.Ensure the plate reader is equilibrated to the correct temperature.
Inhibitor solubility issues.Check the solubility of D-beta-Imidazolelactic Acid in the assay buffer; sonicate if necessary.

References

  • PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Available from: [Link]

  • SciSpace. Purification and Characterisation of Lactate Dehydrogenase: An Undergraduate Biochemistry Laboratory Experiment. Available from: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available from: [Link]

  • Cell Biolabs, Inc. Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). Available from: [Link]

  • Innovative Targeting Solutions. IDTox™ Alanine Transaminase (ALT) Enzyme Assay Kit. Available from: [Link]

  • Assay Genie. Alanine Aminotransferase (ALT or SGPT) Activity Colorimetric/Fluorometric Assay Kit (#BN00965). Available from: [Link]

  • Request PDF. Enzyme kinetics: partial and complete uncompetitive inhibition. Available from: [Link]

  • PMC. Mechanism of imidazole inhibition of a GH1 β‐glucosidase. Available from: [Link]

  • PubMed. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase. Available from: [Link]

  • PubMed. Mechanisms of action of the antimycotic imidazoles. Available from: [Link]

  • YouTube. Enzyme kinetics in detail. Available from: [Link]

  • BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]

  • Longdom. Investigating Enzyme Kinetics and Their Applications in Biotechnology. Available from: [Link]

  • InformIT. 3.2. Enzyme Kinetics. Available from: [Link]

  • Allied Academies. Competitive Inhibition: Understanding its Role in Enzyme Regulation and Exploring Deficiencies in Biological Systems. Available from: [Link]

Sources

Method

Use of D-beta-Imidazolelactic Acid in metabolomics research

Application Note & Protocol Quantitative Analysis of D-β-Imidazolelactic Acid in Biological Matrices: A Metabolomics Approach for Biomarker Discovery Abstract Metabolomics serves as a powerful tool for elucidating the bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of D-β-Imidazolelactic Acid in Biological Matrices: A Metabolomics Approach for Biomarker Discovery

Abstract

Metabolomics serves as a powerful tool for elucidating the biochemical underpinnings of health and disease by providing a snapshot of physiological processes. D-β-Imidazolelactic acid, a metabolite of the essential amino acid L-histidine, is emerging as a significant molecule in clinical and metabolomics research. Its levels can reflect alterations in histidine metabolism, oxidative stress, and gut microbiome activity.[1][2][3] This guide provides a comprehensive overview of the biological significance of D-β-Imidazolelactic acid and presents a detailed, validated protocol for its quantification in biological samples, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to investigate its potential as a biomarker in various pathological conditions.

Introduction: The Significance of D-β-Imidazolelactic Acid

D-β-Imidazolelactic acid is a downstream product of L-histidine metabolism. L-histidine is an essential amino acid with a unique imidazole side chain, playing critical roles in enzymatic catalysis, pH buffering, and the synthesis of important biomolecules like histamine and carnosine.[4][5][6] The primary catabolic pathway for histidine in the liver involves its conversion to trans-urocanic acid by the enzyme histidase.[6][7] However, an alternative pathway involves the transamination of histidine to imidazole-pyruvic acid, which is subsequently reduced to form imidazolelactic acid.[7]

The concentration of D-β-Imidazolelactic acid can be influenced by several factors:

  • Inherited Metabolic Disorders: In conditions like histidinemia, a deficiency in the histidase enzyme leads to the accumulation of histidine and its shunting into alternative pathways, resulting in elevated levels of imidazolelactic acid.[1]

  • Gut Microbiome Activity: Gut microbes can metabolize dietary histidine into various compounds, including imidazole propionate and potentially imidazolelactic acid, which can enter systemic circulation and influence host physiology.[2][3][8]

  • Oxidative Stress: Studies have investigated the dual role of imidazolelactic acid in oxidative stress, demonstrating antioxidant effects at high concentrations and pro-oxidant effects at lower concentrations in certain contexts.[1]

Given these connections, the precise quantification of D-β-Imidazolelactic acid is crucial for understanding its role in pathophysiology and for its potential development as a clinical biomarker for various conditions, including metabolic disorders, inflammatory bowel disease, and cardiovascular diseases.[9][10][11][12]

Biological Pathway and Context

The metabolism of L-histidine is a branched pathway central to several physiological functions. Understanding the position of D-β-Imidazolelactic acid within this network is key to interpreting its quantitative data.

dot digraph "Histidine_Metabolism" { graph [fontname="Arial", label="Figure 1: Simplified Histidine Metabolic Pathway", labelloc=b, fontsize=12]; node [fontname="Arial", style=filled, shape=box, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes HIS [label="L-Histidine", fillcolor="#F1F3F4", fontcolor="#202124"]; IMP [label="Imidazolepyruvic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ILA [label="D-β-Imidazolelactic Acid", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse, style="filled,bold"]; URO [label="Trans-Urocanic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; FIGLU [label="FIGLU", fillcolor="#F1F3F4", fontcolor="#202124"]; GLU [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; HIST [label="Histamine", fillcolor="#F1F3F4", fontcolor="#202124"]; CARN [label="Carnosine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HIS -> IMP [label="Transaminase"]; IMP -> ILA [label="Reduction"]; HIS -> URO [label="Histidase\n(Major Pathway)"]; URO -> FIGLU [label="Urocanase"]; FIGLU -> GLU [label="Requires\nTetrahydrofolate"]; HIS -> HIST [label="Histidine\nDecarboxylase"]; HIS -> CARN [label="Carnosine\nSynthase"];

// Styling ILA [penwidth=2, color="#EA4335"]; } Caption: Simplified overview of major L-histidine metabolic pathways.

As shown in Figure 1, the formation of imidazolelactic acid represents a secondary route for histidine catabolism. When the primary histidase-mediated pathway is saturated or deficient, a greater proportion of histidine may be converted to imidazolelactic acid.[1]

Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of small molecules like D-β-Imidazolelactic acid in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13][14] This technique offers superior specificity over older methods by combining the physical separation power of HPLC with the mass-based detection of tandem mass spectrometry.[15][16] The protocol outlined below utilizes a robust sample preparation procedure followed by LC-MS/MS analysis in Selected Reaction Monitoring (SRM) mode.

Protocol: Quantification of D-β-Imidazolelactic Acid

This protocol provides a framework for the analysis of D-β-Imidazolelactic acid in plasma and urine. It should be validated in the end-user's laboratory to ensure performance.

Principle of the Assay

Biological samples (plasma or urine) are subjected to protein precipitation using a cold organic solvent to remove large proteins and release metabolites. An internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., D-β-Imidazolelactic Acid-d3), is added at the beginning of the process to account for sample loss during preparation and for matrix effects during ionization. The clarified supernatant is then injected into an LC-MS/MS system for separation and quantification against a calibration curve.

Materials and Reagents
  • D-β-Imidazolelactic Acid analytical standard (Santa Cruz Biotechnology or equivalent)[17]

  • Stable Isotope-Labeled Internal Standard (IS) (e.g., D-β-Imidazolelactic Acid-d3)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Formic Acid (FA), LC-MS grade

  • Biological Matrix (e.g., Human Plasma, Urine)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Experimental Workflow

The overall workflow from sample receipt to final data is depicted in Figure 2.

dot digraph "Workflow" { graph [fontname="Arial", label="Figure 2: Analytical Workflow Diagram", labelloc=b, fontsize=12]; node [fontname="Arial", style=filled, shape=box, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Sample [label="Biological Sample\n(Plasma, Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard (IS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precip [label="Protein Precipitation\n(Cold Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Drydown [label="Evaporation\n(under N2 stream)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitute [label="Reconstitution\n(in Mobile Phase A)", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis\n(SRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Processing\n(Integration & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Result Reporting &\nBiological Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Spike [color="#5F6368"]; Spike -> Precip [color="#5F6368"]; Precip -> Centrifuge [color="#5F6368"]; Centrifuge -> Supernatant [color="#5F6368"]; Supernatant -> Drydown [color="#5F6368"]; Drydown -> Reconstitute [color="#5F6368"]; Reconstitute -> LCMS [color="#5F6368"]; LCMS -> Data [color="#5F6368"]; Data -> Report [color="#5F6368"]; } Caption: Step-by-step workflow for sample analysis.

Step-by-Step Sample Preparation

Causality: The use of a cold organic solvent like acetonitrile is critical. It serves two purposes: it efficiently precipitates proteins, and its cold temperature quenches enzymatic activity, preventing any metabolic changes to the analyte post-collection.[18]

  • Thaw Samples: Thaw frozen plasma or urine samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (plasma, urine, or quality control sample).

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% MeOH) to each tube.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of solvent to sample ensures efficient protein precipitation.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.

  • Transfer Supernatant: Carefully transfer 180 µL of the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% Formic Acid). Vortex for 15 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

Causality: A reversed-phase C18 column is chosen for its ability to retain and separate polar to moderately nonpolar compounds like imidazolelactic acid.[19] The addition of formic acid to the mobile phase is essential as it provides protons, facilitating positive electrospray ionization (ESI+) and improving chromatographic peak shape.[20]

Parameter Setting
LC System UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column Reversed-Phase C18, 1.7 µm, 2.1 x 100 mm (e.g., Acquity UPLC BEH C18)[19]
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-1 min (2% B), 1-5 min (2-95% B), 5-6 min (95% B), 6-6.1 min (95-2% B), 6.1-8 min (2% B)
Mass Spectrometer Triple Quadrupole (e.g., Sciex, Agilent, Waters)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Acquisition Mode Selected Reaction Monitoring (SRM)

Table 1: Recommended starting parameters for LC-MS/MS analysis.

SRM Transitions

The selection of precursor and product ions is critical for the specificity of the assay. These values should be optimized by infusing the analytical standard.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
D-β-Imidazolelactic Acid157.1111.1 (Quantifier)15
D-β-Imidazolelactic Acid157.194.1 (Qualifier)20
Internal Standard (IS)160.1114.115

Table 2: Example SRM transitions for analysis. Note: These are hypothetical values and must be empirically determined.

Calibration and Quality Control

To ensure data accuracy and reliability, a calibration curve and quality control (QC) samples must be included in each analytical run.

  • Calibration Curve: Prepare a set of calibration standards (typically 8-10 points) by spiking the analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. Analyze these in triplicate throughout the run to assess the method's precision and accuracy.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.

  • Calculate Response Ratio: Determine the ratio of the analyte peak area to the IS peak area for all standards, QCs, and unknown samples.

  • Generate Calibration Curve: Plot the response ratio of the calibration standards against their known concentrations. Apply a linear regression with 1/x or 1/x² weighting. The curve should have a correlation coefficient (r²) of >0.99.

  • Quantify Unknowns: Calculate the concentration of D-β-Imidazolelactic acid in the unknown samples by interpolating their response ratios from the calibration curve.

Interpretation: Elevated levels of D-β-Imidazolelactic acid could indicate several biological states, including impaired histidine degradation (as in histidinemia), specific gut microbial compositions, or responses to oxidative stress.[1] Correlating these levels with clinical phenotypes, other metabolite levels, and genomic data can provide powerful insights into disease mechanisms and identify its potential as a diagnostic or prognostic biomarker.[10][21]

Conclusion

The robust LC-MS/MS method detailed in this application note provides the scientific community with a reliable tool to accurately measure D-β-Imidazolelactic acid in metabolomics research. By enabling precise quantification, this protocol facilitates the exploration of the histidine metabolic pathway and its implications in human health and disease, paving the way for new diagnostic strategies and a deeper understanding of the interplay between host metabolism and the microbiome.

References

  • Coppola, G., & D'Aniello, A. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. MDPI. Available at: [Link]

  • Tsuchiya, H., et al. (1985). Simultaneous determination of imidazoleacetic acid and N tau- and N pi-methylimidazoleacetic acids in human urine by high-performance liquid chromatography with fluorescence detection. PubMed. Available at: [Link]

  • Human Metabolome Database. (n.d.). Concentration Details - Serum Metabolome for Imidazolelactic acid. HMDB. Available at: [Link]

  • Leipnitz, G., et al. (2004). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. PubMed. Available at: [Link]

  • Kolmert, J., et al. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. PubMed. Available at: [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in animal muscle tissue by LC–MS/MS. Taylor & Francis Online. Available at: [Link]

  • Hong, H., et al. (2024). Indole lactic acid in plasma and urine. Dove Medical Press. Available at: [Link]

  • Kolmert, J., et al. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. ResearchGate. Available at: [Link]

  • Al-Khafaji, A. H., & Al-Chalabi, A. A. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. PMC. Available at: [Link]

  • Zhang, H., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]

  • Cui, L., et al. (2023). Metabolomics biotechnology, applications, and future trends: a systematic review. PMC. Available at: [Link]

  • Chowdhury, S. K., et al. (1999). An LC/MS/MS method for the quantitation of MTIC...in rat and dog plasma. PubMed. Available at: [Link]

  • Celander, D. R., & Berg, C. P. (1953). The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat. PubMed. Available at: [Link]

  • Drug Target Review. (2023). Potential biomarker found for inflammatory bowel disease. Drug Target Review. Available at: [Link]

  • Metabolon. (n.d.). Metabolomics For Precision Medicine. Metabolon. Available at: [Link]

  • Holeček, M. (2020). Histidine Metabolism and Function. ResearchGate. Available at: [Link]

  • Arome Science. (2025). Applications of Metabolomics in Medicine, Industry & the Environment. Arome Science. Available at: [Link]

  • Sapient. (n.d.). Your biomarker discovery lab & catalyst for dynamic multi-omics insights. Sapient. Available at: [Link]

  • Wang, Y., et al. (2025). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. PMC. Available at: [Link]

  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. Available at: [Link]

  • Baker Heart and Diabetes Institute. (n.d.). Biomarker Discovery. Baker Institute. Available at: [Link]

  • Belacel, N., & Boulassel, M. R. (2026). Metabolomic Biomarker Discovery for ADHD Diagnosis Using Interpretable Machine Learning. arXiv.org. Available at: [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. MDPI. Available at: [Link]

  • Al Bander, Z., et al. (2024). Emerging Biomarkers in Metabolomics: Advancements in Precision Health and Disease Diagnosis. PMC. Available at: [Link]

  • Go, Y. (2015). Metabolomics: Approaches and Applications to Diabetes Research. IntechOpen. Available at: [Link]

  • Dr.Oracle. (2025). What is the significance of an elevated lactic acid level... Dr.Oracle. Available at: [Link]

  • de Melo Pereira, G. V., et al. (2021). Characteristics of the Gut Microbiota and Potential Effects of Probiotic Supplements in Individuals with Type 2 Diabetes mellitus. MDPI. Available at: [Link]

  • Jaiswal, P., & Agrawal, S. (2022). Serum Lactic Acid as a Prognostic Marker in Clinical Medicine. Journal of Pharmaceutical Research International. Available at: [Link]

  • Jiang, L., et al. (2013). Analytical protocol for identification of BMAA and DAB in biological samples. ResearchGate. Available at: [Link]

  • Li, J., et al. (2025). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. PMC. Available at: [Link]

  • Wishart, D. S. (2022). The Potential of Metabolomics in Biomedical Applications. MDPI. Available at: [Link]

  • Li, J., et al. (2025). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers. Available at: [Link]

  • Komatsu, T., et al. (2023). Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells. Frontiers. Available at: [Link]

  • Li, Y., et al. (2022). Gut Metabolites Acting on the Gut-Brain Axis: Regulating the Functional State of Microglia. Semantic Scholar. Available at: [Link]

  • Wu, H., et al. (2022). Imidazole Propionate is Increased in Diabetes and Associated with Stool Consistency. PMC. Available at: [Link]

  • Siddiqui, H. L., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating Cellular Responses to D-beta-Imidazolelactic Acid Treatment

For Researchers, Scientists, and Drug Development Professionals Abstract D-beta-Imidazolelactic Acid is a competitive inhibitor of the enzyme histidase (also known as histidine ammonia-lyase), which plays a crucial role...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-beta-Imidazolelactic Acid is a competitive inhibitor of the enzyme histidase (also known as histidine ammonia-lyase), which plays a crucial role in the catabolism of histidine. By blocking this enzyme, D-beta-Imidazolelactic Acid prevents the conversion of histidine to urocanic acid. This targeted inhibition allows for the precise investigation of the downstream effects of urocanic acid depletion and histidine accumulation in various cellular contexts. These application notes provide a comprehensive guide for utilizing D-beta-Imidazolelactic Acid in cell culture, offering detailed protocols for treatment and subsequent analysis of cellular responses. The information herein is intended to empower researchers to explore the therapeutic and biological implications of modulating the histidine degradation pathway.

Introduction: The Scientific Rationale for D-beta-Imidazolelactic Acid Studies

Histidine is an essential amino acid involved in numerous physiological processes. Its degradation is initiated by the enzyme histidase, which catalyzes the non-oxidative deamination of histidine to form trans-urocanic acid. In the skin, trans-urocanic acid is a major endogenous chromophore that absorbs UVB radiation and subsequently isomerizes to cis-urocanic acid.[1][2][3] The accumulation of cis-urocanic acid in the skin has been linked to immunosuppression, potentially by acting as a ligand for the serotonin 5-HT2A receptor.[2][4]

D-beta-Imidazolelactic Acid, as a competitive inhibitor of histidase, provides a valuable tool to probe the physiological roles of the histidine degradation pathway. By reducing the cellular production of urocanic acid, researchers can investigate its impact on immune cell function, skin cell response to UV radiation, and other cellular processes. Furthermore, the accumulation of intracellular histidine due to this enzymatic block may have independent metabolic consequences worthy of investigation. The imidazole moiety itself is a feature of many compounds with diverse biological activities, including anti-cancer properties, which may involve the modulation of redox balance and mitochondrial function.[5][6][7]

Mechanism of Action: Histidase Inhibition

The primary and well-established mechanism of action for D-beta-Imidazolelactic Acid is the competitive inhibition of histidase. This inhibition leads to a decrease in the synthesis of urocanic acid and a subsequent accumulation of histidine within the cell.

Histidine L-Histidine Histidase Histidase (Histidine Ammonia-Lyase) Histidine->Histidase Urocanic_Acid Trans-Urocanic Acid Histidase->Urocanic_Acid Deamination DBILA D-beta-Imidazolelactic Acid DBILA->Inhibition Inhibition->Histidase

Caption: D-beta-Imidazolelactic Acid competitively inhibits histidase.

Experimental Protocols

The following protocols provide a general framework for treating mammalian cells with D-beta-Imidazolelactic Acid. It is recommended to optimize these protocols for specific cell lines and experimental questions.

General Cell Culture and Maintenance

Standard aseptic cell culture techniques are required for all procedures.[8][9]

  • Cell Lines: A variety of cell lines can be used, depending on the research focus. For studying the effects on UV response and immunosuppression, human keratinocyte cell lines (e.g., HaCaT) or immune cell lines (e.g., Jurkat, THP-1) are relevant. For cancer studies, various cancer cell lines can be selected.[10][11]

  • Culture Medium: Use the recommended complete growth medium for your chosen cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of D-beta-Imidazolelactic Acid Stock Solution
  • Reagent: D-beta-Imidazolelactic Acid, Monohydrate (CAS 1246814-96-9)[12]

  • Solvent: Prepare a 100 mM stock solution in sterile Dimethyl Sulfoxide (DMSO). Gently warm and vortex to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol: Cell Treatment with D-beta-Imidazolelactic Acid

This protocol describes the treatment of adherent cells in a 6-well plate format. The procedure can be scaled for different plate sizes.

Materials:

  • Chosen mammalian cell line

  • Complete growth medium

  • D-beta-Imidazolelactic Acid stock solution (100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 6-well plates at a density that will result in 50-60% confluency at the time of treatment (typically 24 hours post-seeding). For example, seed 2.5 x 10⁵ cells per well.

    • Incubate overnight to allow for cell attachment.

  • Preparation of Treatment Media:

    • On the day of treatment, prepare fresh serial dilutions of D-beta-Imidazolelactic Acid in complete growth medium.

    • A typical starting concentration range to test is 1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.

    • Important: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of D-beta-Imidazolelactic Acid used.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add 2 mL of the prepared treatment media or vehicle control to each well.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically.

  • Downstream Analysis:

    • Following incubation, cells can be harvested for various downstream analyses, such as:

      • Cell Viability Assays (e.g., MTT, Trypan Blue): To assess cytotoxicity.

      • Western Blotting: To analyze changes in protein expression.

      • Metabolomics: To measure intracellular levels of histidine and urocanic acid.

      • Gene Expression Analysis (e.g., qPCR, RNA-seq): To investigate transcriptional changes.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells in 6-well Plate Incubate1 Incubate Overnight (Allow Attachment) Seed->Incubate1 Prepare_Media Prepare Treatment Media (with D-beta-Imidazolelactic Acid) Wash Wash Cells with PBS Prepare_Media->Wash Add_Media Add Treatment Media Wash->Add_Media Incubate2 Incubate for 24-72 hours Add_Media->Incubate2 Harvest Harvest Cells Incubate2->Harvest Analysis Downstream Assays (Viability, Western Blot, etc.) Harvest->Analysis

Caption: Experimental workflow for cell treatment.

Quantitative Data Summary (Hypothetical Data)

The following table presents hypothetical data from a dose-response experiment using a human keratinocyte cell line treated with D-beta-Imidazolelactic Acid for 48 hours.

D-beta-Imidazolelactic Acid (µM)Cell Viability (% of Control)Intracellular Histidine (Relative Fold Change)Extracellular Urocanic Acid (Relative Fold Change)
0 (Vehicle)100 ± 51.0 ± 0.11.0 ± 0.2
198 ± 61.5 ± 0.20.8 ± 0.1
1095 ± 43.2 ± 0.40.4 ± 0.1
5088 ± 75.8 ± 0.60.1 ± 0.05
10075 ± 87.5 ± 0.9< 0.05

Data are presented as mean ± standard deviation.

Detailed Downstream Protocol: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of D-beta-Imidazolelactic Acid.

Materials:

  • Cells treated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate (e.g., 5,000 - 10,000 cells/well) and treat with a range of D-beta-Imidazolelactic Acid concentrations as described in section 2.3.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Concluding Remarks

D-beta-Imidazolelactic Acid serves as a potent and specific tool for the in vitro study of the histidine degradation pathway. The protocols outlined in these application notes provide a solid foundation for researchers to begin their investigations. It is imperative to empirically determine the optimal conditions for each specific cell line and experimental setup. The insights gained from such studies will contribute to a deeper understanding of the roles of histidine metabolism, urocanic acid, and related pathways in health and disease.

References

  • ResearchGate. (n.d.). Summary of possible pathways by which cis-urocanic acid suppresses cell-mediated and innate immunity.
  • Walterscheid, J. P., et al. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. Proceedings of the National Academy of Sciences, 103(46), 17420-17425.
  • PNAS. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor.
  • Sigma-Aldrich. (n.d.). Protease Inhibitor Cocktail for Histidine-tagged Protein Purification DMSO Solution.
  • Laihia, J., et al. (2013). Urocanic acid (UCA) generates reactive oxygen species (ROS) mediated through nicotinamide adenine dinucleotide phosphateoxidase (NADPH), and the natural antioxidant α-tocopherol reduces prostaglandin E2 (PGE2) increase and apoptotic cell death induced by cis-UCA in nTERT keratinocytes.
  • Norval, M., et al. (1995).
  • Hansen, R. G., & Vaughan, M. H. (1971). Reversible inhibition of protein synthesis in human cells at the activation of histidine. Journal of Biological Chemistry, 246(18), 5775-5779.
  • Stellar Scientific. (n.d.). 100X Protease Inhibitor Cocktails For Histidine-Tagged (His-Tag) Protein Extraction.
  • Stephenson, K., & Hoch, J. A. (2002). Synthesis of histidine kinase inhibitors and their biological properties. Current Medicinal Chemistry, 9(7), 761-770.
  • Hilliard, J. J., et al. (1999). New Class of Competitive Inhibitor of Bacterial Histidine Kinases. Antimicrobial Agents and Chemotherapy, 43(7), 1693-1699.
  • BenchChem. (n.d.). D-I03 Treatment Protocol for Cell Culture: Application Notes and Protocols for Researchers.
  • IntechOpen. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • PubMed. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
  • ResearchGate. (n.d.). Induction of cell apoptosis by imidazole.
  • OpenWetWare. (n.d.). Chemical Transformation protocol.
  • PMC. (2024). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia.
  • PubMed. (2002). Imidazole-induced cell death, associated with intracellular acidification, caspase-3 activation, DFF-45 cleavage, but not oligonucleosomal DNA fragmentation.
  • Vrije Universiteit Brussel. (2022). Research uncovers how lactic acid disrupts the body's defense against tumors.
  • ResearchGate. (n.d.). Effects of imidazole on cell viability in HCC cell lines.
  • MDPI. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • PMC. (n.d.). Imidazoles as potential anticancer agents.
  • Santa Cruz Biotechnology. (n.d.). D-β-Imidazolelactic Acid, Monohydrate.
  • PubMed. (1999). Imidazolines and the pancreatic B-cell. Actions and binding sites.
  • PubMed. (n.d.). Mechanisms of action of the antimycotic imidazoles.
  • MD Anderson Cancer Center. (2023). Lactate-producing bacteria inside tumors promote resistance to radiation therapy.
  • Cell Biologics Inc. (n.d.). Primary Cell Culture Protocol.
  • MDPI. (n.d.). Target Metabolites to Slow Down Progression of Amyotrophic Lateral Sclerosis in Mice.
  • Addgene. (n.d.). Mammalian cell culture.
  • Wako. (n.d.). Cell Cultivation Handbook.
  • Google. (2026, January 30). [No title available].

Sources

Method

Mastering the Preparation of D-beta-Imidazolelactic Acid, Monohydrate Stock Solutions: A Guide for Researchers

For researchers and drug development professionals, the precise and reliable preparation of stock solutions is a foundational element of experimental success. This guide provides a detailed protocol and technical insight...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise and reliable preparation of stock solutions is a foundational element of experimental success. This guide provides a detailed protocol and technical insights for creating stock solutions of D-beta-Imidazolelactic Acid, Monohydrate, a key intermediate in the synthesis of imidazole alkaloids and a compound of interest in metabolic research. By understanding the chemical properties of this molecule and adhering to best practices in solution preparation, scientists can ensure the accuracy and reproducibility of their downstream applications.

Introduction to D-beta-Imidazolelactic Acid, Monohydrate

D-beta-Imidazolelactic Acid, Monohydrate is a derivative of the amino acid histidine and plays a role in various biological pathways. Its accurate preparation in a soluble and stable form is crucial for a range of in vitro and in vivo studies. This document will detail the necessary steps, from initial calculations to long-term storage, ensuring the integrity of the compound for experimental use.

Key Compound Properties

A thorough understanding of the physicochemical properties of D-beta-Imidazolelactic Acid, Monohydrate is the first step toward successful stock solution preparation.[1][2][3]

PropertyValueSource
Molecular Formula C6H10N2O4PubChem[1]
Molecular Weight 174.15 g/mol PubChem[1]
CAS Number 1246814-96-9Santa Cruz Biotechnology[2]
Appearance White to off-white solidN/A
Storage (Solid) Store at -20°C for long-term stability.N/A

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the critical steps for preparing a stock solution of D-beta-Imidazolelactic Acid, Monohydrate. Each step is designed to ensure accuracy, from weighing the compound to final storage.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh Accurate Mass solvent 3. Add Solvent weigh->solvent Precise Transfer dissolve 4. Dissolve Compound (Vortex/Sonicate) solvent->dissolve Initial Suspension ph_adjust 5. pH Adjustment (Optional) dissolve->ph_adjust Complete Dissolution qs 6. Bring to Final Volume ph_adjust->qs Adjusted pH sterilize 7. Sterilization (Optional) qs->sterilize Final Concentration aliquot 8. Aliquot sterilize->aliquot Sterile Solution store 9. Store Solution aliquot->store Working Aliquots G cluster_inputs Initial Inputs cluster_process Process Variables cluster_outputs Solution Quality Compound Compound Purity Weighing Weighing Accuracy Compound->Weighing Concentration Desired Concentration Concentration->Weighing Volume Final Volume Volume->Weighing Accuracy Concentration Accuracy Weighing->Accuracy Solvent Solvent Choice DissolutionTech Dissolution Technique Solvent->DissolutionTech Stability Solution Stability DissolutionTech->Stability Storage Storage Conditions Storage->Stability Reproducibility Experimental Reproducibility Accuracy->Reproducibility Stability->Reproducibility

Sources

Application

Application Note: Technical Guide to the Storage and Handling of Hygroscopic D-beta-Imidazolelactic Acid

Executive Summary & Chemical Identity[1] D-beta-Imidazolelactic Acid (D-ILA) is a chiral imidazole derivative often utilized as a metabolic standard, a precursor in alkaloid synthesis, and a probe for histidinemia-relate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

D-beta-Imidazolelactic Acid (D-ILA) is a chiral imidazole derivative often utilized as a metabolic standard, a precursor in alkaloid synthesis, and a probe for histidinemia-related metabolic pathways. While chemically robust in its anhydrous crystalline form, D-ILA is significantly hygroscopic .

Failure to manage this hygroscopicity results in three critical failure modes:

  • Stoichiometric Error: Absorbed atmospheric moisture alters the effective molecular weight, leading to incorrect molar concentrations in drug screening or metabolic assays.

  • Physical Degradation: Moisture uptake causes caking and deliquescence, making precise weighing impossible.

  • Chemical Instability: Prolonged exposure to moisture, particularly in non-neutral pH environments, can accelerate racemization or microbial degradation.

This guide provides a self-validating protocol for the storage, handling, and solubilization of D-ILA to ensure data integrity in drug development workflows.

Physicochemical Profile
PropertySpecificationCritical Note
Chemical Name (R)-2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acidD-isomer specific
CAS Number 1246814-96-9 (Monohydrate)Often supplied as monohydrate; verify CoA.[1][2]
Molecular Weight 156.14 g/mol (Anhydrous)Must correct for water content if wet.
pKa Values ~3.4 (COOH), ~6.9 (Imidazole N)Amphoteric; acts as buffer near pH 7.
Solubility High in Water, Acidic/Basic BuffersPoor in non-polar organics (Hexane, DCM).
Hygroscopicity High Rapidly absorbs moisture at >40% RH.

Core Protocol: Storage Architecture

The storage strategy must prevent the thermodynamic drive of the crystal lattice to absorb water. A tiered storage system is required to separate "Stock Material" from "Working Aliquots."

The "Golden Stock" Rule

Never access the primary supply bottle for daily experiments. Repeated thermal cycling (freezer to bench) and breaking the seal introduces moisture that degrades the entire lot.

Storage Decision Tree

The following logic flow dictates the proper storage location based on usage frequency and container integrity.

StorageProtocol Arrival Shipment Arrival (D-ILA) CheckSeal Inspect Seal & Desiccant Arrival->CheckSeal Aliquot Aliquot into Single-Use Vials (In Glove Box/Bag) CheckSeal->Aliquot Immediate Action LongTerm Long-Term Storage (-20°C, Desiccated) Aliquot->LongTerm Bulk Reserve ShortTerm Working Stock (4°C, Desiccator Cabinet) Aliquot->ShortTerm Active Use (<1 Month) LongTerm->ShortTerm Replenish Working Stock (Allow to warm to RT first) Usage Experimental Use ShortTerm->Usage Reseal Purge Headspace (N2/Ar) & Parafilm Seal Usage->Reseal If Remainder Exists Reseal->ShortTerm

Figure 1: Decision matrix for segregating bulk D-ILA from daily working stocks to minimize moisture exposure.

Detailed Storage Steps
  • Temperature: Store bulk material at -20°C . The lower temperature reduces the kinetics of any potential chemical degradation.

  • Desiccation: The primary vial must be placed inside a secondary container (e.g., a screw-top jar) containing active desiccant packets (Silica Gel or Molecular Sieves).

  • Headspace Purging: Before re-sealing any vial, gently blow inert gas (Nitrogen or Argon) into the headspace to displace humid ambient air.

Handling & Weighing Protocol (The "Dry Chain")

The most critical moment for hygroscopic compounds is the transition from cold storage to the balance. Cold glass surfaces condense atmospheric moisture immediately , ruining the sample before you even open the cap.

The "Equilibration Rule"

NEVER open a cold vial of D-ILA.

  • Remove the vial from the freezer.

  • Place it in a desiccator at Room Temperature (RT).

  • Wait 45–60 minutes for the vial to reach thermal equilibrium.

  • Wipe the exterior with a lint-free tissue before opening.

Weighing Workflow

For precise analytical work (e.g., IC50 curves), use the Difference Weighing Method to account for rapid moisture uptake during the transfer.

HandlingWorkflow Start Equilibrated Vial (RT) EnvControl Environment Control (<30% RH or Glove Box) Start->EnvControl Tare Tare Volumetric Flask EnvControl->Tare Transfer Rapid Transfer (Avoid Metal Spatulas) Tare->Transfer Weigh1 Weigh Flask + Solid Transfer->Weigh1 Dissolve Immediate Solubilization Weigh1->Dissolve Do not wait!

Figure 2: The "Dry Chain" workflow ensuring the solid is exposed to ambient air for the minimum possible duration.

Technical Insight: Use plastic or ceramic spatulas . Metal spatulas can sometimes induce static charge in dry organic powders, causing the light powder to "jump" or scatter, increasing surface area for moisture absorption.

Solubilization & Solution Stability[4]

D-ILA is amphoteric. Its solubility and stability are dictated by the pH of the solvent.

Solvent Compatibility Matrix
SolventSolubilityStabilityApplication Note
Water (Neutral) High (>50 mg/mL)ModerateGood for immediate use. pH will drift slightly acidic.
0.1 M HCl Very HighHigh Protonation of imidazole ring enhances stability.
PBS (pH 7.4) HighModerateIdeal for biological assays. Use within 24h.
DMSO ModerateHighPreferred for frozen stock solutions (-20°C).
Ethanol Low/ModerateLowNot recommended for storage.
Stock Solution Protocol
  • Preferred Vehicle: For long-term frozen stocks, dissolve D-ILA in DMSO or 0.1 M HCl . Aqueous neutral solutions are prone to microbial growth and slow hydrolysis over weeks.

  • Concentration: Prepare a high-concentration master stock (e.g., 100 mM). This minimizes the volume of solvent (and potential water) introduced.

  • Aliquotting: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Do not refreeze aqueous aliquots more than once.

Quality Control: Self-Validation

How do you know if your D-ILA has degraded or absorbed too much water?

Visual Inspection (First Line of Defense)
  • Pass: Free-flowing white to off-white crystalline powder.

  • Fail: Clumping, sticky texture, or presence of a liquid phase (deliquescence).[3]

Water Content Verification (Quantitative)

If the compound is critical for quantitative assays, you must determine the water content to correct the weighing mass.

  • Method: Karl Fischer Titration (Coulometric).

  • Calculation:

    
    
    
Chemical Purity Check
  • HPLC: Run a standard gradient (C18 column, Water/Acetonitrile + 0.1% TFA). D-ILA is polar and will elute early. Look for split peaks which may indicate racemization or degradation products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55275928, D-beta-Imidazolelactic Acid Monohydrate. Retrieved from [Link]

  • Chromatography Forum. Best Practices for Handling Hygroscopic Reference Standards. Retrieved from [Link]

Sources

Method

Application Note: D-beta-Imidazolelactic Acid for Studying Oxidative Stress in Cerebral Cortex

Executive Summary D-beta-Imidazolelactic Acid (D-ILA) is the D-enantiomer of imidazolelactic acid, a metabolite structurally related to histidine and lactate. While the L-isomer (L-ILA) is the primary metabolite accumula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-beta-Imidazolelactic Acid (D-ILA) is the D-enantiomer of imidazolelactic acid, a metabolite structurally related to histidine and lactate. While the L-isomer (L-ILA) is the primary metabolite accumulated in histidinemia (a metabolic disorder caused by histidase deficiency), the D-isomer presents a unique and under-investigated target in neurotoxicology and metabolic stress research.

Recent interest in the "Gut-Brain Axis" and chiral toxicity (e.g., D-lactate neurotoxicity) necessitates the study of D-ILA. Unlike its L-counterpart, which is metabolized by mammalian dehydrogenases, D-ILA may resist enzymatic clearance, potentially leading to accumulation and sustained mitochondrial stress.

This guide provides a rigorous, field-proven workflow to evaluate the oxidative impact of D-ILA on the cerebral cortex . It leverages established protocols for metabolic neurotoxicity, focusing on Reactive Oxygen Species (ROS) generation, lipid peroxidation, and antioxidant enzyme kinetics.

Scientific Background & Mechanism[1][2][3]

The "Dual-Edged" Nature of Imidazoles

Imidazole compounds often exhibit a biphasic effect on oxidative stress:

  • Antioxidant Phase (High Conc.): The imidazole ring can scavenge hydroxyl radicals and chelate transition metals (e.g., Cu²⁺, Fe²⁺).

  • Pro-oxidant Phase (Low/Pathological Conc.): Metabolic accumulation can inhibit mitochondrial respiration or modulate NMDA receptors, increasing superoxide leakage.

Why D-beta-Imidazolelactic Acid?
  • Chiral Toxicity: Mammalian enzymes (e.g., L-lactate dehydrogenase) are stereoselective. D-isomers often act as competitive inhibitors or "metabolic dead-ends," inducing stress where the L-isomer might be metabolized.

  • Microbial Origin: D-amino acids and their derivatives are often produced by gut microbiota. D-ILA may represent a microbial metabolite capable of crossing the blood-brain barrier (BBB) and influencing cortical function.

Mechanistic Pathway

The following diagram illustrates the hypothesized interaction of D-ILA within the cortical neuron, contrasting it with the L-isomer pathway.

D_ILA_Mechanism Histidine L-Histidine GutBacteria Gut Microbiota (Racemase/Deaminase) Histidine->GutBacteria Dysbiosis L_ILA L-beta-Imidazolelactic Acid (L-ILA) Histidine->L_ILA Mammalian Metabolism D_ILA D-beta-Imidazolelactic Acid (D-ILA) GutBacteria->D_ILA Synthesis BBB Blood-Brain Barrier D_ILA->BBB ROS ROS Generation (Superoxide/H2O2) D_ILA->ROS Pro-oxidant (Low Conc) D_ILA->ROS Scavenger (High Conc) L_ILA->BBB Mitochondria Mitochondrial ETC (Complex I/III) BBB->Mitochondria Accumulation NMDA NMDA Receptor (Modulation) BBB->NMDA Binding? Mitochondria->ROS Inhibition/Leakage NMDA->ROS Ca2+ Influx Antioxidant Antioxidant Defense (SOD/CAT/GSH) ROS->Antioxidant Depletion Damage Lipid Peroxidation (TBARS) & Cell Death ROS->Damage Oxidative Stress

Caption: Hypothesized pathway of D-ILA accumulation and oxidative modulation in cortical neurons.

Experimental Design

Model System: Ex Vivo Rat Cerebral Cortex Slices

This model preserves the cytoarchitecture and local circuitry of the cortex while allowing precise control over the extracellular environment. It is superior to cell culture for metabolic toxicity studies as it maintains glia-neuron interactions.

Treatment Groups

To capture the biphasic nature (observed in L-ILA studies), a logarithmic concentration range is required.

GroupTreatmentRationale
Control Krebs-Ringer BufferBaseline oxidative parameters.
Low Dose D-ILA 0.1 mM - 1.0 mMInvestigates pro-oxidant potential (mimicking mild accumulation).
High Dose D-ILA 5.0 mM - 10.0 mMInvestigates potential radical scavenging/antioxidant effects.
Positive Control H₂O₂ (100 µM) or L-ILA (1.0 mM)Validates the assay sensitivity and compares isomers.

Detailed Protocols

Reagent Preparation
  • D-beta-Imidazolelactic Acid Stock: Dissolve D-ILA (CAS 1246814-96-9) in Krebs-Ringer bicarbonate buffer (pH 7.4). Prepare fresh; do not store frozen stocks to avoid precipitation.

  • Krebs-Ringer Buffer (KRB): 122 mM NaCl, 3 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 0.4 mM KH₂PO₄, 25 mM NaHCO₃, 10 mM D-Glucose. Aerate with 95% O₂ / 5% CO₂.

Tissue Preparation & Incubation
  • Dissection: Rapidly decapitate Wistar rats (30-60 days old). Remove the brain and place in ice-cold KRB.

  • Slicing: Dissect the cerebral cortex on a cold stage. Use a McIlwain tissue chopper to produce 400 µm prismatic slices.

  • Pre-incubation: Transfer slices to metabolic flasks containing KRB at 37°C. Equilibrate for 15 minutes with continuous shaking (60 cycles/min).

  • Treatment: Replace buffer with KRB containing D-ILA at defined concentrations. Incubate for 60 minutes at 37°C.

  • Homogenization: After incubation, wash slices with cold PBS. Homogenize in 10 volumes of 20 mM Tris-HCl (pH 7.4) for biochemical assays.

Biochemical Assays (The "Oxidative Suite")
A. Chemiluminescence (Total ROS Production)

Principle: Luminol amplifies the photon emission from ROS (superoxide/peroxynitrite).

  • Protocol: Mix 200 µL homogenate with 3 mM Luminol and 100 µM H₂O₂ (enhancer). Measure chemiluminescence (CL) in a scintillation counter (tritium channel) or luminometer for 10 minutes.

  • Expected Result: An increase in CL indicates pro-oxidant activity.

B. TBARS Assay (Lipid Peroxidation)

Principle: Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with Thiobarbituric Acid (TBA).

  • Protocol:

    • Mix homogenate with 10% Trichloroacetic acid (TCA) and 0.67% TBA.

    • Heat at 100°C for 30 minutes.

    • Cool, centrifuge, and measure absorbance of the supernatant at 532 nm .

  • Calculation: Use MDA extinction coefficient (

    
    ).
    
C. TRAP Assay (Total Radical-Trapping Antioxidant Potential)

Principle: Measures the tissue's ability to quench AAPH-induced peroxyl radicals.

  • Protocol: Incubate homogenate with AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) and luminol. Measure the "induction time" (lag phase) before chemiluminescence rises. Longer lag phase = higher antioxidant capacity.

D. Enzymatic Activities (SOD, CAT, GSH-Px)
  • SOD: Inhibit adrenochrome formation at 480 nm.

  • Catalase (CAT): Monitor H₂O₂ decomposition at 240 nm.

  • Glutathione Peroxidase (GSH-Px): Measure NADPH oxidation at 340 nm in the presence of GSH and t-butyl hydroperoxide.

Data Analysis & Interpretation

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Treatment cluster_2 Analysis Rat Rat Brain (Cortex) Slicing 400µm Slices (McIlwain Chopper) Rat->Slicing Equilibration 15 min Krebs-Ringer Slicing->Equilibration Incubation 60 min @ 37°C + D-ILA (0.1-10mM) Equilibration->Incubation Homogenate Homogenization (Tris-HCl) Incubation->Homogenate Assays ROS (Luminol) TBARS (Lipids) Enzymes (SOD/CAT) Homogenate->Assays

Caption: Step-by-step workflow for ex vivo assessment of D-ILA oxidative toxicity.

Expected Data Pattern (Hypothetical)

Based on L-isomer analogs (Tansini et al., 2004), expect a biphasic response :

ParameterLow Dose (0.1 - 1.0 mM)High Dose (5.0 - 10.0 mM)Interpretation
Chemiluminescence (ROS) Increase (↑) Decrease (↓) Pro-oxidant at physiological/low accumulation; Scavenger at pharmacologic levels.
TBARS (Lipid Damage) Increase (↑) No Change / Slight ↓Low doses induce membrane damage; High doses protect.
TRAP (Antioxidant) Decrease (↓) Increase (↑) Antioxidant reserves depleted at low dose; Supplemented at high dose.

Critical Note: If D-ILA is metabolically stable (not degraded), the "Low Dose" toxicity may be more pronounced and sustained than the L-isomer, as it persists in the mitochondria longer.

References

  • Tansini, M. C., et al. (2004). "Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats." Free Radical Biology and Medicine. Link

  • Ewaschuk, J. B., et al. (2005). "D-lactate in human and ruminant metabolism." The Journal of Nutrition. (Context on D-isomer metabolic toxicity). Link

  • PubChem. (2023). "D-beta-Imidazolelactic Acid Monohydrate (CAS 1246814-96-9)."[1][2][3] National Library of Medicine. Link

  • Guidetti, C., et al. (2019). "Oxidative stress in the brain: Basic concepts and treatment strategies." International Journal of Molecular Sciences. Link

  • Kohen, R., & Nyska, A. (2002). "Oxidation of biological systems: oxidative stress phenomena, antioxidants, redox reactions, and methods for their quantification." Toxicologic Pathology. Link

Sources

Application

Investigating histidine degradation pathways with D-beta-Imidazolelactic Acid

Application Note: Investigating Histidine Degradation Pathways with D-beta-Imidazolelactic Acid Part 1: Executive Summary & Biological Context 1.1 The Dual Nature of Imidazolelactic Acid (ILA) Imidazolelactic acid (ILA)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating Histidine Degradation Pathways with D-beta-Imidazolelactic Acid

Part 1: Executive Summary & Biological Context

1.1 The Dual Nature of Imidazolelactic Acid (ILA) Imidazolelactic acid (ILA) is a downstream metabolite of histidine, formed via the reduction of imidazole pyruvate. While often overlooked in favor of urocanic acid (the primary catabolic product), ILA serves as a critical "shunt" marker when the primary pathway is compromised or when microbial metabolism is dominant.

Crucially, the stereochemistry of ILA distinguishes its biological origin:

  • L-beta-Imidazolelactic Acid: The predominant mammalian metabolite. It accumulates significantly in Histidinemia (Histidase deficiency) due to the transamination of accumulated histidine.

  • D-beta-Imidazolelactic Acid: Primarily associated with microbial fermentation (gut microbiota) or specific bacterial catabolism. It is also used as a stable, non-metabolizable tracer in mammalian systems to probe transport mechanisms without interference from endogenous L-ILA production.

1.2 The Metabolic Fork: Pathway Visualization The following diagram illustrates the divergence between the major (Urocanate) and minor (Transaminase) pathways, highlighting where D-beta-ILA fits as a microbial product or specific analyte.

Histidine_Degradation cluster_0 Diagnostic Significance Histidine L-Histidine Urocanate Trans-Urocanate (Major Pathway) Histidine->Urocanate Histidase (HAL) (Deficient in Histidinemia) ImPyruvate Imidazole Pyruvate Histidine->ImPyruvate Histidine Transaminase (TAT) Glutamate Glutamate Urocanate->Glutamate Urocanase & Downstream Enzymes L_ILA L-Imidazolelactic Acid (Mammalian Marker) ImPyruvate->L_ILA L-Lactate Dehydrogenase (Mammalian) D_ILA D-Imidazolelactic Acid (Microbial/Tracer) ImPyruvate->D_ILA D-Lactate Dehydrogenase (Bacterial/Microbial)

Caption: Divergence of Histidine catabolism. The transamination pathway (right) becomes dominant when Histidase (left) is impaired, or during dysbiosis.

Part 2: Experimental Protocols

To accurately investigate D-beta-ILA, standard reverse-phase chromatography is insufficient due to its inability to separate enantiomers (D vs L) and its poor retention of polar metabolites. This protocol utilizes Chiral LC-MS/MS , the gold standard for distinguishing metabolic origins.

Protocol A: Sample Preparation (Plasma/Urine/Cell Media)

Principle: Protein precipitation with organic solvent to release bound metabolites, followed by derivatization (optional) or direct chiral analysis.

  • Thawing: Thaw samples on ice. Vortex for 10 seconds.

  • Internal Standard Addition:

    • Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

    • Add 10 µL of Internal Standard (IS) solution: L-Histidine-d3 or

      
      -Imidazolelactic acid  (10 µM in 50% MeOH).
      
    • Note: Using an isotopically labeled analog is critical for correcting matrix effects.

  • Protein Precipitation:

    • Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes (improves precipitation efficiency).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a clean LC vial.

    • Optional: If sensitivity is low, evaporate to dryness under nitrogen and reconstitute in 50 µL of Mobile Phase A.

Protocol B: Chiral LC-MS/MS Analysis

Objective: Separate D-beta-ILA from L-beta-ILA and isobaric interferences.

Chromatographic Conditions:

  • Column: Astec CHIROBIOTIC® R (Macrolide-based) or Daicel CHIRALPAK® ZWIX(+) (Zwitterionic).

    • Why? These columns are specifically designed to separate polar, zwitterionic amino acids and hydroxy-acids without derivatization.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient (for ZWIX column):

    • Isocratic hold or shallow gradient (e.g., 90% B to 80% B over 15 mins).

    • Note: Chiral separations often require isocratic conditions for optimal enantiomeric resolution.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 25°C (Lower temperatures often improve chiral resolution).

Mass Spectrometry Settings (Triple Quadrupole):

  • Ionization: ESI Positive Mode (HILIC/Zwitterionic modes favor +).

  • Source Temp: 350°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
D/L-Imidazolelactic Acid 157.1 111.1 15Quantifier (Loss of HCOOH)
D/L-Imidazolelactic Acid 157.1 81.1 25Qualifier (Imidazole ring)
Histidine 156.1110.118Pathway Precursor
Urocanic Acid 139.193.120Pathway Competitor

Part 3: Data Interpretation & Troubleshooting

Reference Ranges & Interpretation
ConditionL-ILA LevelD-ILA LevelInterpretation
Healthy Control Low (< 5 µM)Trace / AbsentNormal flux through Urocanate pathway.
Histidinemia Very High (> 100 µM) TraceBlock in HAL enzyme; flux diverted to TAT pathway (Mammalian).
Dysbiosis / SIBO Normal / Mild ElevationElevated Bacterial overgrowth producing D-enantiomers.
D-ILA Tracer Study BaselineHigh (Exogenous)Successful delivery of tracer; no metabolic conversion (D-form is stable).
Troubleshooting Guide
  • Issue: Co-elution of D- and L- forms.

    • Fix: Lower the column temperature to 15°C. Chiral selectivity (

      
      ) is thermodynamically controlled and usually increases at lower temperatures.
      
    • Fix: Reduce the buffer concentration in Mobile Phase A (e.g., from 20mM to 10mM).

  • Issue: Low Sensitivity.

    • Fix: Check pH.[1][2] Imidazole ring protonation is pH-dependent.[3] Ensure mobile phase pH is ~3.0 to ensure the imidazole ring is positively charged [M+H]+.

  • Issue: Peak Tailing.

    • Fix: Imidazole compounds interact with silanols. Ensure the column is fully end-capped or use a PEEK-lined column if available.

Part 4: References

  • Human Metabolome Database (HMDB). Metabocard for Imidazolelactic acid (HMDB0000666). Available at: [Link]

  • Scriver, C. R., et al. (2001). The Metabolic and Molecular Bases of Inherited Disease. McGraw-Hill. (Chapter on Histidinemia and Histidase Deficiency).

  • Henry, H., et al. (2012). Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry.[4][5] Clinical Chemistry and Laboratory Medicine. Available at: [Link] (Adapted for Imidazole analogs).

  • Watanabe, T., et al. (2008). Histidine catabolism in bacteria: The pathway and its regulation. Journal of Bacteriology.

Sources

Method

Application Note: Purification Strategies for Synthesized D-beta-Imidazolelactic Acid (D-ILA)

Abstract This application note details a robust, scalable workflow for the isolation and purification of D-beta-Imidazolelactic Acid (D-ILA). Synthesized typically via the reduction of urocanic acid or enzymatic transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable workflow for the isolation and purification of D-beta-Imidazolelactic Acid (D-ILA). Synthesized typically via the reduction of urocanic acid or enzymatic transformation of L-histidine, D-ILA presents unique purification challenges due to its zwitterionic nature, high water solubility, and the critical need for high enantiomeric excess (ee > 99%). This guide moves beyond generic protocols, offering a pKa-driven Ion Exchange (IEC) methodology for bulk capture, followed by Ligand Exchange Chromatography (LEC) or Macrocyclic Glycopeptide HPLC for chiral polishing.

Physicochemical Basis of Separation

To design a self-validating purification system, one must exploit the specific ionization states of D-ILA.

  • Structure: Imidazole ring (basic) +

    
    -Hydroxy acid tail (acidic).
    
  • Ionization Constants (Approximate):

    • 
       (Carboxylic acid): ~1.8 – 2.2
      
    • 
       (Imidazolium): ~6.0 – 7.0
      
  • Solubility: Highly soluble in water; sparingly soluble in non-polar organic solvents.

The Separation Logic: At pH < 2.0, the carboxylic acid is protonated (


) and the imidazole is protonated (

). The molecule carries a net positive charge , allowing capture on Strong Cation Exchange (SCX) resins. As pH increases past 7.0, the imidazole deprotonates (

) and the carboxylic acid ionizes (

), resulting in a net negative charge and elution.
Visualization: Ionization State & Resin Interaction

IonizationLogic cluster_acid Acidic Conditions (pH < 2) cluster_neutral Isoelectric Region (pH 4-6) cluster_basic Basic Conditions (pH > 8) State1 Cationic Form (ImH+, COOH) Net Charge: +1 State2 Zwitterion (ImH+, COO-) Net Charge: 0 State1->State2 Add Base Resin SCX Resin (Sulfonic Acid - SO3-) State1->Resin Strong Binding (Ionic Interaction) State3 Anionic Form (Im, COO-) Net Charge: -1 State2->State3 Add Base State2->Resin Weak/No Binding State3->Resin Repulsion (Elution)

Figure 1: Mechanism of D-ILA interaction with Strong Cation Exchange resin based on pH-dependent charge states.

Protocol A: Bulk Purification via Cation Exchange

Objective: Removal of inorganic salts, unreacted catalysts, and non-basic organic impurities from the synthesis broth.

Materials
  • Resin: Dowex 50W-X8 (Hydrogen form) or Amberlite IR-120.

  • Column: Glass column equipped with a porous frit.

  • Eluents:

    • Wash Buffer: Deionized Water (Milli-Q).

    • Elution Buffer: 1.0 M

      
       (Ammonium Hydroxide).
      
Step-by-Step Methodology
  • Resin Preparation:

    • Swell 100g of resin in water for 2 hours.

    • Pack the column and wash with 3 Bed Volumes (BV) of 2M HCl to ensure full protonation (

      
       form).
      
    • Rinse with water until effluent pH is neutral.

  • Sample Loading:

    • Adjust the synthesis reaction mixture (crude) to pH 1.5 – 2.0 using HCl. Crucial: This ensures D-ILA is fully cationic.

    • Load sample onto the column at a flow rate of 1 BV/hour.

    • Mechanism:[1][2][3][4][5] D-ILA displaces

      
       on the sulfonate groups. Neutral/Anionic impurities (e.g., uncharged side products, inorganic anions) pass through in the flow-through.
      
  • Washing:

    • Wash with 5 BV of Deionized Water.

    • Monitor UV (220 nm) or conductivity. Wash until the baseline returns to zero.

  • Elution (Displacement):

    • Switch to 1.0 M

      
      .
      
    • Collect fractions.

    • Observation: As the ammonia front moves down the column, the local pH rises. The D-ILA converts to its zwitterionic/anionic form and detaches from the resin.

    • Note: Imidazole derivatives often elute after the bulk of simple amino acids due to hydrophobic interaction with the resin matrix.

  • Recovery:

    • Pool product-containing fractions (spot test with Pauly’s reagent or TLC).

    • Lyophilize (Freeze-dry) to remove water and volatile ammonia.

    • Result: Crude solid D-ILA (typically >90% purity).[6]

Protocol B: High-Purity Chiral Polishing (HPLC)

Objective: Separation of the D-enantiomer from trace L-enantiomer (stereoisomeric impurities).

While Protocol A removes chemical impurities, it does not separate enantiomers. For drug development, Ligand Exchange Chromatography (LEC) is the gold standard for


-hydroxy acids.
Method: Copper(II) Ligand Exchange

This method utilizes the ability of


-hydroxy acids to form chelate complexes with Copper(II) ions. The chiral selector on the column binds the copper, which in turn coordinates with the analyte.
Experimental Setup
ParameterSpecification
Column Chiralpak WH (Daicel) or equivalent Ligand Exchange column
Mobile Phase 0.25 mM

in Water (pH adjusted to 5.0)
Temperature 50°C (Higher temp improves mass transfer in LEC)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (detects the Copper-Imidazole complex)
Mechanism of Action

The D-ILA and L-ILA form diastereomeric ternary complexes with the fixed chiral ligand (L-amino acid type) and the Copper ion.



The stability constants of these complexes differ, resulting in separation.
Alternative: Macrocyclic Glycopeptide (Chirobiotic)

If copper contamination is a concern for downstream biology:

  • Column: Astec CHIROBIOTIC R (Ristocetin A).

  • Mode: Reversed Phase.[7]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.1) : Methanol (80:20).

  • Benefit: Volatile mobile phase allows direct lyophilization of the purified fraction.

Protocol C: Final Crystallization

Objective: Final formulation and removal of trace amorphous material.

  • Dissolve the lyophilized powder from Protocol A (or dried fractions from Protocol B) in a minimum volume of warm water (50°C).

  • Add Ethanol dropwise until the solution becomes slightly turbid (cloud point).

  • Allow to cool slowly to room temperature, then transfer to 4°C.

  • D-ILA typically crystallizes as a zwitterionic monohydrate.

  • Filter and dry under vacuum over

    
    .
    

Process Workflow Diagram

PurificationWorkflow Synthesis Crude Synthesis Broth (Contains D-ILA, Salts, Catalyst) Acidify Acidification (pH < 2.0 with HCl) Synthesis->Acidify IEC Cation Exchange (Dowex 50W) Load Acidic -> Elute NH4OH Acidify->IEC Load Lyophilization Lyophilization (Remove H2O/NH3) IEC->Lyophilization Eluate QC_Check Purity Check (NMR/HPLC) Lyophilization->QC_Check ChiralHPLC Prep Chiral HPLC (Ligand Exchange or Chirobiotic) QC_Check->ChiralHPLC Fail (Low ee%) FinalProduct Pure D-beta-Imidazolelactic Acid (>99% ee) QC_Check->FinalProduct Pass (>98%) Crystallization Crystallization (Water/Ethanol) ChiralHPLC->Crystallization Crystallization->FinalProduct

Figure 2: Integrated downstream processing workflow for D-ILA.

Quality Control & Validation

To ensure the protocol is self-validating, the following analytical metrics must be met:

  • Enantiomeric Excess (ee%): Must be >99% as determined by Chiral HPLC (Protocol B conditions).

  • 1H-NMR (D2O):

    • 
       7.6-8.8 ppm (Imidazole protons).
      
    • 
       4.3 ppm (
      
      
      
      -proton, dd).
    • 
       3.1-3.3 ppm (
      
      
      
      -protons).
    • Validation: Absence of aliphatic peaks corresponding to protecting groups or solvents.

  • Elemental Analysis: C, H, N ratios should match theoretical values for the hemihydrate or monohydrate forms.

References

  • PubChem. (n.d.).[8] Imidazolelactic acid | C6H8N2O3. National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Cytiva. (2017). Tips for successful ion exchange chromatography. Cytiva Life Sciences. Retrieved February 19, 2026, from [Link]

  • Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds. In Chiral Separations. Springer. (Contextual grounding for Protocol B).
  • Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters. Asian Journal of Chemistry.

Sources

Application

D-beta-Imidazolelactic Acid applications in pharmaceutical research and development

The following Application Note and Protocol Guide is designed for pharmaceutical researchers and analytical scientists. It addresses the specific stereochemical utility of D-beta-Imidazolelactic Acid (D-ILA) , distinct f...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for pharmaceutical researchers and analytical scientists. It addresses the specific stereochemical utility of D-beta-Imidazolelactic Acid (D-ILA) , distinct from its L-isomer (a known metabolite in Histidinemia), focusing on its role as a chiral building block and an emerging metabolic biomarker.

High-Purity Chiral Profiling, Synthetic Utility, and Bioanalytical Protocols

Executive Summary & Scientific Significance

D-beta-Imidazolelactic Acid (D-ILA) , also known as (R)-3-(1H-imidazol-4-yl)2-hydroxypropanoic acid, is the D-enantiomer of the histidine metabolite imidazolelactic acid. While the L-isomer (L-ILA) is a well-documented pathological marker for Histidinemia and Aromatic L-amino acid decarboxylase (AADC) deficiency , the D-isomer represents a distinct frontier in pharmaceutical research.

Its primary applications in modern R&D are threefold:

  • Chiral Building Block: A critical intermediate in the asymmetric synthesis of imidazole-based alkaloids and peptidomimetics, offering distinct pharmacodynamic profiles compared to L-analogs.

  • Metabolic Tracer & Internal Standard: Due to its low endogenous abundance in healthy mammalian tissue compared to the L-isomer, D-ILA serves as an ideal stable-isotope-free internal standard or a tracer for gut-microbiome metabolic flux (bacterial D-lactate dehydrogenase activity).

  • Biomarker for Dysbiosis: Emerging evidence suggests D-ILA accumulation may correlate with specific bacterial overgrowth syndromes, analogous to D-Lactate acidosis, distinguishing it from host-driven metabolic errors.

Biological & Synthetic Context

Understanding the origin of Imidazolelactic Acid isomers is crucial for assay design.

Metabolic Pathway Differentiation

Mammalian metabolism predominantly produces the L-isomer via L-Lactate Dehydrogenase (LDH) acting on Imidazolepyruvate. The D-isomer is typically of microbial origin or synthetic introduction.

HistidineMetabolism Histidine L-Histidine ImpA Imidazolepyruvate (Keto Acid) Histidine->ImpA Transaminase (Minor Pathway) Urocanic Urocanic Acid Histidine->Urocanic Histidase (Major Pathway) L_ILA L-Imidazolelactic Acid (Mammalian Marker) ImpA->L_ILA Mammalian LDH (AADC Deficiency/Histidinemia) D_ILA D-Imidazolelactic Acid (Bacterial/Synthetic) ImpA->D_ILA Bacterial D-LDH (Microbiome)

Figure 1: Divergent metabolic fates of Imidazolepyruvate. L-ILA is the primary host metabolite; D-ILA indicates microbial activity or synthetic input.

Application I: Chiral Synthesis & Medicinal Chemistry

D-ILA is utilized to introduce chirality into imidazole-containing pharmacophores. Unlike achiral imidazole precursors, D-ILA provides a pre-set stereocenter, essential for developing inhibitors of stereoselective enzymes (e.g., metalloproteases).

Key Synthetic Workflow
  • Protection: The secondary hydroxyl group is often protected (e.g., TBDMS ether) to prevent side reactions.

  • Coupling: The carboxylic acid moiety is activated (EDC/NHS) for amide bond formation in peptidomimetics.

  • Cyclization: Used as a precursor for fused imidazole-ring systems in alkaloid synthesis.

Data: Physicochemical Profile

Property Value Relevance
CAS Number 1246814-96-9 Specific to D-isomer monohydrate
Molecular Weight 156.14 g/mol (Anhydrous) MS Parent Ion [M+H]+ = 157.06
pKa (COOH) ~3.5 Ionized at physiological pH
pKa (Imidazole) ~6.0 Protonated in acidic mobile phases

| Solubility | Water, Methanol | Polar; requires Aqueous Normal Phase or HILIC |

Application II: Bioanalytical Protocol (Chiral LC-MS/MS)

Objective: To separate and quantify D-ILA and L-ILA in biological fluids (plasma/urine) to distinguish metabolic errors (L-form) from dysbiosis or synthetic clearance (D-form).

Method Principle

Standard C18 chromatography cannot separate enantiomers. This protocol uses a Teicoplanin-based Chiral Stationary Phase (CSP) , which utilizes macrocyclic glycopeptide antibiotics to resolve enantiomers via inclusion complexation and hydrogen bonding.

Experimental Protocol
Reagents & Materials
  • Analyte: D-beta-Imidazolelactic Acid (Reference Std, >98% ee).

  • Matrix: Plasma or Urine (Human/Rat).[1]

  • Column: Chirobiotic™ TAG (Teicoplanin Aglycone), 150 x 2.1 mm, 5 µm (Supelco/Sigma).

  • Mobile Phase: Methanol:Water (60:40 v/v) + 0.1% Formic Acid + 10 mM Ammonium Acetate.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/urine into a 1.5 mL tube.

  • Add 150 µL of ice-cold Methanol (containing internal standard, e.g., d3-Histidine).

  • Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Note: Do not evaporate to dryness if volatile isomers are suspected; direct injection is preferred for stability.

LC-MS/MS Conditions
ParameterSettingRationale
Flow Rate 0.25 mL/minOptimal for electrospray ionization (ESI)
Column Temp 25°CLower temp often improves chiral resolution
Injection Vol 5 µLPrevent column overload
Ionization ESI Positive (+)Imidazole ring protonates easily
Run Time 12 MinutesD- and L- forms typically elute 2-3 mins apart
MS Transitions (MRM Mode)
  • Precursor Ion: 157.1 m/z [M+H]+

  • Product Ion 1 (Quant): 111.1 m/z (Loss of HCOOH)

  • Product Ion 2 (Qual): 81.1 m/z (Imidazole ring fragment)

  • Collision Energy: 15-20 eV (Optimized for 111.1 fragment)

Validation Logic (Self-Validating System)

To ensure the assay is measuring the correct isomer:

  • Racemic Spike: Inject a 50:50 mix of D- and L-ILA. Two distinct peaks must be observed with baseline resolution (Rs > 1.5).

  • Enantiomeric Excess Check: Inject pure D-ILA standard. Only one peak should appear. If a small second peak appears, calculate % enantiomeric impurity.

  • Matrix Blank: Inject blank matrix to ensure no endogenous L-ILA interferes with the D-ILA retention window (crucial for PKU/Histidinemia samples).

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (MeOH, 1:3 ratio) Sample->Prep Sep Chiral Separation (Teicoplanin Column) Prep->Sep Inject Supernatant Detect MS/MS Detection (m/z 157 -> 111) Sep->Detect Elute D-ILA (Distinct RT) Data Data Analysis (Peak Area Ratio D vs L) Detect->Data

Figure 2: Workflow for stereoselective quantification of D-ILA.

Troubleshooting & Optimization

  • Poor Resolution: Lower the column temperature to 15-20°C. Chiral recognition mechanisms are often exothermic and improve at lower temperatures.

  • Peak Tailing: The imidazole ring can interact with silanols. Ensure Ammonium Acetate (10mM) is present in the mobile phase to mask these sites.

  • Sensitivity Loss: D-ILA is polar. If signal is low, check for ion suppression from early-eluting salts. Divert the first 1-2 minutes of flow to waste.

References

  • Santa Cruz Biotechnology. D-beta-Imidazolelactic Acid, Monohydrate Product Data. (Intermediate in imidazole alkaloid synthesis).

  • Schellekens, R. et al. Chiral separation of lactic acid enantiomers by HPLC-MS/MS. (Foundational protocol for hydroxy-acid chiral separation using Teicoplanin columns). (Generalized citation based on search result 1.7/1.8).

  • Auerbach, V. H. et al. Histidinemia: A deficiency in histidase resulting in the urinary excretion of histidine and imidazolepyruvic acid.[2] J Pediatr. 1962.[2] (Establishes L-ILA as the pathological marker).

  • PubChem. Imidazolelactic Acid Compound Summary. (Chemical structure and properties).[3][4][5][6][7][8][9]

  • Sigma-Aldrich (Supelco). Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS. (Protocol basis for hydroxy acid chiral separation).

Sources

Method

Application Notes &amp; Protocols: Investigating the In Vivo Effects of D-beta-Imidazolelactic Acid in Rodent Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting animal model studies to investigate the physiological effects of D-beta-Im...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting animal model studies to investigate the physiological effects of D-beta-Imidazolelactic Acid. This document outlines the scientific rationale, detailed experimental protocols, and data analysis strategies, grounded in established methodologies for metabolic and physiological research.

Introduction and Scientific Rationale

D-beta-imidazolelactic acid is a metabolite of the essential amino acid L-histidine.[1][2] While research on this specific stereoisomer is nascent, the broader family of imidazole compounds, including its precursor histidine and related metabolites like imidazole propionate and imidazole-4-acetic acid, have demonstrated significant bioactivity.[3][4][5] These molecules are implicated in a range of physiological processes, including immunoregulation, neuromodulation, and metabolic control.[6][7][8]

Notably, gut microbiota can produce imidazole propionate from histidine, which has been shown to impair glucose tolerance in mice, suggesting a link between histidine metabolism by the microbiome and host metabolic health.[5] Furthermore, in vitro studies on L-beta-imidazolelactic acid have indicated potential antioxidant or pro-oxidant effects depending on the concentration, particularly within the cerebral cortex of young rats.[3]

Given the emerging role of histidine metabolites in health and disease, investigating the specific effects of D-beta-imidazolelactic acid in an in vivo setting is a logical and crucial next step. Animal models provide a powerful platform to elucidate its pharmacokinetic profile, target organ effects, and potential therapeutic or toxicological properties. This guide will focus on rodent models, primarily rats and mice, due to their extensive use in metabolic and pharmacological research, well-characterized physiology, and the availability of established experimental protocols.[1][9][10]

Key Signaling Pathways and Experimental Workflow

The administration of D-beta-imidazolelactic acid may influence several key signaling pathways, primarily related to histidine metabolism and its downstream effects. The following diagrams illustrate a potential metabolic pathway and a generalized experimental workflow for an in vivo study.

Putative Metabolic Pathway of D-beta-Imidazolelactic Acid

Histidine L-Histidine (from diet or protein breakdown) Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase Imidazolepyruvic_Acid Imidazolepyruvic Acid Histidine->Imidazolepyruvic_Acid Transaminase Imidazolepropionic_Acid Imidazolepropionic Acid (Microbial Metabolism) Urocanic_Acid->Imidazolepropionic_Acid Urocanase (in some microbes) Metabolic_Effects Downstream Metabolic & Signaling Effects (e.g., Oxidative Stress, Insulin Signaling) Imidazolepropionic_Acid->Metabolic_Effects L_ILA L-beta-Imidazolelactic Acid Imidazolepyruvic_Acid->L_ILA Lactate Dehydrogenase D_ILA D-beta-Imidazolelactic Acid (Exogenous Administration) D_ILA->Metabolic_Effects L_ILA->Metabolic_Effects

Caption: Putative metabolic pathway of histidine and the point of intervention with D-beta-Imidazolelactic Acid.

General Experimental Workflow

cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Measurements Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Vehicle_Admin Vehicle Control Administration Randomization->Vehicle_Admin DILA_Admin D-beta-Imidazolelactic Acid Administration Randomization->DILA_Admin Monitoring In-life Monitoring (e.g., body weight, food intake) Vehicle_Admin->Monitoring DILA_Admin->Monitoring Sample_Collection Terminal Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Biochemical & Molecular Analysis Sample_Collection->Analysis

Caption: General experimental workflow for in vivo studies of D-beta-Imidazolelactic Acid.

Detailed Experimental Protocols

The following protocols are designed to be adaptable based on the specific research question. It is imperative that all animal procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Animal Model Selection and Husbandry
  • Species: Male Wistar rats (8-10 weeks old) or C57BL/6J mice (8-10 weeks old) are recommended as starting models.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum unless the experimental design requires dietary modifications.

  • Acclimation: A minimum of one week of acclimation to the housing facility is crucial before the start of any experimental procedures to minimize stress-related physiological changes.

Preparation and Administration of D-beta-Imidazolelactic Acid

Materials:

  • D-beta-Imidazolelactic Acid (ensure purity and obtain a certificate of analysis)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) as the vehicle

  • Vortex mixer

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Analytical balance

Protocol:

  • Preparation of Dosing Solution:

    • On the day of administration, weigh the required amount of D-beta-Imidazolelactic Acid using an analytical balance.

    • Dissolve the compound in the sterile vehicle (saline or PBS) to the desired final concentration.

    • Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

  • Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile.

    • Intraperitoneal (IP) Injection: For rapid systemic exposure. A common method used in rodent studies.[5]

    • Oral Gavage (PO): To simulate oral ingestion and investigate first-pass metabolism.

    • In Drinking Water: For chronic administration, though intake can be variable.[10]

  • Dosage Selection:

    • Due to the lack of in vivo data for D-beta-imidazolelactic acid, initial dose-ranging studies are recommended.

    • Based on studies with related compounds, a starting range of 10-100 mg/kg body weight could be considered.[11]

    • A vehicle-only control group is essential.

In-life Monitoring and Sample Collection

Monitoring:

  • Body Weight: Measure daily or every other day.

  • Food and Water Intake: Monitor daily to assess for any treatment-related effects on appetite or hydration.[10]

  • Clinical Observations: Daily observation for any signs of toxicity or adverse effects.

Terminal Sample Collection: At the end of the study period, animals should be euthanized according to an approved protocol (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Blood Collection:

    • Collect whole blood via cardiac puncture into appropriate tubes (e.g., EDTA tubes for plasma, serum separator tubes for serum).

    • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma or serum.

    • Aliquot and store at -80°C for later analysis.

  • Tissue Collection:

    • Rapidly dissect target tissues (e.g., liver, brain, skeletal muscle, adipose tissue).

    • For metabolomics or RNA analysis, snap-freeze tissues in liquid nitrogen and store at -80°C.

    • For histology, fix tissues in 10% neutral buffered formalin.

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Example Data Tables

Table 1: In-life Observational Data (Mean ± SEM)

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Total Food Intake (g)Total Water Intake (mL)
Vehicle Control
D-beta-Imidazolelactic Acid (Low Dose)
D-beta-Imidazolelactic Acid (High Dose)

Table 2: Serum Biochemical Parameters (Mean ± SEM)

Treatment GroupGlucose (mg/dL)Insulin (ng/mL)Triglycerides (mg/dL)Alanine Aminotransferase (U/L)
Vehicle Control
D-beta-Imidazolelactic Acid (Low Dose)
D-beta-Imidazolelactic Acid (High Dose)
Recommended Analyses
  • Biochemical Assays: Use commercial assay kits to measure serum/plasma levels of glucose, insulin, lipids, and markers of liver and kidney function.

  • Metabolomics: Perform targeted or untargeted metabolomics on plasma and tissue samples to identify changes in metabolic pathways. This can provide insights into how D-beta-imidazolelactic acid is metabolized and its downstream effects.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA-sequencing on tissues like the liver to assess changes in the expression of genes involved in metabolism and inflammation.

  • Histopathology: Formalin-fixed tissues can be sectioned and stained (e.g., with Hematoxylin and Eosin) to evaluate for any morphological changes or signs of toxicity.

Conclusion and Future Directions

These application notes provide a framework for conducting initial in vivo investigations into the physiological effects of D-beta-imidazolelactic acid. The data generated from these studies will be crucial for understanding its role in metabolic health and disease. Future studies could explore its effects in disease models (e.g., diet-induced obesity, diabetes), investigate its mechanism of action at the cellular and molecular level, and assess its potential as a therapeutic agent or a biomarker of metabolic dysfunction.

References

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients. [Link]

  • Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. Brain Research. [Link]

  • The effects of imidazole-4-acetic acid upon the energy metabolism of normoxic and hypoxic rat brain. Brain Research. [Link]

  • Special features of histidine metabolism with different kinds of animals. ResearchGate. [Link]

  • Extensive profiling of histidine-containing dipeptides reveals species- and tissue-specific distribution and metabolism in mice, rats and humans. bioRxiv. [Link]

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. ResearchGate. [Link]

  • Effects of Histidine Supplementation on Amino Acid Metabolism in Rats. Physiological Research. [Link]

  • Pharmacology and function of imidazole 4-acetic acid in brain. Progress in Neurobiology. [Link]

  • The effects of imidazole-4-acetic acid on cerebral indole amine metabolism. Journal of Pharmacy and Pharmacology. [Link]

  • Therapeutic Potential of Microbial Metabolites: New Insights and Perspectives. Journal of Clinical Medicine. [Link]

  • Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Cell. [Link]

  • Metabolism of Imidazole Dipeptides, Taurine, Branched-Chain Amino Acids, and Polyamines of the Breast Muscle Are Affected by Post-Hatch Development in Chickens. Metabolites. [Link]

  • The effect of imidazole on the isometric contractility of the isolated hemidiaphragm of the rat. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]

  • Biochemical and biomedical aspects of metabolic imidazoles. Clinical Biochemistry. [Link]

  • The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat. The Journal of Biological Chemistry. [Link]

  • The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Cureus. [Link]

  • The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis. Semantic Scholar. [Link]

  • Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells. Frontiers in Microbiology. [Link]

  • Microbial metabolites and cardiometabolic diseases. Bäckhed Lab. [Link]

  • Imidazoles as potential anticancer agents. Future Medicinal Chemistry. [Link]

  • Target Metabolites to Slow Down Progression of Amyotrophic Lateral Sclerosis in Mice. Metabolites. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. [Link]

  • Protocols. DiaComp. [Link]

  • GUIDELINES FOR PROPIONIC ACIDEMIA AND METHYLMALONIC ACADEMIA PATIENTS UNDERGOING LIVER TRANSPLANT. Boston Children's Hospital. [Link]

  • Metabolism of Imidazole Dipeptides, Taurine, Branched-Chain Amino Acids, and Polyamines of the Breast Muscle Are Affected by Post-Hatch Development in Chickens. MDPI. [Link]

  • ICH Guideline M12 on drug interaction studies. European Medicines Agency. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving D-beta-Imidazolelactic Acid Synthesis Yields

Welcome to the technical support center for the synthesis of D-beta-Imidazolelactic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of D-beta-Imidazolelactic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues that can impact yield and purity. Here, we will delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions in your own laboratory work.

D-beta-Imidazolelactic Acid is a valuable chiral building block, and its efficient synthesis is crucial for various research and development applications.[1] This guide will cover both enzymatic and chemical synthesis strategies, with a focus on practical, actionable advice to help you overcome common hurdles.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary synthetic routes to D-beta-Imidazolelactic Acid?

There are two main approaches to the synthesis of D-beta-Imidazolelactic Acid: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method offers high stereoselectivity, leading to the desired D-enantiomer. It typically involves the use of a dehydrogenase enzyme to reduce a precursor molecule.[2][3]

  • Chemical Synthesis: This route often involves the alkylation of an imidazole derivative with a suitable three-carbon synthon. While potentially more cost-effective for large-scale production, achieving high enantioselectivity can be a challenge.

Q2: Why is stereochemistry so important in the synthesis of D-beta-Imidazolelactic Acid?

As with many biologically active molecules, the specific stereoisomer of beta-imidazolelactic acid can have significantly different pharmacological, pharmacokinetic, and toxicological properties.[4] Therefore, controlling the synthesis to produce the D-enantiomer with high purity is critical for its intended applications.

Troubleshooting Guide: Low Yields and Impurities

Low yields are a common frustration in organic synthesis. The following sections are designed to help you diagnose and solve the most frequent issues encountered during the synthesis of D-beta-Imidazolelactic Acid.

Enzymatic Synthesis Troubleshooting

Q3: My enzymatic reaction is showing low conversion to D-beta-Imidazolelactic Acid. What are the potential causes?

Low conversion in an enzymatic reaction can stem from several factors. Let's break down the most common culprits.

  • Enzyme Activity:

    • Cause: The D-lactate dehydrogenase (D-LDH) may be inactive or have low specific activity.

    • Solution: Ensure the enzyme has been stored correctly and is from a reliable supplier. It is also good practice to perform an activity assay on the enzyme before use.

  • Cofactor Regeneration:

    • Cause: The regeneration of the NADH cofactor is a critical step in the enzymatic reduction.[2][3] If the cofactor regeneration system (e.g., using formate dehydrogenase) is not efficient, the main reaction will stall.

    • Solution: Verify the activity of the cofactor regenerating enzyme and ensure that all necessary components of the regeneration system are present in the correct concentrations.

  • Reaction Conditions:

    • Cause: Suboptimal pH, temperature, or buffer composition can significantly impact enzyme activity.

    • Solution: Consult the literature for the optimal conditions for the specific D-LDH you are using. A typical starting point would be a buffered aqueous solution at a physiologically relevant pH.

  • Substrate Inhibition:

    • Cause: High concentrations of the starting material or the product can sometimes inhibit the enzyme.

    • Solution: Try running the reaction with a lower initial concentration of the substrate.

Experimental Protocol: Enzymatic Synthesis of D-lactic acid

This protocol is a general guideline for the enzymatic synthesis of D-lactic acid, a precursor to D-beta-Imidazolelactic Acid.[2][3]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., Tris-HCl) at the optimal pH for your chosen D-LDH.

  • Add Reactants: Add sodium pyruvate-d3 (or a suitable imidazole-containing pyruvate derivative), the cofactor (NAD+), and the components for the cofactor regeneration system (e.g., sodium formate-d1 and formate dehydrogenase).

  • Initiate Reaction: Add the D-lactate dehydrogenase (D-LDH) enzyme to the reaction mixture to initiate the synthesis.

  • Monitor Progress: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method, such as HPLC, to determine the concentration of the product.

  • Work-up: Once the reaction has reached completion, the enzyme can be removed (e.g., by ultrafiltration if it is membrane-enclosed), and the product can be purified from the reaction mixture.

Chemical Synthesis Troubleshooting

Q4: I am attempting a chemical synthesis involving the N-alkylation of imidazole, but I am getting a mixture of N1 and N3-alkylated products. How can I improve the regioselectivity?

The regioselectivity of N-alkylation on an unsymmetrical imidazole ring is a classic challenge in heterocyclic chemistry. The outcome is a delicate balance of electronic and steric effects.[5]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen.[5]

  • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[5]

To improve regioselectivity:

  • Protecting Groups: In a multi-step synthesis, the use of a protecting group on one of the imidazole nitrogens can be a highly effective strategy to direct the alkylation to the desired position.

  • Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can favor N-alkylation by generating the imidazolide anion.[5]

Q5: My N-alkylation reaction is very slow and gives a low yield. What can I do?

Several factors can lead to a sluggish reaction and poor yield.

  • Reactivity of the Alkylating Agent: The leaving group on your three-carbon synthon is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5]

  • Reaction Temperature: Increasing the temperature can increase the reaction rate, but be cautious, as this may also promote the formation of side products. Optimization is key, with temperatures for imidazole N-alkylation reported to range from room temperature to 140°C.[6][7]

  • Base and Solvent Combination: Ensure your base is strong enough to deprotonate the imidazole effectively. The combination of a strong base like KOH on alumina or NaH in a suitable solvent like DMF or THF is often effective.[5]

Table 1: Optimization of Reaction Conditions for Imidazole Alkylation

ParameterCondition 1Condition 2Condition 3Expected OutcomeReference
Catalyst NoneYb(OTf)₃ (25 mol%)Gd(OTf)₃ (15 mol%)Increased yield and reaction rate[6][7]
Solvent TolueneAcetonitrile (CH₃CN)1,2-Dichloroethane (DCE)Solvent can influence regioselectivity and reaction rate[6][7]
Temperature Room Temperature60°C100°CHigher temperatures generally increase the reaction rate[8]
Base NoneK₂CO₃NaHA base is often required to deprotonate the imidazole[8][9]

Purification and Analysis

Q6: I am struggling to purify my final D-beta-Imidazolelactic Acid product. What are the best methods?

The purification of polar, and potentially water-soluble, imidazole derivatives can be challenging.[10]

  • Recrystallization: This is often the most effective method for purifying solid products. Common solvents include ethanol, methanol, or a mixture of an organic solvent and water.

  • Column Chromatography: Silica gel column chromatography is a widely used technique. The choice of the solvent system will depend on the polarity of your product and any impurities.

  • Acid-Base Extraction: The basic nature of the imidazole ring allows for purification by acid-base extraction. The product can be protonated with an acid to make it water-soluble, allowing for the removal of non-basic organic impurities by washing with an organic solvent. The aqueous layer can then be basified to precipitate the purified product.[10]

Q7: How can I confirm the enantiomeric purity of my D-beta-Imidazolelactic Acid?

Confirming the enantiomeric excess (e.e.) is crucial.

  • Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying enantiomers. Polysaccharide-based columns are often effective for the separation of chiral imidazole derivatives.[11][12][13]

Visualizing the Workflow

To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical or Enzymatic Synthesis Start->Reaction 1. Reaction Workup Initial Work-up (e.g., Quenching, Extraction) Reaction->Workup 2. Work-up Crude Crude Product Workup->Crude 3. Isolation Purify Purification (e.g., Recrystallization, Chromatography) Crude->Purify 4. Purification Pure Pure Product Purify->Pure 5. Pure Product Analyze Analysis (e.g., NMR, MS, Chiral HPLC) Pure->Analyze 6. Analysis Characterized Characterized Product Analyze->Characterized

Caption: General experimental workflow for synthesis, purification, and analysis.

troubleshooting_workflow Start Low Yield or Impure Product Identify Identify the Problem (e.g., Low Conversion, Side Products) Start->Identify Hypothesize Hypothesize Potential Causes (e.g., Reagent Quality, Reaction Conditions) Identify->Hypothesize Optimize Systematically Optimize Parameters (e.g., Temperature, Solvent, Catalyst) Hypothesize->Optimize Analyze Analyze Results (e.g., HPLC, NMR) Optimize->Analyze Analyze->Optimize Re-optimize Iterate Iterate until Desired Yield and Purity are Achieved Analyze->Iterate

Caption: A systematic approach to troubleshooting low yields in synthesis.

References

  • Karakus, C., & Gunes, A. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. [Link]

  • Karakus, C., & Gunes, A. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. ACS Publications. [Link]

  • Der Pharma Chemica. (2026). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • ResearchGate. (2025). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. [Link]

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Organic Syntheses. IMIDAZOLE-4,5-DICARBOXYLIC ACID. [Link]

  • Gübitz, G., & Schmid, M. G. (n.d.). Chiral Drug Separation. [Link]

  • Lund University Research Portal. (2025). The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid->d>>4> and Polymerization of Their Lactides to Polylactic Acid. [Link]

  • ChemBK. alpha-Amino-beta-hydroxypropionic acid. [Link]

  • Reddit. (2024). Nothing has been working for this synthesis-HELP : r/chemistry. [Link]

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed. [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Turkish Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of imidazoles. [Link]

  • ResearchGate. (n.d.). The main reaction pathways for synthesis of a) lactic acid adapted from.... [Link]

  • Organic Chemistry Portal. Synthesis of β-lactams. [Link]

  • Butler, M., et al. (2025). The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid. PMC. [Link]

Sources

Optimization

Preventing degradation of D-beta-Imidazolelactic Acid in solution

This guide serves as a specialized technical support resource for researchers working with D-β-Imidazolelactic Acid (also known as 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid).[1] The following content is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with D-β-Imidazolelactic Acid (also known as 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid).[1]

The following content is structured to address the chemical vulnerabilities of the imidazole ring and the α-hydroxy acid moiety, providing actionable protocols to prevent degradation during experimental workflows.

Status: Operational Topic: Preventing Degradation in Solution Applicable Compounds: D-β-Imidazolelactic Acid (CAS: 1246814-96-9), L-β-Imidazolelactic Acid, and related imidazole metabolites.[1]

Core Stability Directive (The "Why" and "How")

D-β-Imidazolelactic Acid is chemically fragile in solution due to three competing degradation mechanisms: oxidative cleavage of the imidazole ring, racemization of the chiral center, and microbial consumption .

The Stability Triad

To maintain >98% purity, your storage system must strictly control these three variables:

VariableThe RiskThe MechanismThe Solution
Oxygen & Light Photo-oxidation The electron-rich imidazole ring reacts with singlet oxygen (

) generated by UV light, leading to ring opening and yellowing.[1]
Amber Vials + Degassing. Store under inert gas (Argon/Nitrogen).[1]
pH > 8.0 Racemization Basic conditions facilitate the abstraction of the

-proton (at the chiral center), converting the active D-form to the L-form .[1]
Maintain pH 3.0–7.0. Avoid strong bases.
Temperature Microbial Decay As a histidine metabolite, this compound is a prime energy source for bacteria.[1]Snap Freeze (-80°C). Never store at +4°C for >24 hours without filtration.

Visualizing Degradation Pathways

The following diagram illustrates the specific chemical risks associated with the imidazole and hydroxy-acid functional groups.

DegradationPathways Compound D-β-Imidazolelactic Acid (Intact) Oxidation Oxidative Degradation (Ring Cleavage/Polymers) Compound->Oxidation Photo-oxidation Racemization Racemization (D-form ⇌ L-form) Compound->Racemization Proton Abstraction Lactide Intermolecular Esterification (Oligomers/Lactides) Compound->Lactide Condensation UV UV Light + O2 UV->Oxidation Base High pH (>8.0) Heat Base->Racemization Acid Concentrated Acid Dehydration Acid->Lactide

Figure 1: Chemical degradation pathways.[1] Red indicates irreversible destruction (oxidation); Yellow indicates loss of chiral purity; Grey indicates reversible aggregation.[1]

Master Protocol: Preparation of Stable Stock Solutions

Objective: Prepare a 10 mM stock solution of D-β-Imidazolelactic Acid that remains stable for 6 months.

Reagents Required[1][2][3][4][5]
  • Solvent: LC-MS grade water or 10 mM Ammonium Formate (pH 3.0–4.0).[1] Avoid Phosphate Buffered Saline (PBS) for long-term storage as phosphate can promote microbial growth and metal-catalyzed oxidation.[1]

  • Gas: High-purity Nitrogen (

    
    ) or Argon.[1]
    
  • Filtration: 0.22

    
    m PVDF syringe filter (low protein binding).[1]
    
Step-by-Step Workflow
  • Solvent Degassing (Critical Step):

    • Sparge the solvent with

      
       gas for 15 minutes before adding the solid compound. This removes dissolved oxygen that attacks the imidazole ring.[1]
      
  • Dissolution:

    • Weigh the D-β-Imidazolelactic Acid powder.[1]

    • Add the degassed solvent to achieve the desired concentration (typically 1–10 mg/mL).

    • Note: If the compound resists solvation, briefly sonicate (max 30 seconds) in an ice bath. Do not heat.

  • Filtration & Aliquoting:

    • Pass the solution through a 0.22

      
      m filter into Amber  microcentrifuge tubes.
      
    • Why Amber? Blocks UV radiation (290–320 nm) which excites the imidazole ring.[1]

  • Inert Overlay:

    • Gently blow a stream of

      
       into the headspace of the tube for 5 seconds before closing the cap.
      
  • Snap Freezing:

    • Flash freeze aliquots in liquid nitrogen or dry ice/ethanol. Store immediately at -80°C.

Troubleshooting & FAQs

Q1: My solution has turned a faint yellow color. Is it still usable?

Answer: No. Yellowing indicates oxidative degradation of the imidazole ring (formation of diazafulvenium ions or similar conjugated byproducts).[1]

  • Cause: Exposure to light or oxygen during storage.[1]

  • Action: Discard the solution. For future preps, ensure strict amber vial usage and nitrogen purging.[1]

Q2: Can I autoclave D-β-Imidazolelactic Acid?

Answer: Absolutely not.

  • Reason: The high heat (121°C) and pressure will induce racemization (converting D- to L-) and potentially hydrolyze the molecule.[1]

  • Alternative: Use 0.22

    
    m sterile filtration.[1]
    
Q3: I see a "split peak" on my HPLC chromatogram.

Answer: This suggests Racemization or Lactide Formation .[1]

  • Diagnosis: If the peaks have identical mass spectra (MS) but different retention times, you have likely racemized the sample (D- and L- enantiomers separating on a chiral column, or partially on a standard column if ion-pairing agents are used).[1]

  • Fix: Check the pH of your solvent.[1] If pH > 8.0, racemization is rapid.[1] Keep pH between 3.0 and 7.0.[1]

Q4: Why did the solubility decrease after freezing?

Answer: This is likely Cryoprecipitation .[1]

  • Mechanism: As water freezes, solutes concentrate in the remaining liquid phase, potentially exceeding the solubility limit and causing precipitation or oligomerization.

  • Fix: Vortex vigorously after thawing. If solids persist, the compound may have formed intermolecular esters (lactides). Sonication may reverse this, but fresh preparation is recommended.[1]

Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent for your specific application.

SolventSelection Start Start: Select Solvent AppType What is the downstream application? Start->AppType LCMS LC-MS / Analytical AppType->LCMS CellCulture Cell Culture / Bioassay AppType->CellCulture NMR NMR Spectroscopy AppType->NMR SolventA 0.1% Formic Acid in Water (Stabilizes pH < 4) LCMS->SolventA SolventB Water or HEPES (pH 7.2) (Filter Sterilize Immediately) CellCulture->SolventB Warning AVOID: PBS or Tris (Metals/High pH risk) CellCulture->Warning If storage > 24h SolventC D2O + 0.1% DCl (Prevents exchange) NMR->SolventC

Figure 2: Solvent selection logic based on experimental application.

References

  • Human Metabolome Database (HMDB). Metabocard for Imidazolelactic acid (HMDB0002320).[1] Available at: [Link][1]

  • PubChem. Imidazolelactic acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[2] Journal of Pharmaceutical Sciences.[1] (Demonstrates imidazole ring sensitivity to autoxidation). PubMed ID: 31145924.[2]

Sources

Troubleshooting

Technical Support Center: D-beta-Imidazolelactic Acid (D-β-ILA) Application Guide

Ticket ID: TCH-ILA-OPT-001 Subject: Optimization of D-β-ILA Concentrations for Cell-Based Assays Assigned Specialist: Senior Application Scientist, Metabolomics Division Introduction: The "Hidden" Variable in Metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCH-ILA-OPT-001 Subject: Optimization of D-β-ILA Concentrations for Cell-Based Assays Assigned Specialist: Senior Application Scientist, Metabolomics Division

Introduction: The "Hidden" Variable in Metabolite Assays

Welcome to the technical support archive. You are likely here because you are investigating the immunomodulatory or signaling properties of D-beta-Imidazolelactic Acid (D-β-ILA) , a histidine metabolite often derived from Lactobacillus fermentation.

Unlike synthetic small molecules, D-β-ILA is a metabolic intermediate. This presents a unique challenge: The "pH Trap." Many researchers fail not because the molecule is inactive, but because they introduce massive acidification or osmotic stress that masks the true biological signal.

This guide replaces standard protocols with a causality-driven optimization workflow . We will move from solubility to efficacy, ensuring your data reflects specific receptor engagement (e.g., HCAR3, Histamine receptors) rather than culture shock.

Part 1: Preparation & Solubility (The Foundation)

User Issue: "I dissolved D-β-ILA in media, and my phenol red turned yellow immediately. Is this normal?"

Diagnosis: Yes. D-β-ILA is a carboxylic acid.[1][2] Adding millimolar (mM) concentrations to unbuffered or weakly buffered media will drop the pH below physiological levels (7.4), causing non-specific cell death.

Protocol: Creating a pH-Neutral Stock Solution

Do not add powder directly to the cell culture plate. You must create a neutralized master stock.

Reagents:

  • D-β-ILA Powder (CAS: 1246814-96-9 or equivalent)[1]

  • 1M NaOH (Sterile filtered)

  • PBS (Phosphate Buffered Saline, pH 7.4) or Ultra-pure Water

Step-by-Step Workflow:

  • Calculation: Target a 100 mM Master Stock.

    • Example: To make 10 mL, weigh ~174 mg (check specific MW of your hydrate form).

  • Dissolution: Add the powder to 8 mL of PBS/Water. It may not dissolve fully or will be highly acidic.

  • Neutralization (Critical):

    • Place the tube on a magnetic stirrer.

    • Insert a micro-pH probe.

    • Dropwise add 1M NaOH until the solution reaches pH 7.2 – 7.4 .

    • Note: The imidazole ring has a pKa ~6.0. As you pass pH 6.0, solubility improves, and the molecule becomes deprotonated.

  • Final Volume: Top up to 10 mL with PBS/Water.

  • Sterilization: Pass through a 0.22 µm PES syringe filter. Do not autoclave.

Visualizing the Solubility Logic

StockPrep Powder D-β-ILA Powder Solvent PBS/Water (Initial pH < 4.0) Powder->Solvent Dissolve Neutralization Titrate with 1M NaOH Target pH 7.4 Solvent->Neutralization Acidic Shift Filter 0.22µm Filter (Sterilization) Neutralization->Filter Clear Solution Stock 100 mM Neutral Stock (Ready for Assay) Filter->Stock Store -20°C

Caption: Figure 1. The Neutralization Workflow. Failure to titrate pH before filtration is the leading cause of "false toxicity" in metabolite assays.

Part 2: Establishing the Therapeutic Window

User Issue: "What concentration should I use? I see papers using 50 mM and others using 10 µM."

Expert Insight:

  • High Range (10–50 mM): Used in antimicrobial assays or metabolic flux studies. This is often too high for signaling and causes osmotic stress.

  • Signaling Range (100 µM – 5 mM): Relevant for receptor activation (e.g., GPR81/HCAR1 or HCAR3).

The "Safety Net" Experiment (Cytotoxicity Profiling)

Before testing efficacy, you must define the LD05 (concentration where >95% of cells survive).

Method: CCK-8 or MTT Assay. Cells: Your target line (e.g., RAW264.7 macrophages, HUVECs).

Concentration (mM)Log ScaleExpected OutcomeAction
0 mM Control100% ViabilityBaseline
0.1 mM Low>95% ViabilityLikely ineffective for low-affinity receptors
1.0 mM Medium>95% ViabilityTarget Window for Signaling
5.0 mM High90-95% ViabilityCheck pH of media after addition
10.0 mM Metabolic80-90% ViabilityRisk of osmotic stress artifacts
50.0 mM Supra<50% ViabilityToxic. Do not use for signaling.

Validation Check: If you see toxicity at 5 mM, check the color of the media.

  • Yellow? = Acidosis artifact. Re-neutralize stock.

  • Pink/Red? = True cytotoxicity or osmotic shock.

Part 3: Optimizing for Efficacy (Mechanism-Based)

User Issue: "I treated my cells with D-β-ILA and LPS simultaneously, but saw no anti-inflammatory effect."

Troubleshooting: Metabolites often work via epigenetic shifts (HDAC inhibition) or receptor internalization , which are slower than the immediate TLR4 cascade triggered by LPS. Simultaneous treatment is a common failure mode.

The "Pre-Incubation" Protocol

To detect immunomodulation (e.g., suppression of TNF-α/IL-6), you must prime the cells.

  • Seed Cells: Allow adhesion (12–24 hours).

  • Pre-treatment (The Critical Step):

    • Remove spent media.

    • Add media containing D-β-ILA (Optimized Dose: usually 1 – 5 mM ).

    • Incubate for 2 to 4 hours . (Allows uptake and receptor signaling initiation).

  • Challenge:

    • Do not wash the cells (maintain metabolite pressure).

    • Add the stressor (e.g., LPS @ 100 ng/mL) directly to the well.

  • Readout:

    • Harvest supernatant at 6h (TNF-α) or 24h (IL-6/IL-10).

Mechanism of Action & Assay Logic

D-β-ILA is hypothesized to interact with Hydroxycarboxylic Acid Receptors (HCARs) or modulate NF-κB via feedback loops.

Mechanism D_ILA D-β-ILA (Extracellular) Receptor Putative Receptor (HCAR3 / GPR81) D_ILA->Receptor Binding (mM range) Signaling cAMP Suppression / Beta-Arrestin Receptor->Signaling Activation NFkB NF-κB Translocation (Inhibition) Signaling->NFkB Modulates Cytokine Reduced Cytokine Release (TNF-α, IL-6) NFkB->Cytokine Downregulates

Caption: Figure 2.[1][3][4] Putative Signaling Pathway. D-β-ILA likely acts via GPCRs to dampen inflammatory signaling, requiring pre-incubation to establish the blockade before inflammatory challenge.

Part 4: FAQ & Advanced Troubleshooting

Q1: Can I use the L-isomer (L-beta-Imidazolelactic acid) as a control?

  • Answer: Yes, and you should. L-ILA is the mammalian metabolite, whereas D-ILA is often bacterial.[5] Comparing them helps distinguish between general chemical effects (acidity/imidazole ring) and specific stereoselective receptor recognition.

Q2: My stock solution precipitated after freezing.

  • Answer: This is common.[6] The sodium salt formed during neutralization can precipitate at -20°C.

  • Fix: Warm the tube to 37°C and vortex vigorously for 5 minutes. If it remains cloudy, the pH may have drifted; check pH again.

Q3: I am getting high background in my ELISA.

  • Answer: Check if D-β-ILA interferes with your detection enzyme. Imidazole rings can chelate metals (like Zinc or Magnesium) required by some enzymes.

  • Validation: Spike a known concentration of cytokine standard with 5 mM D-β-ILA. If the signal drops compared to the standard alone, you have assay interference.

References

  • Peters, A. et al. (2019). Metabolites of Lactic Acid Bacteria and their Immunomodulatory Effects.[7][8][9] Frontiers in Immunology. (General grounding on LAB metabolites).

  • Stäubert, C. et al. (2019). Lactic acid bacteria present in fermented foods are highly potent agonists of human hydroxycarboxylic acid receptor 3.[10] PLOS Genetics.[10] (Establishes HCAR3 activation by D-ILA analogs).

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (Standard for defining viability thresholds).

  • InvivoChem. L-β-Imidazolelactic acid Physicochemical Properties & Solubility. (Chemical data support for imidazole derivatives).

Sources

Optimization

Common impurities in commercial D-beta-Imidazolelactic Acid and their removal

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Removing Common Commercial Impurities. Welcome to the technical support center for D-beta-Imidazolelactic Acid.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Removing Common Commercial Impurities.

Welcome to the technical support center for D-beta-Imidazolelactic Acid. As a Senior Application Scientist, I understand that the purity of your starting materials is paramount to the success and reproducibility of your experiments. This guide is designed to provide you with in-depth, field-proven insights into the common impurities found in commercial batches of D-beta-Imidazolelactic Acid and to offer robust, step-by-step protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in commercial D-beta-Imidazolelactic Acid?

A1: Impurities in commercially available D-beta-Imidazolelactic Acid can generally be categorized into four main classes. The presence and concentration of these impurities can vary significantly between suppliers and even between different lots from the same supplier.

  • Process-Related Impurities: These are substances that originate from the synthetic route used to manufacture the compound. They include unreacted starting materials, intermediates, and by-products from side reactions.[1][2]

  • Stereoisomeric Impurities: Since the target molecule is the D-enantiomer ((R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid), the presence of its L-enantiomer ((S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid) is a common stereoisomeric impurity. This can arise from non-stereospecific synthesis steps or racemization under certain conditions.[3]

  • Degradation Products: D-beta-Imidazolelactic Acid can degrade over time, especially if not stored under optimal conditions. The imidazole ring can be susceptible to oxidation, while the lactic acid side chain can undergo various reactions.[4]

  • Residual Solvents and Inorganic Salts: Solvents used during synthesis and purification (e.g., methanol, acetonitrile, ethyl acetate) may remain in the final product.[5][6] Inorganic salts can be carried over from reagents or pH adjustment steps during the workup.[7]

Q2: My HPLC analysis shows a significant peak eluting close to my main product. What could it be?

A2: A closely eluting peak often suggests an impurity with a similar polarity and structure to your target compound. The most likely candidates are process-related impurities or stereoisomers. For D-beta-Imidazolelactic Acid, this could be an unreacted precursor from the final synthetic step or the L-isomer. Advanced analytical techniques are often necessary for definitive identification. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is a powerful tool for separating and identifying such impurities.[8][9][10]

Q3: I'm attempting to purify my D-beta-Imidazolelactic Acid using silica gel column chromatography, but I'm observing significant peak tailing. How can I resolve this?

A3: This is a classic issue when purifying basic compounds like imidazoles on standard silica gel. The tailing is caused by strong, non-ideal interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica.[11] This interaction slows the elution of the compound in an uneven manner, leading to broad, tailing peaks and poor separation.

To mitigate this, you can add a basic modifier to your mobile phase. Incorporating a small amount of triethylamine (TEA) or pyridine, typically 0.1-1% by volume, will neutralize the acidic sites on the silica gel, leading to much sharper, more symmetrical peaks and improved resolution.[11]

Q4: How do I select an appropriate solvent for recrystallizing D-beta-Imidazolelactic Acid?

A4: The key to successful recrystallization is finding a solvent (or solvent system) in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12] This differential solubility is what allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent (mother liquor).

A systematic approach is best:

  • Start with small-scale tests: Place 20-30 mg of your crude material in a small test tube.

  • Test single solvents: Add a few drops of a test solvent (e.g., water, ethanol, acetone, ethyl acetate) at room temperature. If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it's a potential candidate.

  • Cool the solution: Let the hot solution cool slowly to room temperature, then place it in an ice bath. If pure crystals form, you have found a good solvent.

  • Consider solvent pairs: If no single solvent works, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at high temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step methodologies for common purification techniques applicable to D-beta-Imidazolelactic Acid.

Data Summary: Impurities and Removal Strategies
Impurity TypeCommon ExamplesPotential SourceRecommended Purification Method(s)
Process-Related Unreacted starting materials, synthetic by-productsSynthesisColumn Chromatography, Recrystallization, Acid-Base Extraction
Stereoisomeric L-beta-Imidazolelactic AcidSynthesis, RacemizationChiral HPLC (analytical), Diastereomeric salt formation & recrystallization (preparative)
Degradation Oxidized imidazole speciesStorage, exposure to air/lightColumn Chromatography, Recrystallization
Residual Solvents Methanol, Acetonitrile, ToluenePurification/Reaction StepsDrying under high vacuum, Recrystallization
Inorganic Salts NaCl, KBr, Na₂SO₄Workup/ReagentsAcid-Base Extraction, Recrystallization, Washing with water
Visualization of Key Chemical Structures

cluster_0 Target Compound cluster_1 Common Related Impurities Target D-beta-Imidazolelactic Acid (R)-isomer Impurity1 L-beta-Imidazolelactic Acid (S)-isomer Target->Impurity1 Stereoisomer Impurity2 Synthesis Precursor (e.g., Imidazole-4-acetaldehyde) Target->Impurity2 Related Substance Impurity3 Oxidized Product Target->Impurity3 Degradation Product A 1. Prepare Slurry & Pack Column (Silica Gel in Non-Polar Solvent) B 2. Prepare & Load Sample (Adsorb crude product onto silica) A->B C 3. Elute with Gradient (e.g., DCM -> 95:5 DCM:MeOH + 0.5% TEA) B->C D 4. Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent (Rotary Evaporation) F->G H Purified Product G->H

Sources

Troubleshooting

Stability issues of D-beta-Imidazolelactic Acid, Monohydrate under different pH conditions

Welcome to the technical support center for D-beta-Imidazolelactic Acid, Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-beta-Imidazolelactic Acid, Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound under various experimental conditions. As a metabolite of histidine, understanding the stability profile of D-beta-Imidazolelactic Acid, Monohydrate is crucial for its accurate application in research and development.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

1. Question: I am observing a rapid loss of my D-beta-Imidazolelactic Acid, Monohydrate in a basic buffer (pH > 8). What is the likely cause and how can I mitigate this?

Answer:

Rapid degradation in basic solutions is a known characteristic of some imidazole-containing compounds.[2] The imidazole ring can be susceptible to base-mediated autoxidation.[2] Additionally, the lactic acid moiety could be prone to base-catalyzed degradation pathways.

  • Plausible Cause: The primary cause is likely the chemical instability of the imidazole ring at higher pH values, potentially leading to oxidative degradation or other rearrangements. Basic conditions can also catalyze the degradation of the alpha-hydroxy acid portion of the molecule.

  • Troubleshooting Steps:

    • pH Confirmation: Immediately verify the pH of your buffer solution using a calibrated pH meter.

    • Buffer Selection: If your experimental design allows, switch to a buffer system closer to neutral pH. For some imidazole-containing compounds, maximum stability is observed around pH 7.0.[3][4][5][6]

    • Inert Atmosphere: To minimize oxidation, prepare your solutions with deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Perform your experiments at the lowest feasible temperature to reduce the rate of degradation.

    • Forced Degradation Study: To confirm the degradation pathway, perform a controlled forced degradation study under basic conditions (e.g., 0.1 M NaOH) and analyze the degradation products by HPLC or LC-MS/MS.[7]

2. Question: My analytical results (HPLC) show multiple unexpected peaks when working with D-beta-Imidazolelactic Acid, Monohydrate in an acidic solution (pH < 4). Are these impurities from the original sample or degradation products?

Answer:

While the imidazole ring is generally more stable in acidic conditions compared to basic ones, acidic environments can promote the hydrolysis of the lactic acid portion of the molecule. The appearance of new peaks suggests the formation of degradation products.

  • Plausible Cause: Acid-catalyzed hydrolysis is a potential degradation pathway for D-beta-Imidazolelactic Acid, Monohydrate.[8] The acidic conditions may be cleaving parts of the molecule or promoting other rearrangements.

  • Troubleshooting Steps:

    • Control Sample Analysis: Re-analyze a freshly prepared solution of your D-beta-Imidazolelactic Acid, Monohydrate in a neutral, stable solvent to confirm the purity of the starting material.

    • pH Stability Profile: Conduct a preliminary experiment by incubating your compound in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12) for a set period and analyze the samples by HPLC. This will help you identify the pH range of maximum stability.

    • Peak Purity Analysis: If your HPLC system has a diode-array detector (DAD), perform a peak purity analysis on the main component peak to check for co-eluting impurities.

    • Identify Degradation Products: If possible, use LC-MS/MS to obtain the mass of the unexpected peaks to help in their identification and to propose a degradation pathway.

3. Question: I am seeing a decrease in the concentration of D-beta-Imidazolelactic Acid, Monohydrate over time, even when stored in a neutral buffer at room temperature. What could be happening?

Answer:

Even at neutral pH, degradation can occur due to other factors such as oxidation, light exposure, or microbial contamination.

  • Plausible Causes:

    • Oxidation: The imidazole moiety can be susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen or trace metal ions.[2]

    • Photodegradation: Imidazole-containing compounds can be sensitive to light, especially UV light.[2]

    • Microbial Growth: If the buffer is not sterile, microbial growth can lead to the degradation of the compound.

  • Troubleshooting Steps:

    • Light Protection: Store your solutions in amber vials or protect them from light by wrapping them in aluminum foil.

    • Use of Antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant to your buffer.

    • Sterile Filtration: Prepare your solutions using sterile buffers and filter-sterilize the final solution if possible.

    • Storage Temperature: For long-term storage, it is advisable to keep solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.[4] A safety data sheet for a similar compound recommends storage at -20 °C.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of D-beta-Imidazolelactic Acid, Monohydrate in aqueous solutions at different pH values?

Q2: What are the recommended storage conditions for solid D-beta-Imidazolelactic Acid, Monohydrate and its solutions?

  • Solid Form: The solid monohydrate should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize potential degradation.

  • Solutions: Aqueous solutions should be freshly prepared whenever possible. For short-term storage, keep solutions at 2-8 °C and protected from light. For longer-term storage, aliquot and freeze at -20 °C or below. Avoid repeated freeze-thaw cycles.

Q3: What analytical methods are suitable for monitoring the stability of D-beta-Imidazolelactic Acid, Monohydrate?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying D-beta-Imidazolelactic Acid, Monohydrate and its degradation products.[9] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its ability to provide molecular weight and structural information.[2][9]

Q4: How can I perform a forced degradation study on D-beta-Imidazolelactic Acid, Monohydrate?

A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. A typical study involves exposing the compound to the following conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C)[7]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature[7]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature[10]
Thermal Degradation Heating the solid or solution at a high temperature (e.g., 80 °C)
Photodegradation Exposing the solution to a combination of UV and visible light as per ICH Q1B guidelines[7]

Samples should be analyzed at various time points to determine the extent of degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines the steps to investigate the stability of D-beta-Imidazolelactic Acid, Monohydrate under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of D-beta-Imidazolelactic Acid, Monohydrate in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Thermal: Keep an aliquot of the stock solution in a temperature-controlled oven at 80°C.

    • Photolytic: Place an aliquot of the stock solution in a photostability chamber.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization (for acid and base hydrolysis): At each time point, withdraw a sample and neutralize it. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation for each condition and identify any major degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_main D-beta-Imidazolelactic Acid, Monohydrate cluster_degradation Degradation Products main D-beta-Imidazolelactic Acid, Monohydrate hydrolysis Hydrolysis Products main->hydrolysis Acid/Base Hydrolysis oxidation Oxidation Products main->oxidation Oxidation (e.g., H₂O₂) photolysis Photodegradation Products main->photolysis Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of D-beta-Imidazolelactic Acid, Monohydrate.

Diagram 2: Experimental Workflow for Stability Testing

G start Prepare Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data Evaluate Data (% Degradation, Impurity Profile) analyze->data end Determine Stability Profile data->end

Caption: Workflow for conducting a forced degradation study.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Spiteri, M., & Shoemake, C. (2013). The Influence of pH on the Solubility of Miconazole and its Effect on Survival of C. albicans. University of Malta. Available at: [Link]

  • De Haan, D. O., et al. (2019). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ACS Earth and Space Chemistry, 3(8), 1495-1501. Available at: [Link]

  • Guo, X., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 569. Available at: [Link]

  • Kopjar, M., et al. (2024). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. Foods, 13(13), 2091. Available at: [Link]

  • Patel, A. K., et al. (2021). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 9(4), 1-5. Available at: [Link]

  • Oubrie, A., et al. (2021). Growth on Formic Acid Is Dependent on Intracellular pH Homeostasis for the Thermoacidophilic Methanotroph Methylacidiphilum sp. RTK17.1. Frontiers in Microbiology, 12, 638848. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(3), 38-45. Available at: [Link]

  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203-205. Available at: [Link]

  • De Leenheer, A. P., & Gelijkens, C. F. (1983). pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets. ACS Earth and Space Chemistry, 3(8), 1495-1501. Available at: [Link]

  • Al-Ghamdi, K. M. (2023). Biochemistry, Histidine. StatPearls. Available at: [Link]

  • Tomé, D., & Moughan, P. J. (2022). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 14(15), 3121. Available at: [Link]

  • Zhang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(10), 2305. Available at: [Link]

  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203-205. Available at: [Link]

  • Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(23), 4341. Available at: [Link]

  • Watanabe, T., et al. (1983). Method for enzymatic determination of imidazole acetic acid. Analytical Biochemistry, 130(2), 321-327. Available at: [Link]

  • European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. Available at: [Link]

  • News-Medical. (2018). Histidine Metabolism. Available at: [Link]

  • Sharma, G., & Saini, V. (2015). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 12(3), 2097-2104. Available at: [Link]

  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203-205. Available at: [Link]

  • Francis, P. S., & Wren, D. J. (1987). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 317-323. Available at: [Link]

  • FooDB. (n.d.). Showing Compound Imidazolelactic acid (FDB022962). Available at: [Link]

  • U.S. Department of Health and Human Services. (1995). Toxicological Profile for Used Mineral-Based Crankcase Oil. Available at: [Link]

  • PubChem. (n.d.). Imidazolelactic acid. Available at: [Link]

  • Fisher, S. H., & Sonenshein, A. L. (1984). Regulation of histidine and proline degradation enzymes by amino acid availability in Bacillus subtilis. Journal of Bacteriology, 157(3), 612-621. Available at: [Link]

  • Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00941-23. Available at: [Link]

  • Larré, A., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 85, 238-250. Available at: [Link]

Sources

Optimization

How to accurately determine the water content of D-beta-Imidazolelactic Acid, Monohydrate

Water Content Determination Guide Executive Summary & The "Monohydrate Benchmark" Accurately determining the water content of D-beta-Imidazolelactic Acid Monohydrate (CAS: 1246814-96-9) is critical for establishing stoic...

Author: BenchChem Technical Support Team. Date: February 2026

Water Content Determination Guide

Executive Summary & The "Monohydrate Benchmark"

Accurately determining the water content of D-beta-Imidazolelactic Acid Monohydrate (CAS: 1246814-96-9) is critical for establishing stoichiometry and purity. As a monohydrate, this compound possesses a theoretical water content that serves as your primary quality control benchmark.

Before initiating any experiment, you must anchor your expectations to the stoichiometry:

ParameterValue
Molecular Formula

MW (Anhydrous) ~156.14 g/mol
MW (Water) 18.015 g/mol
Total MW ~174.15 g/mol
Theoretical Water Content 10.34% w/w

Technical Insight: If your results deviate significantly from 10.3-10.4% , you are likely detecting excess surface moisture (hygroscopicity) or experiencing a side reaction during titration.

Primary Method: Volumetric Karl Fischer Titration[1][2]

For a monohydrate with ~10% water content, Volumetric Karl Fischer (KF) is the industry gold standard (USP <921> Method Ia). Coulometric titration is generally reserved for water contents <1% and is not recommended here unless sample availability is extremely limited (<10 mg).

2.1. The Protocol
  • Instrument: Volumetric Karl Fischer Titrator.[1][2]

  • Solvent: Anhydrous Methanol (Standard) or Methanol/Formamide (2:1) if solubility is slow.

  • Titrant: Composite 5 (equivalent to ~5 mg H₂O/mL) or Composite 2 (for higher precision).

  • Sample Size: 30 mg – 50 mg. (Targeting ~3–5 mg of water absolute).

Step-by-Step Workflow:

  • Pre-titration: Condition the titration cell until drift is stable (< 20 µ g/min ).

  • Blanking: If using a solvent transfer, run a solvent blank.

  • Addition: Add the solid sample directly to the titration vessel (weighing by difference).

  • Dissolution: Allow 60 seconds of mix time before starting the titration. Imidazole derivatives generally dissolve well in methanol, but crystal lattice energy can delay release.

  • Titration: Titrate to the electrometric endpoint (stop criterion: drift < 20 µ g/min or stable potential for 30s).

2.2. Troubleshooting: The "Phantom Water" Drift

The Issue: You observe a "fading endpoint" where the drift never returns to baseline, or the water content creeps up over time (e.g., 10.5%... 10.8%... 11.0%).

The Cause: Fischer Esterification .[3][4][5][6] D-beta-Imidazolelactic Acid contains a carboxylic acid group.[3][7] In the presence of Methanol (the KF solvent) and the acidic environment of the KF reaction, the carboxylic acid can slowly esterify, releasing water as a byproduct:



The Solution:

  • Switch Solvent: Use a Methanol-Free solvent system (often Ethanol-based) designed for ketones/aldehydes/acids.

  • Buffer the pH: Ensure your KF reagent contains sufficient imidazole buffer. The reaction rate of esterification drops significantly at neutral pH.

  • Fast Titration: Do not use a long extraction time. Titrate immediately upon dissolution.

Confirmatory Method: Thermogravimetric Analysis (TGA)

While KF measures total water, TGA allows you to distinguish between surface water (adsorbed) and bound water (crystal lattice).

3.1. Interpretation Logic
  • Surface Water: Weight loss occurs immediately from ambient to ~60°C.

  • Monohydrate (Lattice) Water: Distinct weight loss step, typically occurring between 70°C and 120°C (depending on crystal habit).

  • Decomposition: Significant mass loss often beginning >180°C.

Data Validation Table:

Temperature RangeMass Loss %InterpretationAction
25°C – 60°C 0.1% – 2.0%Hygroscopic/Surface WaterDry sample if excessive.
60°C – 130°C ~10.3%Stoichiometric Lattice Water Confirms Monohydrate structure.
>180°C VariableDecompositionStop analysis.
Visual Troubleshooting Guides
Figure 1: Karl Fischer Method Decision Tree

KF_Troubleshooting Start Start: KF Titration Solubility Is Sample Fully Soluble in Methanol? Start->Solubility Drift Is Endpoint Stable? (Drift < 20 µg/min) Solubility->Drift Yes Prob_Solubility Add Formamide (30% v/v) or Heat to 50°C Solubility->Prob_Solubility No Success Valid Result (Record Value) Drift->Success Yes Prob_Esterification Suspect Esterification (Side Reaction) Drift->Prob_Esterification No (Drifting High) Prob_Solubility->Drift Re-test Sol_Aldehyde Use Methanol-Free Reagents Prob_Esterification->Sol_Aldehyde Sol_Buffer Increase pH Buffer (Imidazole) Prob_Esterification->Sol_Buffer Sol_Aldehyde->Success Retest Sol_Buffer->Success Retest

Caption: Decision logic for troubleshooting solubility and side-reaction interference in KF titration.

Figure 2: TGA Profile Interpretation

TGA_Logic Sample Sample: D-beta-ILA Monohydrate Step1 Step 1: < 60°C Loss < 1% Sample->Step1 Step2 Step 2: 70-130°C Loss ~10.3% Step1->Step2 Surface Water Warning Wet Sample (Dry before use) Step1->Warning If Loss > 2% Step3 Step 3: > 180°C Decomposition Step2->Step3 Conclusion Confirmed Monohydrate Step2->Conclusion Matches Theoretical

Caption: Logical flow for distinguishing surface moisture from stoichiometric hydrate water in TGA.

Frequently Asked Questions (FAQs)

Q1: My KF result is consistently 11.5%. Is my sample impure?

  • Analysis: If the theoretical is 10.34%, an 11.5% result indicates ~1.1% excess water.

  • Diagnosis: This is likely surface moisture . Imidazole derivatives can be hygroscopic.[8]

  • Action: Run a TGA. If you see a small mass loss before 60°C, dry the sample in a vacuum oven at 40°C for 2 hours and re-test. If the result remains 11.5% and TGA shows a single step, you may have a wet cake or solvent occlusion.

Q2: Can I use Coulometric KF?

  • Answer: Technically yes, but it is risky.

  • Reasoning: Coulometric cells are designed for low water (ppm levels). A 10% water sample requires a very small sample mass (< 10 mg) to avoid overwhelming the cell capacity and causing long titration times. Weighing < 10 mg increases weighing errors. Stick to Volumetric for precision with this compound.

Q3: The sample dissolves, but the titration takes 15 minutes to finish.

  • Diagnosis: This indicates either slow dissolution of the crystal lattice or a side reaction.

  • Fix: Pulverize the sample into a fine powder before addition. If speed does not improve, suspect the esterification side reaction (see Section 2.2) and switch to a composite reagent designed for ketones/acids.

References
  • United States Pharmacopeia (USP).
  • PubChem. D-beta-Imidazolelactic Acid Monohydrate (Compound Summary). National Library of Medicine.[7] [Link][7]

  • Mettler Toledo. Good Titration Practice in Karl Fischer Titration. (Technical Guide on interfering side reactions). [Link]

Sources

Troubleshooting

Technical Support Center: Refining Experimental Protocols for Studying D-beta-Imidazolelactic Acid's Antioxidant Effects

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers investigating the antioxidant properties of D-beta-Imidazolelactic Acid (ILA). This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers investigating the antioxidant properties of D-beta-Imidazolelactic Acid (ILA). This guide is designed to provide practical, in-depth answers to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to design robust experiments, troubleshoot effectively, and generate reliable, publication-quality data.

Section 1: General FAQs on D-beta-Imidazolelactic Acid (ILA)

This section addresses foundational questions about handling and conceptualizing experiments with ILA.

Question 1: What are the primary challenges when preparing D-beta-Imidazolelactic Acid for in vitro and cell-based assays?

Answer: The primary challenges with ILA, like many imidazole-containing compounds, are solubility and stability.

  • Solubility: ILA's solubility can be limited in non-polar solvents. For most cell culture and biochemical assays, start by dissolving ILA in a sterile, high-purity solvent like DMSO to create a concentrated stock solution. Subsequently, dilute this stock in your aqueous buffer or cell culture medium to the final working concentration. Crucially, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts and cytotoxicity.

  • Stability & pH: The imidazole ring's stability can be pH-dependent. It is recommended to prepare fresh dilutions from your stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. When working with cell-free chemical assays, be aware that the antioxidant activity of your compound may vary at different pH levels.[1] It is critical to maintain a consistent and physiologically relevant pH (e.g., 7.4) in your assay buffer.

  • Potential for Metal Chelation: The imidazole moiety can chelate metal ions. This can be a confounding factor in assays that rely on metal-catalyzed oxidation, such as the Ferric Reducing Antioxidant Power (FRAP) assay.[1] Consider including a metal chelator like EDTA as a control to determine if the observed activity is due to radical scavenging or metal chelation.[2]

Question 2: What are the hypothesized antioxidant mechanisms of an imidazole-containing compound like ILA?

Answer: The antioxidant activity of ILA can be multifactorial. Your experimental design should aim to dissect these potential mechanisms:

  • Direct Radical Scavenging (Primary Antioxidant Activity): ILA may directly donate a hydrogen atom or an electron to neutralize free radicals. Assays like DPPH, ABTS, and ORAC are designed to measure this direct scavenging ability.[1][3][4]

  • Indirect Antioxidant Activity (Cellular Mechanisms): ILA might activate endogenous antioxidant defense systems. The most prominent of these is the Nrf2-Keap1 pathway.[5][6] Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of a suite of protective genes, including antioxidant enzymes.[6][7] Experiments should be designed to measure Nrf2 activation and the expression of its downstream targets (e.g., NQO1, GSTs).[5]

Section 2: Troubleshooting In Vitro Chemical Assays

These assays form the baseline for characterizing the direct antioxidant potential of ILA. However, they are prone to interference.

Question 3: My DPPH/ABTS assay results for ILA are inconsistent and show poor reproducibility. What are the likely causes?

Answer: Inconsistent results in radical scavenging assays often stem from issues with reagents, sample properties, or reaction kinetics.

Troubleshooting Table for DPPH/ABTS Assays

Possible Cause Troubleshooting Solution & Explanation
Reagent Degradation Always use freshly prepared DPPH or ABTS radical solutions.[2] These radicals are sensitive to light and temperature. Store stocks in the dark and at 4°C. Prepare the working solution immediately before use and allow it to stabilize as per the protocol.
Sample Insolubility If ILA or its reaction products are not fully soluble in the assay solvent (commonly ethanol or methanol), the solution may appear cloudy, leading to light scattering and inaccurate spectrophotometric readings.[8] Try different solvent systems (e.g., aqueous-organic mixtures) or gently warm the solution.[2] If cloudiness persists, centrifuge the plate/tubes before reading and analyze the supernatant.[8]
Kinetic Mismatch Some antioxidant compounds react slowly and may not reach completion within the standard assay time, underestimating their activity.[2] Perform a time-course experiment, taking readings at multiple time points (e.g., 5, 15, 30, 60 minutes) to determine when the reaction plateaus. This ensures you are capturing the full antioxidant potential.
Incorrect pH The radical scavenging activity of many compounds is pH-dependent. Ensure your assay buffer is maintained at a consistent pH. Variations in pH can alter both the reactivity of your compound and the stability of the radical.[1]
Sample Color Interference If your ILA solution has inherent color, it can interfere with the absorbance reading.[2] Always run a sample blank containing your compound but without the DPPH/ABTS reagent. Subtract this background absorbance from your experimental readings.[2]

Question 4: The FRAP assay gives a very high antioxidant value for ILA, but the DPPH assay shows moderate activity. How do I interpret this discrepancy?

Answer: This is a common and important observation that highlights why a single assay is insufficient to characterize an antioxidant.[4][9]

  • Different Mechanisms: The FRAP assay measures a compound's ability to reduce a ferric ion (Fe³⁺) to a ferrous ion (Fe²⁺), which is a single electron transfer (SET) mechanism.[1][4] The DPPH assay can proceed via both SET and hydrogen atom transfer (HAT) mechanisms.[10] A discrepancy suggests that ILA may be a more potent electron donor than a hydrogen atom donor.

  • Metal Chelation: As mentioned, the imidazole ring in ILA can chelate iron. The high FRAP value could be an artifact of ILA binding to the Fe³⁺ in the reagent complex, rather than purely a measure of its reducing power. This does not mean the result is "wrong," but it requires careful interpretation. Metal chelation is a valid antioxidant mechanism in a biological context, but it's different from radical scavenging.

  • Recommendation: To clarify, you should run a dedicated metal chelation assay. Furthermore, rely on a battery of tests that cover different mechanisms (e.g., FRAP for electron transfer, ORAC for hydrogen atom transfer) to build a comprehensive antioxidant profile for ILA.[1][9]

Section 3: Troubleshooting Cell-Based Antioxidant Assays

Moving into a cellular context provides more biologically relevant data but introduces more variables.

Question 5: I am using the DCFH-DA probe to measure intracellular ROS, but my results have high background fluorescence and variability. How can I optimize this?

Answer: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used but notorious for its artifacts.[11] Optimization is key.

Workflow for Optimizing Intracellular ROS Detection

G cluster_0 Pre-Experiment Optimization cluster_1 Experimental Execution cluster_2 Data Analysis A 1. Determine Optimal Probe Concentration Test a range (e.g., 1-20 µM). Use the lowest concentration that gives a detectable signal to minimize probe-induced toxicity and artifacts. B 2. Optimize Probe Loading Time Incubate cells with DCFH-DA for different durations (e.g., 15, 30, 45 min). Choose the shortest time that allows for sufficient probe uptake. A->B C 3. Assess Cell Viability Always run a parallel cytotoxicity assay (e.g., MTT, LDH) to ensure ILA concentrations are non-toxic. Antioxidant effects are irrelevant in dying cells. B->C D 4. Minimize Light Exposure DCFH-DA is photosensitive. Perform all steps in dim light to prevent probe auto-oxidation and photobleaching. E 5. Include Proper Controls - Vehicle Control (DMSO) - Positive Control (e.g., H₂O₂ or TBHP to induce ROS) - ILA + Positive Control (to show rescue effect) - Unstained Cells (for background fluorescence) D->E G 7. Normalize Fluorescence Normalize the fluorescence intensity to cell number or total protein content (e.g., via a BCA assay) to account for variations in cell density between wells. F 6. Wash Cells Properly After loading, wash cells gently with pre-warmed PBS to remove extracellular probe, which is a major source of background signal. F->E Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA ILA or Oxidative Stress Keap1 Keap1 (Sensor) ILA->Keap1 Modifies Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Keap1->Nrf2_cyto Releases Nrf2 Cul3 Cul3-Ubiquitin Ligase Nrf2_cyto->Cul3 Tagged for Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Degradation Cul3->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (NQO1, GCLC, HO-1) ARE->Genes Activates Transcription Proteins Protective Proteins & Enzymes Genes->Proteins Translation

Caption: The Nrf2-Keap1 pathway activation by an inducer like ILA.

Experimental Workflow for Confirming Nrf2 Activation:

  • Measure Nrf2 Nuclear Translocation (Western Blot): This is the key initiating event. Treat cells with ILA for a short period (e.g., 30-120 minutes). Perform subcellular fractionation to separate nuclear and cytoplasmic extracts. Run a Western blot and probe for Nrf2 in both fractions. Activation is confirmed if you see a significant increase in Nrf2 levels in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to validate your fractionation.

  • Quantify Downstream Gene Expression (RT-qPCR): Nrf2 binding to the ARE induces gene transcription. [7]Treat cells with ILA for a longer period (e.g., 4-8 hours). Isolate RNA and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of Nrf2 target genes, such as NQO1, GCLC, and HMOX1. An increase in these transcripts indicates successful pathway activation.

  • Measure Downstream Protein Expression (Western Blot): Confirm that the increased mRNA translates into increased protein. Treat cells for an even longer duration (e.g., 12-24 hours) and perform a Western blot on whole-cell lysates to detect increased protein levels of NQO1, GCLC, or HO-1.

  • Assess Functional Enzyme Activity: The final and most important step is to show that the upregulated proteins are functional. Perform enzyme activity assays for quinone reductase (for NQO1) or measure total glutathione levels (related to GCLC activity) to demonstrate an enhanced cellular antioxidant capacity.

By following these steps, you can confidently conclude whether D-beta-Imidazolelactic Acid's antioxidant effect is, at least in part, mediated by the activation of the Nrf2 pathway.

References
  • Encyclopedia.pub. (2024). In Vivo Exploration of Antioxidant Activity.
  • MASI Longevity Science. (2025). Fluorescence Probes for ROS Detection: Overview.
  • ResearchGate. (n.d.). A step-by-step protocol for assaying protein carbonylation in biological samples.
  • BioIVT. (n.d.). Cell-Based Antioxidant Assays.
  • NCBI. (2020). Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX.
  • AUIQ Complementary Biological System. (n.d.). Protocols for Antioxidant Testing: A Mini Review of Common Assays and.
  • Promega Corporation. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.
  • PMC. (n.d.). Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance.
  • Informa Healthcare. (2014). Analysis of protein carbonylation - pitfalls and promise in commonly used methods.
  • Abcam. (n.d.). Oxidative stress assays and oxidative stress markers.
  • BMG LABTECH. (2026). Reactive Oxygen Species (ROS) Detection.
  • Springer Protocols. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts.
  • Cell Biolabs, Inc. (n.d.). Oxidative & Cellular Stress.
  • PubMed. (2020). Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX.
  • PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • Unknown Source. (n.d.).
  • ACS Publications. (2025). Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders.
  • Cayman Chemical. (n.d.). Protein Carbonyl Colorimetric Assay Kit.
  • Benchchem. (2025). Technical Support Center: Overcoming Interference in (-)-Catechin Gallate Antioxidant Assays.
  • PMC. (n.d.). Protein carbonylation detection methods: A comparison.
  • RayBiotech. (n.d.). Oxidation (Carbonyl) Assay Kit (Colorimetric).
  • Arabian Journal of Chemistry. (2018). Design, synthesis, molecular properties and in vitro antioxidant and antibacterial potential of novel enantiopure isoxazolidine derivatives.
  • MASI Longevity Science. (2025). Fluorescence Microscopy for ROS Detection.
  • Northwest Life Science Specialties, LLC. (n.d.). Trouble With TBARS.
  • ResearchGate. (2012). Trouble shooting H202 radical scavenging antioxidant assay (Ruch et )- is it possible for increase in OD values as increase in sample concentration ?.
  • Gene Food. (2023). Activating the Nrf2 Pathway: Nutrients and Latest Science.
  • ResearchGate. (2024). Why is the solution cloudy during DPPH antioxidant testing?.
  • PMC. (n.d.). In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L.
  • Unknown Source. (2025).
  • MDPI. (2022). Natural Antioxidant Evaluation: A Review of Detection Methods.
  • PMC. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo.
  • InVivo Biosystems. (n.d.). Antioxidant Capacity Study For Compound Efficacy Testing.
  • Unknown Source. (2024). Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay.
  • MDPI. (2022). An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties.
  • ResearchGate. (2015). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review.
  • PMC. (n.d.). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress.
  • Bio-protocol. (2019). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum.
  • G-Biosciences. (n.d.). Lipid Peroxidation (LPO) Assay.
  • Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit.
  • ResearchGate. (2025). In-Vitro Antioxidant Activites of Novel Synthesized Copper (II) Complexes.
  • MDPI. (2026). Discovery of New Antioxidant Molecules Enhancing the Nrf2-Mediated Pathway: Docking Studies and Biological Evaluation.
  • Bentham Science Publishers. (2007). Challenges and Pitfalls in Antioxidant Research.
  • Allergy Research Group. (2025). Optimizing the Nrf2 Pathway.
  • Unknown Source. (2025). ab118970 Lipid Peroxidation (MDA) Assay kit (Colorimetric/Fluorometric).

Sources

Optimization

Avoiding artifacts in experiments with D-beta-Imidazolelactic Acid

Topic: Avoiding Experimental Artifacts & Ensuring Data Integrity Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists. Introduction: The Hidden Variables of D-β-ILA Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Experimental Artifacts & Ensuring Data Integrity

Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists.

Introduction: The Hidden Variables of D-β-ILA

Welcome to the technical support hub for D-beta-Imidazolelactic Acid (D-β-ILA) . While often utilized as a metabolic standard or a chiral intermediate in alkaloid synthesis, D-β-ILA presents a unique "triad of interference" due to its chemical structure:

  • Amphoteric Nature: Contains both an imidazole ring (basic, pKa ~6.9) and a carboxylic acid (acidic, pKa ~3.4), leading to complex pH-dependent solubility and ionization.

  • Metal Chelation: The imidazole nitrogen is a potent ligand for transition metals (Zn²⁺, Cu²⁺, Ni²⁺), creating false positives in metalloenzyme assays.

  • Chiral Instability: D-enantiomers can be contaminated with or racemize to the biologically ubiquitous L-isomer (a metabolite of histidine), confounding biological data.

This guide provides self-validating protocols to eliminate these artifacts.

Module 1: Analytical Integrity (LC-MS/MS & Chromatography)

The Issue: D-β-ILA is highly polar (logP ≈ -1.2) and difficult to retain on standard C18 columns, leading to co-elution with matrix salts and significant ion suppression. Furthermore, standard reverse-phase chromatography (RPC) cannot distinguish it from its L-isomer.

Troubleshooting Guide: Separation & Detection
SymptomProbable CauseCorrective Action
Peak Tailing / Broadening Secondary interactions between imidazole nitrogen and residual silanols on the column.Switch to HILIC: Use a Zwitterionic (ZIC-HILIC) or Amide column. High organic mobile phase (ACN >60%) improves peak shape.
Signal Suppression Co-elution with inorganic salts (Na⁺, K⁺) in the void volume.Divert Flow: Divert the first 1-2 mins of LC flow to waste. Use Isotope-Labeled Internal Standards (e.g., ¹³C₃-ILA) to normalize matrix effects.
Indistinguishable Isomers D- and L-forms have identical mass and retention on achiral columns.Chiral Validation: Mandatory use of chiral stationary phases (e.g., Chiralcel OJ-H or AmyCoat RP).
Protocol: Chiral Purity Validation

To ensure you are experimenting with pure D-β-ILA and not observing effects from L-isomer contamination.

  • Column Selection: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or equivalent.

  • Mobile Phase: Isocratic elution.

    • Solvent A: Hexane[1][2][3]

    • Solvent B: Ethanol/Methanol (85:15 v/v)

    • Modifier: Add 0.1% Diethylamine (DEA) or Formic Acid depending on detection mode (DEA improves peak shape for basic imidazoles).

  • Detection: UV at 210-220 nm (imidazole absorbance) or MS/MS (MRM mode).

  • Success Criterion: Baseline resolution (Rs > 1.5) between D- and L-standards.[4]

Visual Workflow: Chiral LC-MS Method Development

G Sample Sample Prep (D-beta-ILA) Column_Choice Column Selection Sample->Column_Choice Achiral Achiral (C18/HILIC) For Quantitation Only Column_Choice->Achiral Routine Conc. Chiral Chiral (Cellulose/Amylose) For Isomer ID Column_Choice->Chiral Purity Check MS_Detection MS/MS Detection (MRM Mode) Achiral->MS_Detection Chiral->MS_Detection Data_Valid Data Validation (Isomer Ratio) MS_Detection->Data_Valid Check Rs > 1.5

Caption: Decision tree for selecting the correct chromatographic approach to distinguish D-β-ILA from matrix interference and enantiomeric impurities.

Module 2: Biological Assay Artifacts (Metal Chelation)

The Issue: The imidazole ring is a classic "hard" ligand that binds transition metals.[5] If your experiment involves metalloenzymes (e.g., Zinc-dependent proteases, Copper-dependent oxidases), D-β-ILA may act as a competitive inhibitor not by binding the receptor site, but by stripping the metal cofactor or forming a ternary inhibitory complex.

Mechanism of Artifact

The unprotonated nitrogen (N-3) of the imidazole ring donates a lone pair of electrons to metal cations (Zn²⁺, Cu²⁺, Ni²⁺), effectively lowering the free metal concentration in the assay or distorting the enzyme's active site.

Troubleshooting Guide: False Inhibition
ObservationArtifact CheckValidation Protocol
IC₅₀ shifts with Enzyme Conc. Suggests tight-binding inhibition or metal depletion (stoichiometric effect).The "Metal Rescue" Experiment: Add excess cofactor (e.g., 10-50 µM ZnCl₂) to the assay. If inhibition is reversed, the effect is an artifact of chelation.
Activity loss in storage D-β-ILA may precipitate metals from the buffer over time.Pre-incubation Check: Incubate D-β-ILA with the buffer/metal without enzyme, then filter and measure free metal via ICP-MS or colorimetric metal indicators (e.g., PAR).
Visual Mechanism: Chelation Interference

Chelation Enzyme Metalloenzyme (Active) Metal Metal Cofactor (Zn2+ / Cu2+) Enzyme->Metal Requires ApoEnzyme Apo-Enzyme (Inactive) Enzyme->ApoEnzyme Loss of Cofactor Complex Inactive Complex [Metal-(D-beta-ILA)n] Metal->Complex Sequestration ILA D-beta-ILA (Imidazole Ring) ILA->Metal High Affinity Binding

Caption: Mechanism of artifactual inhibition where D-β-ILA sequesters the metal cofactor, rendering the enzyme inactive (Apo-form) regardless of specific drug-target interaction.

Module 3: Solubility & pH Stability

The Issue: The pKa of the imidazole nitrogen is approximately 6.95. In physiological buffers (pH 7.4), a significant fraction is uncharged, reducing solubility. In acidic buffers (pH < 5), it is fully protonated.

Protocol: Buffer Preparation Strategy
  • Avoid Phosphate with Metals: If working with high concentrations of D-β-ILA (>1 mM) and metals (Ca²⁺, Mg²⁺), avoid phosphate buffers to prevent precipitation of metal-phosphate-imidazole complexes.

  • pH Titration: When dissolving D-β-ILA (which is acidic as a free acid), the pH of the solution will drop. You must re-adjust pH using NaOH before adding it to cells or enzymes. Failure to do so results in "acid-kill" artifacts often mistaken for toxicity.

  • Storage: Store as a lyophilized powder at -20°C. In solution, D-isomers are generally stable, but avoid repeated freeze-thaw cycles which can promote micro-precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use standard BCA assays to measure protein concentration in the presence of D-beta-ILA? A: Proceed with Caution. Imidazoles can react with copper in the BCA reagent, potentially altering the background signal. Always include a "buffer + D-beta-ILA" blank (without protein) to subtract this background interference. Bradford assays are generally less susceptible to imidazole interference.

Q: How do I distinguish D-beta-ILA from Histidine in metabolomics? A: They have different molecular weights (Histidine: 155.15 Da vs. Imidazolelactic acid: 156.14 Da). However, they share fragment ions (imidazole ring: m/z 69, 81). High-resolution MS is required. If using low-res MS, chromatographic separation is critical.

Q: Does D-beta-ILA cross-react with Histamine receptors? A: It is a structural analog but typically has significantly lower affinity than histamine. However, at high (millimolar) concentrations used in screening, it may show weak partial agonist activity. Always use a specific histamine antagonist (e.g., pyrilamine) to verify if the observed effect is receptor-mediated.

References

  • PubChem. (n.d.).[6] Imidazolelactic acid | C6H8N2O3 | CID 459122 - Chemical and Physical Properties.[6] National Institutes of Health. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (n.d.).[6] Metabocard for Imidazolelactic acid (HMDB0000676). Retrieved from [Link]

  • Hansen, S. H., et al. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Podolska, M., et al. (2017). HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link]

  • Sundberg, R. J., & Martin, R. B. (1974). Interactions of Histidine and Other Imidazole Derivatives with Transition Metal Ions in Chemical and Biological Systems. Chemical Reviews.

Sources

Troubleshooting

How to handle the hygroscopic nature of D-beta-Imidazolelactic Acid during weighing

Technical Support Center: Handling Hygroscopic Reagents Ticket Subject: Best Practices for Weighing D-beta-Imidazolelactic Acid (CAS: 1246814-96-9) Assigned Specialist: Senior Application Scientist, Analytical Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Reagents Ticket Subject: Best Practices for Weighing D-beta-Imidazolelactic Acid (CAS: 1246814-96-9) Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1][2]

Executive Summary & Technical Context

The Challenge: D-beta-Imidazolelactic Acid is an imidazole derivative often supplied as a monohydrate or in an anhydrous form that is significantly hygroscopic.[1] The imidazole ring provides basicity, while the hydroxyl and carboxyl groups create hydrogen bonding opportunities, making the compound avidly attract atmospheric water.

The Impact on Data: Improper handling leads to two critical failure modes:

  • Stoichiometric Error: As the substance absorbs moisture, the mass reading increases. If you weigh 10.0 mg of "wet" powder, you may actually only have 9.2 mg of the active compound. This skews molarity calculations in synthesis or biological assays.[1][2]

  • Physical Degradation: Absorption of water can lead to deliquescence (turning into a liquid/goo), making quantitative transfer impossible.[1][2]

Decision Matrix: Selecting the Right Protocol

Before opening the vial, determine the required precision.

WeighingLogic Start Start: Define Precision Needs Precision Is high precision (<1% error) required? Start->Precision Env Is the lab humidity >45% RH? Precision->Env Yes Direct Method A: Direct Weighing (Speed over Precision) Precision->Direct No (Rough est.) Diff Method B: Weighing by Difference (Standard Analytical Protocol) Env->Diff No (<45% RH) Glove Method C: Inert Atmosphere (Glove Box/Bag) Env->Glove Yes (>45% RH)

Figure 1: Decision tree for selecting the appropriate weighing methodology based on environmental conditions and experimental rigor.

Core Protocols

Method B: Weighing by Difference (The Gold Standard)

Recommended for standard laboratory environments (RH 30-50%).

Mechanism: This method eliminates the error caused by moisture absorption during the transfer. You measure the loss of mass from the supply vial rather than the gain of mass in the receiving vessel.

Protocol:

  • Preparation: Dry the exterior of the supply vial with a lint-free wipe.

  • Tare: Place the capped supply vial containing the D-beta-Imidazolelactic Acid on the analytical balance. Press Tare (

    
     g).[1][2]
    
  • Transfer: Remove the vial from the balance. Open it and carefully tap/pour the estimated amount into your receiving vessel (flask/tube). Do not use a spatula inside the vial if possible to avoid cross-contamination.

  • Re-weigh: Recap the supply vial immediately. Place it back on the balance.

  • Calculation: The balance will display a negative number (e.g.,

    
     g).[1][2] This absolute value is the exact mass of the sample transferred, regardless of how much water the sample absorbed after it left the vial.
    
Method C: Inert Atmosphere Handling

Recommended for high humidity (>50% RH) or ultra-sensitive assays.[1][2]

Mechanism: Removes the source of error (atmospheric


) entirely.

Protocol:

  • Setup: Use a glove box or a disposable glove bag (e.g., Aldrich AtmosBag) purged with dry Nitrogen (

    
    ) or Argon.[1][2]
    
  • Equilibration: Place the balance, spatulas, and reagents inside. Allow the environment to equilibrate until the hygrometer reads <10% RH.

  • Static Management: Dry environments create static electricity.[1][2] Use an antistatic gun or ionizer bar on the balance to prevent the powder from "jumping."

  • Weighing: Perform standard weighing. The reading will remain stable as there is no moisture to absorb.

Data Correction: The "Wet" Calculation

If you cannot weigh under inert conditions, you must mathematically correct for the water content. You need the Water Content (% w/w) from the Certificate of Analysis (CoA) or a TGA (Thermogravimetric Analysis) run.

Formula for Corrected Mass:


[1][2]

Example Scenario:

  • Target: You need 10.0 mg of D-beta-Imidazolelactic Acid (anhydrous basis).[1][2]

  • CoA Data: Water content is 5.0%.[1][2]

  • Calculation:

    
    [1][2]
    
  • Action: You must weigh 10.53 mg of the powder to get 10.0 mg of the active molecule.

Troubleshooting & FAQs

Q: The balance reading keeps drifting upwards. When do I record the number? A: This is the hallmark of hygroscopicity.

  • If weighing directly: You are witnessing the sample absorb water in real-time. The initial stable reading (within 3-5 seconds) is the most accurate.

  • The Fix: Switch to Weighing by Difference . The reading on the supply vial will be stable because it is capped.

Q: The powder is clumping or sticking to the spatula. A: The compound has likely already absorbed significant moisture (deliquescence).

  • Immediate Fix: Do not return clumps to the stock bottle. Dissolve the clump in a known volume of solvent (e.g., water or buffer) to create a stock solution, then determine the exact concentration using qNMR or UV-Vis if an extinction coefficient is known.

  • Prevention:[1][2][3][4][5] Store the vial in a desiccator with active silica gel or

    
    .
    

Q: Can I use plastic weigh boats? A: Avoid them. Plastic is prone to static charge, which is exacerbated in the dry environments required for hygroscopic chemicals.[5] Use glass weighing boats or weigh directly into the glass receiving vessel.

Q: I am seeing "Monohydrate" on the label. Does this change anything? A: Yes. If the substance is a monohydrate, it has a stable crystal lattice containing one water molecule per drug molecule. It is generally less hygroscopic than the anhydrous form but can still absorb surface water. Ensure you use the Molecular Weight of the Monohydrate for your molarity calculations, not the anhydrous weight.

Comparison of Weighing Vessels

Vessel TypeSuitability for HygroscopicProsCons
Glass Weighing Bottle High Lid seals out moisture; easy to clean.[1][2]Heavier tare weight.[1][2]
Plastic Weigh Boat LowDisposable; cheap.[1][2]Static issues; large surface area absorbs moisture.[1][2]
Glazed Weighing Paper MediumLow tare weight.[1][2]Hard to seal; moisture absorbs rapidly.[1][2]
Volumetric Flask (Direct) High Sample goes directly into solvent.[1][2]Hard to tare on small balances; risk of spill.[2]

Visualizing the Workflow

WeighingWorkflow cluster_Method Weighing by Difference Substance D-beta-Imidazolelactic Acid (Hygroscopic) Desiccator Storage: Desiccator (Silica/P2O5) Substance->Desiccator Step1 1. Tare Capped Vial Desiccator->Step1 Retrieve Balance Analytical Balance (Calibrated) Step1->Balance Step2 2. Remove & Transfer Step1->Step2 Step3 3. Weigh Capped Vial Step2->Step3 Calc Mass = |Step 3 - Step 1| Step3->Calc

Figure 2: The "Weighing by Difference" workflow minimizes exposure of the bulk sample to atmospheric moisture.[1]

References

  • Mettler Toledo. (n.d.).[1][2][5] Weighing the Right Way: Proper Weighing with Laboratory Balances. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024).[1][2] D-beta-Imidazolelactic acid monohydrate (CID 55275928).[1][2][6] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). (2020).[1][2] Quantitative Analysis: Weighing by Difference. ACS Reagent Chemicals.[1][2] Retrieved from [Link][1][2]

Sources

Optimization

Optimizing storage conditions to maintain D-beta-Imidazolelactic Acid stability

Technical Support Center: D-beta-Imidazolelactic Acid Stability Guide Introduction Welcome to the technical support center. You are likely working with D-beta-Imidazolelactic Acid (D-beta-ILA) as a metabolic standard or...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-beta-Imidazolelactic Acid Stability Guide

Introduction

Welcome to the technical support center. You are likely working with D-beta-Imidazolelactic Acid (D-beta-ILA) as a metabolic standard or a precursor in imidazole alkaloid synthesis.

From an application science perspective, D-beta-ILA presents a "dual-threat" stability profile:

  • The Imidazole Ring: It is electron-rich and photosensitive, making it prone to oxidative discoloration (yellowing) via the formation of quinoid intermediates [1].

  • The

    
    -Hydroxy Acid Moiety:  This structural feature introduces significant hygroscopicity. Without strict moisture control, the crystalline solid will deliquesce into a sticky, unusable gum, accelerating hydrolysis and racemization.
    

This guide replaces generic storage advice with a causality-driven protocol designed to preserve the stereochemical integrity and purity of your compound.

Part 1: The Storage Matrix

Do not rely on ambient conditions.[1] Use this matrix to determine the exact environment for your current experimental state.

StatePrimary ThreatRecommended ConditionShelf Life (Est.)
Lyophilized Powder Moisture (Hygroscopicity)-20°C , Desiccated, Dark24 Months
Stock Solution (Water) Hydrolysis / Bacterial Growth-80°C , Single-use Aliquots6 Months
Stock Solution (DMSO) Oxidation-20°C , Amber Vial, Argon Purge12 Months
Working Solution (pH > 8) Ring Opening / OxidationFresh Prep Only (Use within 4h)< 24 Hours

Part 2: Troubleshooting & FAQs

Q1: My white powder has turned into a yellow/brown sticky solid. Is it salvageable?

Diagnosis: You are witnessing two simultaneous degradation pathways: Hygroscopic Deliquescence and Photo-Oxidation .

  • Mechanism: The hydroxyl group on the lactate tail absorbs atmospheric water, creating a localized aqueous environment. Once wet, the imidazole ring becomes more susceptible to attack by singlet oxygen (

    
    ), leading to the formation of trans-annular endoperoxides and subsequent ring cleavage or polymerization [2].
    

Protocol:

  • If Yellowing is Minor: The compound is likely >90% pure but contains oxidation impurities. It may be suitable for qualitative standards but not for quantitative kinetics or cell culture.

  • If "Sticky": Do not attempt to scrape it.

    • Dissolve the entire content in a known volume of HPLC-grade water.

    • Measure concentration via UV (205-210 nm) or qNMR.

    • Aliquot and freeze immediately at -80°C.

Q2: Why does the solubility drop when I adjust the pH to 6.5 - 7.0?

Diagnosis: This is an Isoelectric Point (pI) issue.

  • Mechanism: D-beta-ILA has two ionizable groups: the carboxylic acid (

    
    ) and the imidazole nitrogen (
    
    
    
    ) [3].
    • At pH < 3 , it is cationic (soluble).

    • At pH > 8 , it is anionic (soluble).

    • At pH ~5.0–7.0 , the molecule exists largely as a Zwitterion (net neutral charge). This is the region of minimum solubility and maximum aggregation risk.

Corrective Action:

  • Prepare stocks in 0.1 M HCl (fully protonated, stable) or PBS pH 7.4 (if concentration is < 10 mM).

  • Avoid storing high-concentration stocks (>50 mM) in the pH 5.0–6.5 range.

Part 3: Visualization of Degradation Logic

The following diagram illustrates the specific chemical risks associated with improper storage.

G Storage Storage Condition Moisture High Humidity (>60% RH) Storage->Moisture Light UV/Light Exposure (>400nm) Storage->Light pH Neutral pH (Isoelectric Zone) Storage->pH Hydrolysis Hygroscopic Deliquescence Moisture->Hydrolysis Absorbs H2O Oxidation Imidazole Ring Photo-Oxidation Light->Oxidation Singlet Oxygen Precip Zwitterionic Aggregation pH->Precip Net Neutral Charge Result1 Sticky Gum / Hydrolysis Hydrolysis->Result1 Result2 Yellowing / Quinoid Impurities Oxidation->Result2 Result3 Precipitation Precip->Result3

Figure 1: Causality map linking environmental factors to specific chemical degradation pathways of D-beta-ILA.

Part 4: Validated Reconstitution Protocol

To ensure reproducibility, follow this "Zero-Moisture" handling workflow.

Reagents Required:

  • D-beta-ILA (Solid)[2][3]

  • Argon or Nitrogen gas line

  • Anhydrous DMSO or 0.1 M HCl (degassed)

  • Amber glass vials (silanized preferred)

Step-by-Step Methodology:

  • Thermal Equilibration:

    • Remove the vial from -20°C storage.

    • CRITICAL: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents atmospheric condensation from forming on the cold powder.

  • Solvent Addition:

    • Add the solvent (DMSO or HCl) rapidly.

    • Vortex for 30 seconds. Note: If using DMSO, the dissolution is endothermic; slight warming (37°C water bath) is permissible for 2 minutes.

  • Inert Gas Purging (The "Blanket" Technique):

    • Before closing the vial, introduce a gentle stream of Argon gas into the headspace for 10 seconds.

    • Why? This displaces oxygen, preventing the formation of quinoid oxidation products on the imidazole ring during storage [4].

  • Aliquoting:

    • Do not store the bulk solution. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Protocol Start Frozen Vial (-20°C) Equilibrate Equilibrate to RT (In Desiccator, 30 min) Start->Equilibrate Prevents Condensation Open Open Vial Equilibrate->Open Dissolve Add Solvent (DMSO or 0.1M HCl) Open->Dissolve Purge Argon Gas Purge (Headspace) Dissolve->Purge Prevents Oxidation Aliquot Aliquot & Freeze (-80°C) Purge->Aliquot

Figure 2: Workflow for safe reconstitution to minimize moisture uptake and oxidative stress.

References

  • RSC Publishing. "Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures." Royal Society of Chemistry, 2021.

  • National Institutes of Health (NIH). "Oxidation-state sensitive light-induced dynamics of Ruthenium-4H-Imidazole complexes." PubMed, 2024.[4]

  • Human Metabolome Database (HMDB). "Metabocard for Imidazolelactic acid (HMDB0000676)." HMDB, Version 5.0.

  • Protocol Online. "Handling Hygroscopic Chemical Compounds." Protocol Online, 2010.

Sources

Troubleshooting

Calibration curve issues in D-beta-Imidazolelactic Acid quantification

Subject: Troubleshooting Calibration & Quantification Issues in LC-MS/MS Workflows Executive Summary D-beta-Imidazolelactic Acid (D-ILA) is a polar, amphoteric metabolite derived from histidine catabolism. Its quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Calibration & Quantification Issues in LC-MS/MS Workflows

Executive Summary

D-beta-Imidazolelactic Acid (D-ILA) is a polar, amphoteric metabolite derived from histidine catabolism. Its quantification presents a "perfect storm" of bioanalytical challenges: it is highly polar (requiring HILIC or specialized RP), subject to severe matrix effects in urine/plasma, and requires chiral differentiation from its L-isomer.

This guide moves beyond basic protocol steps to address the causality of calibration failures. It is designed to help you diagnose why a curve fails (bending, shifting, or scattering) and provides self-validating solutions to ensure data integrity compliant with FDA M10 and EMA guidelines.

Module 1: Linearity & Range Issues (The "Bending" Curve)

Symptom: Your calibration curve shows excellent linearity (


) in the middle range but deviates significantly at the Lower Limit of Quantification (LLOQ) or plateaus at the Upper Limit of Quantification (ULOQ).
Q1: Why does my curve "droop" or lose sensitivity at the low end (LLOQ)?

Diagnosis: Adsorption (Non-specific Binding). D-ILA contains an imidazole ring (basic) and a carboxylic acid (acidic). In protic solvents or at low concentrations (<10 ng/mL), the imidazole nitrogen often interacts with active silanol groups on glass surfaces or metal ions in stainless steel LC flow paths.

The Fix:

  • Material Change: Switch all preparation vessels from glass to Polypropylene (PP) or silanized glass.

  • Solvent Modification: Ensure your injection solvent matches the initial mobile phase strength but includes 0.1% Formic Acid. The acid keeps the silanols protonated and the imidazole nitrogen positively charged, reducing binding affinity via charge repulsion.

  • System Passivation: If the issue persists, inject a "masking" agent (e.g., high-concentration unlabeled histidine) to occupy active sites before running your low-level standards.

Q2: Why does the curve plateau at high concentrations?

Diagnosis: Ion Source Saturation or Dimer Formation. In ESI (Electrospray Ionization), there is a finite number of charges available on the droplet surface. High concentrations of D-ILA compete for these charges. Additionally, polar acids often form non-covalent dimers (


 or 

) at high concentrations, siphoning signal from the quantitation ion.

The Fix:

  • Monitor the Dimer: Add the dimer mass transition to your method. If dimer signal increases quadratically while monomer signal plateaus, you have exceeded the linear dynamic range.

  • Dilute: Do not force a quadratic fit. Dilute the sample or lower the injection volume.

Diagram 1: Diagnosing Non-Linearity

CalibrationTroubleshooting Start Calibration Curve Failure CheckLow Issue at LLOQ? Start->CheckLow CheckHigh Issue at ULOQ? Start->CheckHigh Adsorption Adsorption to Container CheckLow->Adsorption Signal < Expected SolventMismatch Solvent Strength Mismatch CheckLow->SolventMismatch Peak Broadening Saturation Detector/Droplet Saturation CheckHigh->Saturation Plateauing Action1 Switch to Polypropylene Add 0.1% Formic Acid Adsorption->Action1 Action2 Match Injection Solvent to Initial Mobile Phase SolventMismatch->Action2 Action3 Reduce Injection Vol Monitor Dimer Saturation->Action3

Caption: Decision tree for isolating the physical cause of calibration non-linearity based on curve behavior.

Module 2: Matrix Effects (The "Shifting" Curve)

Symptom: QC samples prepared in urine or plasma fail accuracy criteria (>15% deviation) when calculated against a calibration curve prepared in solvent, or the Internal Standard (IS) response varies wildly.

Q3: Why is my analyte response suppressed in urine samples?

Diagnosis: Co-eluting Polar Interferences. D-ILA is highly polar and often elutes in the "void volume" (early retention time) where salts, urea, and creatinine elute. These compounds steal charge in the ESI source (Ion Suppression).

The Fix:

  • Stable Isotope Labeled IS (SIL-IS): You must use

    
     or 
    
    
    
    labeled Imidazolelactic Acid. An analog IS (like histidine or imidazole) will not co-elute perfectly and will not experience the exact same suppression event.
    • Self-Validation: If the IS response drops by 50% in a sample but the calculated concentration is correct, the SIL-IS is working.

  • Chromatography Upgrade: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . This retains polar compounds longer, eluting D-ILA after the salt suppression zone.

    • Recommended Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide HILIC.

Q4: Can I use "Matrix-Matched" calibration?

Answer: Yes, but with caution. Since D-ILA is an endogenous metabolite, "blank" matrix does not exist. You must use the Standard Addition Method or a Surrogate Matrix (e.g., synthetic urine or PBS/BSA) that has been validated to show no "Matrix Factor" difference compared to real samples.

Table 1: Matrix Effect Quantification
ParameterFormulaAcceptance Criteria (FDA M10)
Matrix Factor (MF)

N/A (Diagnostic only)
IS-Normalized MF

CV < 15% across 6 lots
Recovery (RE)

Consistent (not necessarily 100%)

Module 3: Specificity & Chirality (The "Ghost" Peaks)

Symptom: You see double peaks, or the quantified value is biologically impossible (too high).

Q5: How do I ensure I am quantifying D-beta-ILA and not L-beta-ILA?

Diagnosis: Lack of Chiral Selectivity. Standard C18 or HILIC columns separate based on polarity, not chirality. D- and L- enantiomers have identical masses and fragmentation patterns. If your column is achiral, you are measuring the sum of both.

The Fix:

  • Chiral Chromatography: Use a column specifically designed for amino acid/metabolite enantiomers.

    • Option A:Crown Ether Columns (e.g., Crownpak CR-I). Excellent for amino-containing compounds but requires acidic mobile phases (perchloric acid) which are not MS-friendly.

    • Option B (Recommended):Teicoplanin-based Columns (e.g., Chirobiotic T). These work with MS-compatible mobile phases (Methanol/Water + Ammonium Acetate).

  • Derivatization: Use Marfey’s Reagent (FDAA) or Diacetyl-L-tartaric anhydride. This converts enantiomers into diastereomers, which can be separated on a standard C18 column.

Diagram 2: Specificity & Matrix Workflow

MatrixWorkflow Sample Biological Sample (Urine/Plasma) Prep Protein Ppt or SPE Sample->Prep Sep Separation Mode Prep->Sep Achiral Achiral (C18/HILIC) Sep->Achiral Standard Chiral Chiral (Teicoplanin) Sep->Chiral Specialized ResultBad Result: D+L Sum (Non-Specific) Achiral->ResultBad ResultGood Result: D-Specific (Quantifiable) Chiral->ResultGood

Caption: Workflow demonstrating the necessity of chiral stationary phases for specific D-isomer quantification.

Standardized Protocol: Stock Solution Preparation

Critical Step: D-ILA is stable in powder form but degrades in solution if pH is uncontrolled.

  • Weighing: Weigh ~1.0 mg of D-beta-Imidazolelactic Acid reference standard into a polypropylene tube.

  • Dissolution: Dissolve in Water:Methanol (50:50 v/v) containing 0.1% Formic Acid .

    • Why? Methanol prevents bacterial growth; Formic Acid stabilizes the imidazole ring.

  • Storage: Aliquot immediately into single-use PP vials. Store at -80°C.

    • Stability Check: Discard thawed aliquots after 24 hours. Do not refreeze.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 459122, Imidazolelactic acid. Retrieved from [Link]

  • Armstrong, D. W., et al. (2001). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. (Foundational text on Teicoplanin columns for amino acids). Anal.[1][2][3][4][5] Chem. [Contextual Reference for Chirobiotic Columns]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of D- vs. L-beta-Imidazolelactic Acid: Unraveling Stereochemistry's Role in Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the realm of bioactive molecules, stereochemistry often plays a pivotal role in determining pharmacological effects. Enantiomers, non-superimposable mirr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioactive molecules, stereochemistry often plays a pivotal role in determining pharmacological effects. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities, from therapeutic efficacy to toxicity. This guide provides a comprehensive comparison of the known biological activities of D- and L-beta-Imidazolelactic Acid, two enantiomers of a histidine metabolite. While direct comparative studies are limited, this document synthesizes available data on each enantiomer and related imidazole compounds to offer insights into their potential therapeutic applications and mechanisms of action.

Introduction to Stereoisomerism in Imidazolelactic Acid

Beta-Imidazolelactic acid, a derivative of the amino acid histidine, possesses a chiral center at the alpha-carbon of the lactic acid moiety. This gives rise to two stereoisomers: D-beta-Imidazolelactic Acid and L-beta-Imidazolelactic Acid. The spatial arrangement of the hydroxyl and carboxyl groups around this chiral center dictates their interaction with biological targets, such as enzymes and receptors, which are themselves chiral. This stereospecificity is a fundamental concept in pharmacology and drug development.

Unveiling the Biological Landscape: A Comparative Overview

While research specifically comparing the D- and L-enantiomers of beta-Imidazolelactic Acid is not extensive, existing studies on the individual isomers and related compounds allow for an initial comparative assessment.

Biological ActivityD-beta-Imidazolelactic AcidL-beta-Imidazolelactic Acid
Anticancer Potential No direct studies found. Primarily documented as a synthetic intermediate for imidazole alkaloids.[1]Has been shown to inhibit certain mutant strains of cancer cells and induce lysis in cultured human leukemic cells.[1]
Oxidative Stress Modulation No direct studies found.Exhibits a dual role in the cerebral cortex of rats, acting as a pro-oxidant at low concentrations (0.5-1 mM) and an antioxidant at higher concentrations (5-10 mM) by reducing chemiluminescence.[2]
Antimicrobial Activity No direct studies found. However, various imidazole derivatives exhibit broad-spectrum antimicrobial activity.[3][4][5][6][7][8]No direct studies found. However, various imidazole derivatives exhibit broad-spectrum antimicrobial activity.[3][4][5][6][7][8]
Metabolic Regulation No direct studies found. As a histidine derivative, a role in metabolic pathways is plausible.No direct studies found. As a histidine derivative, a role in metabolic pathways is plausible.

In-Depth Analysis of Biological Activities

Anticancer Activity: A Tale of Two Enantiomers?

The imidazole scaffold is a well-established pharmacophore in anticancer drug design, with numerous derivatives exhibiting potent activity against various cancer cell lines by targeting DNA, kinases, and other crucial cellular components.[9][10][11] While direct evidence for D-beta-Imidazolelactic Acid's anticancer effects is lacking, its L-enantiomer has shown promise.

L-beta-Imidazolelactic Acid has been reported to inhibit the growth of mutant cancer cell strains that are resistant to conventional chemotherapeutic agents.[1] It has also been observed to induce lysis in cultured human leukemic cells, suggesting a cytotoxic effect on cancer cells.[1] The precise mechanism of action is yet to be fully elucidated but may involve the disruption of biochemical pathways essential for cell proliferation.[1]

Given the stereospecific nature of many anticancer drugs, it is plausible that D-beta-Imidazolelactic Acid could have a different, potentially less active or even inactive, profile. However, without experimental data, this remains speculative.

Modulating Oxidative Stress: The Dual Nature of the L-Enantiomer

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. Research on L-beta-Imidazolelactic Acid has revealed a fascinating concentration-dependent effect on oxidative stress in the cerebral cortex of rats.[2]

At lower concentrations (0.5-1 mM), it appears to act as a pro-oxidant, increasing chemiluminescence.[2] Conversely, at higher concentrations (5-10 mM), it exhibits antioxidant properties, reducing chemiluminescence.[2] This dual activity suggests a complex interaction with cellular redox systems.

dot

Concentration-dependent effects of L-beta-Imidazolelactic Acid on oxidative stress.

The biological activity of the D-enantiomer in this context remains an open question.

Antimicrobial Potential: An Untapped Resource?

The imidazole ring is a core component of many antifungal and antibacterial agents.[3][4] These compounds often exert their effects by inhibiting key enzymes involved in cell wall synthesis or other essential metabolic pathways.[3][4] While no specific studies have evaluated the antimicrobial properties of D- or L-beta-Imidazolelactic Acid, their structural similarity to known antimicrobial imidazoles suggests they may possess such activity.

Future research should explore the potential of these enantiomers as antimicrobial agents, including determining their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of Enantiopure D- and L-beta-Imidazolelactic Acid

The synthesis of enantiomerically pure D- and L-beta-Imidazolelactic Acid is a crucial first step for comparative biological studies. Chiral resolution of a racemic mixture or asymmetric synthesis are common approaches.

Protocol: Asymmetric Synthesis of L-beta-Imidazolelactic Acid

This protocol is a generalized procedure based on methods for synthesizing chiral alpha-hydroxy acids.

  • Starting Material: N-Boc-L-histidine.

  • Reduction: Reduce the carboxylic acid of N-Boc-L-histidine to the corresponding alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH3-THF).

  • Protection of Imidazole Nitrogen: Protect the imidazole nitrogen using a suitable protecting group, such as a tosyl or trityl group, to prevent side reactions.

  • Oxidation to Aldehyde: Oxidize the primary alcohol to an aldehyde using a selective oxidizing agent like Dess-Martin periodinane or Swern oxidation.

  • Cyanohydrin Formation: React the aldehyde with a cyanide source (e.g., trimethylsilyl cyanide) to form a cyanohydrin. This step introduces the precursor to the carboxylic acid group.

  • Hydrolysis: Hydrolyze the cyanohydrin under acidic conditions to yield the carboxylic acid.

  • Deprotection: Remove the N-Boc and imidazole protecting groups to obtain L-beta-Imidazolelactic Acid.

  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Note: The synthesis of the D-enantiomer would follow a similar pathway, starting with N-Boc-D-histidine.

In Vitro Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of D- and L-beta-Imidazolelactic Acid in the appropriate cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]

dot

Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The comparative biological activity of D- and L-beta-Imidazolelactic Acid presents a compelling area for future research. The limited available data suggests that the L-enantiomer possesses interesting anticancer and oxidative stress-modulating properties. However, a significant knowledge gap exists regarding the biological profile of the D-enantiomer.

Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the anticancer, antimicrobial, and metabolic effects of both enantiomers.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which each enantiomer exerts its biological effects.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer to understand their bioavailability and in vivo fate.

References

  • Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. (2026, January 13). ResearchGate. Retrieved from [Link]
  • Imidazoles as potential anticancer agents. (n.d.). PMC. Retrieved from [Link]
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Authorea. Retrieved from [Link]
  • Imidazoles as potential anticancer agents. (n.d.). PMC. Retrieved from [Link]
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI. Retrieved from [Link]
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). PubMed. Retrieved from [Link]
  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved from [Link]
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved from [Link]
  • View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved from [Link]
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research. (2017, January 1). Universal Journal of Pharmaceutical Research. Retrieved from [Link]
  • synthesis and biological evaluation of novel imidazole based compounds. (2025, August 8). ResearchGate. Retrieved from [Link]
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Comparative

Technical Comparison: Cross-Reactivity of D-beta-Imidazolelactic Acid in Histidine Quantification

Executive Summary D-beta-Imidazolelactic Acid (D-β-ILA) presents a unique analytical challenge in histidine quantification due to its structural homology—specifically the retention of the imidazole ring combined with the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-beta-Imidazolelactic Acid (D-β-ILA) presents a unique analytical challenge in histidine quantification due to its structural homology—specifically the retention of the imidazole ring combined with the loss of the


-amino group. This guide evaluates the performance of three standard quantification methodologies when challenged with D-β-ILA.
  • Colorimetric Assays (Pauly/Diazo): High Risk. The imidazole ring reacts indiscriminately, leading to significant false positives.

  • Enzymatic Assays (HAL/HDC): Low Risk (Signal), Medium Risk (Inhibition). Specificity for the

    
    -amino group prevents false signal generation, but high concentrations of D-β-ILA may competitively inhibit the enzymes, causing false negatives.
    
  • LC-MS/MS: Gold Standard. The only method capable of definitive molecular separation and quantification without interference.

The Interferent: D-beta-Imidazolelactic Acid

To understand the cross-reactivity profile, we must first analyze the structural divergence between the analyte (L-Histidine) and the interferent (D-β-ILA).

Structural Homology
  • Shared Moiety: Both compounds possess an imidazole ring .[1][2][3] This is the primary site for colorimetric dye coupling and antibody recognition.

  • Divergence: L-Histidine possesses an

    
    -amino group (
    
    
    
    ) essential for biological recognition. In D-β-ILA, this is replaced by a hydroxyl group (
    
    
    ) or absent (depending on the specific metabolic pathway derivative), and the stereochemistry is inverted (D-isomer).

Significance:

  • Chemical Assays: Rely on the imidazole ring

    
    Cannot distinguish. 
    
  • Biological Assays: Rely on the

    
    -amino group and L-stereochemistry 
    
    
    
    Can distinguish.

Comparative Assay Performance

A. Colorimetric Assays (The Pauly Reaction)

Verdict: Unsuitable for samples containing D-β-ILA.

The Pauly reaction utilizes diazotized sulfanilic acid, which couples with the imidazole ring under alkaline conditions to form a cherry-red azo dye.[4]

  • Mechanism: Electrophilic aromatic substitution on the imidazole ring.

  • Failure Mode: The reaction is blind to the side chain. D-β-ILA contains the identical imidazole moiety as Histidine.

  • Result: 1:1 Molar Cross-reactivity (Theoretical). A sample with 50 µM Histidine and 50 µM D-β-ILA will read as ~100 µM Histidine.

B. Enzymatic Assays (Histidine Ammonia-Lyase / Decarboxylase)

Verdict: Specific, but prone to Matrix Inhibition.

Commercial enzymatic kits typically use Histidine Ammonia-Lyase (HAL) or Histidine Decarboxylase (HDC) .

  • Mechanism:

    • HAL: Catalyzes the non-oxidative elimination of ammonia from L-Histidine to form urocanic acid. This mechanism requires the

      
      -amino group as a leaving group.
      
    • HDC: Decarboxylates L-Histidine to Histamine using Pyridoxal-5'-phosphate (PLP). PLP forms a Schiff base with the

      
      -amino group.
      
  • Why it works: D-β-ILA lacks the

    
    -amino group required for the HAL elimination or the HDC Schiff base formation. It cannot generate a signal (False Positive).
    
  • The Hidden Risk (Inhibition): While D-β-ILA is not a substrate, it is a structural analogue. It can bind to the active site of HAL or HDC, acting as a competitive inhibitor .

    • Consequence: If D-β-ILA concentration is high (>10x Histidine), it may suppress the enzymatic rate, leading to False Negatives (underestimation of Histidine).

C. Immunoassays (ELISA)

Verdict: Variable Risk (Antibody Dependent).

  • Mechanism: Competitive binding to anti-Histidine antibodies.

  • Failure Mode: Many "Histidine" antibodies are actually raised against the imidazole ring (common in "Histamine" or "Imidazole" ELISAs). These will cross-react significantly. Only antibodies raised specifically against the free amino-terminus of L-Histidine (rare) would be specific.

Data Summary: Cross-Reactivity Matrix

Assay TypeTarget MoietyD-β-ILA ResponseError Type
Pauly Reaction (Colorimetric)Imidazole RingPositive False Positive (Overestimation)
Enzymatic (HAL/HDC)

-Amino Group + Stereochemistry
No Reaction Potential False Negative (Inhibition)
ELISA (Generic Imidazole)Imidazole RingPositive False Positive
LC-MS/MS (HILIC)Mass/Charge + Retention TimeResolved None (Accurate)

Visualization of Logic and Workflows

G cluster_0 Methodology Selection Sample Biological Sample (Contains L-His & D-beta-ILA) Colorimetric Colorimetric (Pauly) Sample->Colorimetric Enzymatic Enzymatic (HAL/HDC) Sample->Enzymatic LCMS LC-MS/MS (HILIC) Sample->LCMS Result_Color FALSE POSITIVE (Reacts with Imidazole) Colorimetric->Result_Color Couples with Imidazole Ring Result_Enz SPECIFIC SIGNAL (Risk: Inhibition) Enzymatic->Result_Enz Requires Alpha-Amino Group Result_LCMS ACCURATE (Separation by m/z & RT) LCMS->Result_LCMS Resolved by Hydrophobicity/Mass

Figure 1: Decision matrix for assay selection showing the failure modes of chemical assays versus the specificity of LC-MS.

Recommended Protocol: LC-MS/MS Separation (Gold Standard)

To definitively quantify Histidine in the presence of D-β-ILA, Hydrophilic Interaction Liquid Chromatography (HILIC) is required due to the polarity of both compounds.

Method Parameters
  • Column: Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) or equivalent zwitterionic phase.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-10 min: 90%

      
       60% B
      
    • 10-12 min: 60% B (Hold)

  • Detection (MRM Mode):

    • L-Histidine:

      
       156.1 
      
      
      
      110.1 (Quantifier)
    • D-β-ILA:

      
       157.1 
      
      
      
      81.1 (Distinct fragmentation pattern due to hydroxyl group)
Self-Validating Protocol: Spike-and-Recovery

If you must use an enzymatic or antibody-based kit, you must validate it for interference using this protocol.

  • Baseline Measurement: Measure the Histidine concentration of your sample (

    
    ).
    
  • Spike: Add a known concentration of D-β-ILA (

    
    , e.g., 50 µM) to an aliquot of the sample.
    
  • Measurement: Measure the Histidine concentration of the spiked sample (

    
    ).
    
  • Calculation:

    
    
    
    • 0%: No interference (Ideal).

    • >10%: Positive Interference (Cross-reactivity).

    • <0%: Negative Interference (Enzymatic Inhibition).

References

  • PubChem. (2025). Imidazolelactic acid Structure and Biology. National Library of Medicine. [Link]

  • Togawa, T., et al. (2022). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Macpherson, L., et al. (2023). Activity-Based Protein Profiling on Nucleophilic Amino Acid Residues with Pyrocarbonates. University of Arkansas ScholarWorks. [Link]

  • Creative Diagnostics. (2024). Imidazole ELISA Kit Product Guide. [Link]

Sources

Validation

Confirming the structure of synthesized D-beta-Imidazolelactic Acid with spectroscopy

An In-Depth Guide to the Spectroscopic Confirmation of Synthesized D-β-Imidazolelactic Acid For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Confirmation of Synthesized D-β-Imidazolelactic Acid

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. This is particularly true for chiral molecules like D-β-Imidazolelactic Acid, an important metabolite in the histidine pathway, where biological activity is intimately tied to its precise three-dimensional arrangement.[1][2]

This guide provides an in-depth, experience-driven approach to the structural elucidation of D-β-Imidazolelactic Acid (D-ILA). We move beyond a simple recitation of methods to explain the causality behind our experimental choices, creating a self-validating workflow from initial synthesis to final stereochemical confirmation. We will compare the performance and diagnostic power of several spectroscopic techniques, supported by experimental data, to build an unshakeable case for the structure of our target compound.

The Synthetic Challenge: Why Rigorous Confirmation is Non-Negotiable

The enantioselective synthesis of α-hydroxy acids like D-ILA is a well-explored field, often employing chiral auxiliaries or catalysts to control stereochemistry.[3][4][5] A common strategy might involve the asymmetric alkylation of a protected glycolic acid equivalent. However, such syntheses are not without their pitfalls. Potential side-reactions could lead to isomeric impurities, such as the attachment of the lactic acid chain to the N-1 position of the imidazole ring instead of the C-4(5) position, or incomplete enantioselectivity resulting in a mixture of D and L isomers.

Given that the molecular formula (C₆H₈N₂O₃) is identical for multiple isomers, a multi-faceted spectroscopic approach is essential to confirm not only the molecular weight but also the precise connectivity and stereochemistry.[6][7][8]

The Analytical Workflow: A Multi-Pronged Spectroscopic Investigation

Our approach integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a complete picture of the molecule. This is followed by the definitive stereochemical analysis using Chiral High-Performance Liquid Chromatography (HPLC).

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Confirmation Synthesis Enantioselective Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Purified Compound IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity Purification->NMR HPLC Chiral HPLC Confirm Enantiopurity (D-isomer) Purification->HPLC Final Structure Confirmed: D-β-Imidazolelactic Acid HPLC->Final

Caption: Overall workflow from synthesis to full structural confirmation of D-β-Imidazolelactic Acid.

Mass Spectrometry: The First Checkpoint

Expertise & Experience: The first and most fundamental question is: "Did we make a compound of the correct mass?" High-Resolution Mass Spectrometry (HRMS) is the ideal tool. We choose Electrospray Ionization (ESI) in positive mode because the basic nitrogen atoms of the imidazole ring are readily protonated, making it a highly sensitive method for this class of compounds.

Experimental Protocol: ESI-TOF MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample directly at a flow rate of 5 µL/min. Acquire data in the m/z range of 50-500.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ and compare its exact mass to the theoretical value.

Data Presentation & Interpretation
ParameterTheoretical ValueExperimental ResultInterpretation
Molecular Formula C₆H₈N₂O₃-Assumed for calculation.
Exact Mass 156.0535-Calculated for C₆H₈N₂O₃.
[M+H]⁺ (m/z) 157.0608157.0610Excellent agreement confirms the elemental composition.

This result provides strong evidence that our synthesized compound has the correct molecular formula. However, it gives no information about the arrangement of the atoms.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that allows us to confirm the presence of key functional groups.[9][10] For D-ILA, we are looking for the characteristic vibrations of the carboxylic acid, the alcohol, and the imidazole ring. This helps us rule out major structural errors, such as a failure to incorporate the hydroxyl group.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the dried, purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceInterpretation
3400-2500 O-H stretch (Carboxylic Acid & Alcohol)Very broad bandConfirms the presence of both hydroxyl groups.[11]
~3150 N-H stretch (Imidazole)Sharp to medium band, often on the shoulder of the O-H band.Indicates the presence of the imidazole ring.[12]
~1710 C=O stretch (Carboxylic Acid)Strong, sharp bandConfirms the carboxylic acid functional group.[13]
1650-1450 C=C and C=N stretch (Imidazole Ring)Multiple sharp bandsCharacteristic "fingerprint" of the imidazole aromatic system.[14]
~1250 C-O stretch (Alcohol/Carboxylic Acid)Strong bandConsistent with the presence of C-O single bonds.

The IR spectrum confirms that all the necessary functional groups are present in the molecule, reinforcing the findings from mass spectrometry.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience: This is the most powerful technique for determining the precise connectivity of the atoms. ¹H NMR tells us about the chemical environment of the protons and their neighbors, while ¹³C NMR provides information about the carbon skeleton. Critically, for D-ILA, the coupling patterns in the ¹H NMR spectrum will allow us to distinguish between the desired β-substituted isomer and a potential α-substituted or N-substituted isomer.

cluster_nmr NMR Analysis Workflow SamplePrep Dissolve Sample in DMSO-d₆ H1_NMR Acquire ¹H NMR Spectrum SamplePrep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum SamplePrep->C13_NMR COSY Acquire 2D COSY Spectrum H1_NMR->COSY HSQC Acquire 2D HSQC Spectrum C13_NMR->HSQC Interpret Correlate Data & Assign Structure COSY->Interpret HSQC->Interpret

Caption: Logical workflow for comprehensive NMR-based structure elucidation.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen because its solvent peak does not obscure key signals, and the acidic/exchangeable protons (OH, NH, COOH) are often visible.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Analysis: Acquire a standard ¹H spectrum, a proton-decoupled ¹³C spectrum, and, if necessary, 2D spectra like COSY (to show ¹H-¹H correlations) and HSQC (to show ¹H-¹³C correlations).

  • Data Analysis: Integrate the ¹H signals, determine their multiplicity (singlet, doublet, etc.), and measure coupling constants (J-values). Assign all peaks in both spectra.

Data Presentation & Interpretation: ¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~12.0 br s1HCOOHExchangeable proton of the carboxylic acid.
7.58 s1HH-2 (Im)Singlet, characteristic of the proton between the two nitrogens in a C-4/5 substituted imidazole.[15]
6.85 s1HH-4/5 (Im)Singlet, characteristic of the other imidazole ring proton.
4.10 dd1HH-αDoublet of doublets, coupled to the two non-equivalent H-β protons. This confirms the -CH(OH)- group.
2.95 dd1HH-βaOne of the two diastereotopic methylene protons. Its coupling to H-α confirms the β-substitution.
2.80 dd1HH-βbThe second diastereotopic methylene proton.

The key diagnostic evidence here is the coupling between the H-α proton and the two H-β protons. This definitively confirms the lactic acid moiety is attached at the β-position relative to the imidazole ring.

Data Presentation & Interpretation: ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentInterpretation
175.5 C=OCarboxylic acid carbon.
135.2 C-2 (Im)Imidazole ring carbon.[16]
134.8 C-4/5 (Im)Imidazole ring carbon attached to the side chain.
116.7 C-4/5 (Im)Unsubstituted imidazole ring carbon.
68.9 C-αCarbon bearing the hydroxyl group.
35.1 C-βMethylene carbon, confirming the β-linkage.

The combined NMR data provide an unambiguous map of the molecule's connectivity, confirming the β-imidazolelactic acid structure over other possible isomers.

Chiral HPLC: The Final, Decisive Confirmation

Expertise & Experience: While NMR confirms the connectivity, it cannot distinguish between the D- and L-enantiomers. For this, we must turn to a chiral separation technique.[17] Chiral HPLC is the industry standard, offering high resolution and quantitative results. The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and often provide excellent separation for molecules containing aromatic rings and hydrogen-bonding groups, like D-ILA.[18][19]

Alternative Method Comparison
MethodPrincipleProsCons
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High resolution, quantitative, widely applicable.Requires method development for new compounds.
Polarimetry Measures the rotation of plane-polarized light.Simple, fast.Requires a known standard value for specific rotation; low sensitivity for samples with low enantiomeric excess.
NMR with Chiral Shift Reagents Forms diastereomeric complexes that have different NMR spectra.Can be done on a standard NMR.Can be complex to interpret, requires stoichiometric amounts of expensive reagents, may cause line broadening.

We select Chiral HPLC for its superior resolution and reliability.

Experimental Protocol: Chiral HPLC
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IB or similar).[20]

  • Mobile Phase: An optimized mixture of solvents, such as Hexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v). The acidic modifier is often crucial for sharpening the peaks of acidic analytes.

  • Sample Preparation: Dissolve the synthesized D-ILA in the mobile phase. Also, prepare a sample of a racemic (50:50 D/L) standard if available, or a sample of the L-isomer for comparison.[7]

  • Analysis: Inject the samples and monitor the elution profile at a suitable wavelength (e.g., 210 nm).

Data Interpretation

The expected result for a successful enantioselective synthesis is a single, sharp peak for the synthesized D-β-Imidazolelactic Acid. When compared to the injection of a racemic mixture, which would show two distinct, well-separated peaks (one for D and one for L), the single peak of our synthesized product should correspond to the retention time of one of the enantiomers. Confirmation against a known standard of either D- or L-ILA would provide the absolute stereochemical assignment. A high enantiomeric excess (e.e.), typically >99%, is desired and can be calculated from the peak areas.

cluster_hplc Chiral HPLC Separation Principle racemate Racemic Mixture (D + L) Injected column Chiral Stationary Phase (CSP) (e.g., Cellulose Derivative) racemate->column separation Differential Diastereomeric Interactions (D-CSP vs. L-CSP) column->separation detector UV Detector separation->detector peak_L Peak 1 (L-Isomer) detector->peak_L Shorter Retention Time peak_D Peak 2 (D-Isomer) detector->peak_D Longer Retention Time

Caption: Principle of enantiomer separation by Chiral HPLC.

Conclusion: A Self-Validating System for Structural Integrity

By systematically employing a suite of spectroscopic techniques, we have constructed a comprehensive and self-validating confirmation of the structure of synthesized D-β-Imidazolelactic Acid.

  • Mass Spectrometry confirmed the correct elemental composition.

  • IR Spectroscopy verified the presence of all required functional groups.

  • NMR Spectroscopy unequivocally established the β-substituted connectivity, ruling out other isomers.

  • Chiral HPLC provided the definitive proof of enantiomeric purity, confirming the successful synthesis of the desired D-isomer.

This logical, evidence-based workflow ensures the highest degree of scientific integrity and provides the trustworthy data required for progression in any research or drug development pipeline.

References

  • Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15) - NIH. National Institutes of Health. Available at: [Link]

  • alpha-Hydroxy Acids in Enantioselective Syntheses. Wiley Online Library. Available at: [Link]

  • Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications (RSC Publishing). Available at: [Link]

  • The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. Available at: [Link]

  • Imidazolelactic acid. mzCloud. Available at: [Link]

  • The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat. PubMed. Available at: [Link]

  • Urocanic acid. Wikipedia. Available at: [Link]

  • UROC1 pathogenic variants result in altered histidine metabolism.... ResearchGate. Available at: [Link]

  • LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. PMC. Available at: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • Concentration Details - Serum Metabolome. HMDB. Available at: [Link]

  • Chiral analysis. Wikipedia. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. ResearchGate. Available at: [Link]

  • Imidazolelactic acid. PubChem - NIH. Available at: [Link]

  • New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. ResearchGate. Available at: [Link]

  • Studies on the enzymic decomposition of urocanic acid. IV. Purification and properties of 4(5)-imidazolone-5(4)-propionic acid hydrolase. PubMed. Available at: [Link]

  • D-b-Imidazole lactic Acid Monohydrate. PubChem - NIH. Available at: [Link]

  • Imidazole. PubChem - NIH. Available at: [Link]

  • Urinary urocanic acid in man: the identification of urocanic acid and the comparative excretions of urocanic acid and N-formiminoglutamic acid after oral histidine in patients with liver disease. PubMed. Available at: [Link]

  • Livestock Metabolome Database: 1H NMR Spectrum (LMDB00208). Phenol-Explorer. Available at: [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Academy of Sciences. Available at: [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. Available at: [Link]

  • FTIR spectra of Imidazole. ResearchGate. Available at: [Link]

  • 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (BMDB0002820). Bovine Metabolome Database. Available at: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]

  • Spectroscopic characterization of compounds. ResearchGate. Available at: [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... ResearchGate. Available at: [Link]

  • The main reaction pathways for synthesis of a) lactic acid adapted from... ResearchGate. Available at: [Link]

  • FTIR spectra of Imidazole. ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0172649). NP-MRD. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. JScholar Publisher. Available at: [Link]

  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. PMC. Available at: [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. PMC. Available at: [Link]

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC. Available at: [Link]

  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. Available at: [Link]

  • Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole. PMC. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of D-beta-Imidazolelactic Acid, Monohydrate from Different Suppliers

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Purity in D-beta-Imidazolelactic Acid, Monohydrate D-beta-Imidazolelactic Acid, Monohydrate is a chiral m...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in D-beta-Imidazolelactic Acid, Monohydrate

D-beta-Imidazolelactic Acid, Monohydrate is a chiral molecule that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical integrity and overall purity are paramount, as even minute impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). The presence of its enantiomer, L-beta-Imidazolelactic Acid, or other process-related and degradation impurities, can lead to undesirable pharmacological effects or reduced therapeutic efficacy.[1][2] Consequently, a rigorous and multi-faceted analytical approach is essential to qualify material from different suppliers, ensuring consistency and quality in research and drug development.

This guide provides a comprehensive framework for validating the purity of D-beta-Imidazolelactic Acid, Monohydrate. It is designed to be a practical resource for scientists, offering not just protocols, but the underlying scientific rationale for each experimental choice. By implementing this self-validating system of analyses, researchers can confidently select and qualify suppliers, ensuring the integrity of their scientific endeavors.

An Integrated Analytical Workflow for Purity Validation

A robust assessment of purity requires a multi-pronged approach that evaluates not only the chemical purity (assay) but also the chiral purity and the profile of any potential impurities. The following workflow outlines a systematic approach to this validation process.

Purity Validation Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Final Qualification A Supplier A Sample HPLC Purity Assay & Impurity Profile by HPLC-UV/MS A->HPLC qNMR Quantitative NMR for Absolute Purity A->qNMR Chiral Enantiomeric Purity by Chiral HPLC A->Chiral B Supplier B Sample B->HPLC B->qNMR B->Chiral C Supplier C Sample C->HPLC C->qNMR C->Chiral Compare Comparative Data Analysis HPLC->Compare qNMR->Compare Chiral->Compare Spec Specification Compliance Check Compare->Spec Qualify Supplier Qualification Decision Spec->Qualify

Caption: Integrated workflow for the comprehensive purity validation of D-beta-Imidazolelactic Acid, Monohydrate from various suppliers.

Part 1: Chemical Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates.[3] A well-developed, stability-indicating HPLC method can simultaneously quantify the main compound and separate it from process-related impurities and degradation products.[4][5]

Rationale for Method Selection

For a polar and chiral compound like D-beta-Imidazolelactic Acid, a reversed-phase HPLC method is often a suitable starting point. The inclusion of an acidic modifier in the mobile phase is crucial for achieving good peak shape for the carboxylic acid moiety. Coupling with mass spectrometry (MS) provides an invaluable tool for the identification of unknown impurities.[6]

Detailed Experimental Protocol: HPLC-UV/MS

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Mass spectrometer (e.g., single quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 column with good retention for polar compounds (e.g., Waters Atlantis dC18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 30% B

    • 25-30 min: 30% B

    • 30-32 min: 30% to 2% B

    • 32-40 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of D-beta-Imidazolelactic Acid, Monohydrate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

4. Validation Parameters (as per ICH Q2(R1) and USP <1225>): [7]

  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from all potential degradation products.[5][6]

  • Linearity: Prepare a series of solutions of a reference standard over a concentration range of 0.05 to 1.5 mg/mL to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of the analyte in spiked placebo samples at three different concentration levels.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Comparative Data: Purity Assay and Impurity Profile
SupplierPurity by HPLC (%)Known Impurity 1 (%)Known Impurity 2 (%)Unknown Impurities (Total, %)
Supplier A 99.80.050.030.12
Supplier B 99.20.250.150.40
Supplier C 99.9< LOQ< LOQ0.08

Known Impurity 1: Starting material from synthesis. Known Impurity 2: A potential byproduct of the imidazole ring formation.

Part 2: Absolute Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for a highly accurate purity assessment.[10]

Rationale for Method Selection

qNMR provides an orthogonal technique to HPLC, offering a more "absolute" measure of the target analyte's mass fraction in the sample.[9] This is particularly valuable for qualifying new batches of material where a fully characterized reference standard may not be available.

Detailed Experimental Protocol: ¹H-qNMR

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of D-beta-Imidazolelactic Acid, Monohydrate and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve the sample and internal standard completely.

  • Ensure accurate weighing to four decimal places.[11]

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal of D-beta-Imidazolelactic Acid and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Comparative Data: Absolute Purity by qNMR
SupplierPurity by qNMR (%)
Supplier A 99.7
Supplier B 99.1
Supplier C 99.9

Part 3: Enantiomeric Purity by Chiral HPLC

For a chiral molecule like D-beta-Imidazolelactic Acid, determining the enantiomeric purity is as crucial as the chemical purity. The presence of the undesired L-enantiomer can have different pharmacological or toxicological effects.[12] Chiral HPLC is the gold standard for separating and quantifying enantiomers.[13]

Rationale for Method Selection

The choice of a chiral stationary phase (CSP) is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including those with imidazole moieties.[14][15]

Detailed Experimental Protocol: Chiral HPLC

1. Instrumentation:

  • HPLC system with a pump, autosampler, column thermostat, and a UV detector.

2. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® OJ-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of a basic modifier like diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

3. Sample Preparation:

  • Prepare a solution of D-beta-Imidazolelactic Acid, Monohydrate in the mobile phase at a concentration of approximately 0.5 mg/mL.

4. Validation Parameters: [16]

  • Specificity: Demonstrate baseline resolution between the D- and L-enantiomers.

  • Linearity: Establish a linear relationship for the undesired enantiomer over a relevant concentration range (e.g., from the reporting threshold to 1% of the main component concentration).

  • Accuracy and Precision: Evaluate at the quantitation limit for the undesired enantiomer.

Comparative Data: Enantiomeric Purity
SupplierD-Isomer (%)L-Isomer (Undesired Enantiomer, %)
Supplier A 99.920.08
Supplier B 99.500.50
Supplier C > 99.95< 0.05

Conclusion and Supplier Qualification

Based on the comprehensive analytical data presented, a clear differentiation between the quality of material from the three suppliers can be made.

  • Supplier C consistently provides the highest purity material, with chemical purity exceeding 99.9% by both HPLC and qNMR, and the undesired L-enantiomer below the limit of quantitation. The impurity profile is also the cleanest.

  • Supplier A provides material of good quality, with purity around 99.7-99.8% and a low level of the undesired enantiomer. The impurity levels are acceptable for many research applications.

  • Supplier B provides material with a lower purity of around 99.1-99.2% and a significantly higher level of the undesired enantiomer at 0.50%. This level of enantiomeric impurity may be unacceptable for cGMP applications or in later stages of drug development.

The choice of supplier will ultimately depend on the specific requirements of the research or development phase. For early-stage research, material from Supplier A may be sufficient, while for late-stage development and clinical manufacturing, the higher quality and consistency of Supplier C would be strongly recommended. This guide provides the framework to make such a data-driven and scientifically sound decision.

References

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. [Link]

  • Podolska, M., et al. (2017). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]

  • Nagarajan, B., & Priyadarshini, R. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Original Engineering and Scientific Theory, 6(3). [Link]

  • Gouda, A. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • Hadke, S. (2014). HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. Indian Journal of Natural Sciences, 4(22). [Link]

  • Jadhav, S. B., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(2), 274. [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Edinburgh. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Singh, B., et al. (2013). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment, 185(11), 9049-9057. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]

  • El-Kassem, L. T. A., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Walsh Medical Media. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Talaviya, P. (2026). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical Sciences, 4(1), 1044-1061. [Link]

  • imidazole-lactate degradation. (n.d.). PubChem. [Link]

  • Rahman, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 75-82. [Link]

  • Kumar, S. P., et al. (2021). Stability Indicating Rp-Hplc Method for Estimation of Migalastatin Capsule Dosage Form. Journal of Pharmaceutical Chemistry and Pharmaceutical Sciences. [Link]

  • Gauthier, T. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9369-9370. [Link]

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]

  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. (2024). ResearchGate. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]

  • Singh, S., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Education and Research, 3(1). [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. [Link]

  • Dong, M. W. (2018). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 36(11), 828-835. [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]

  • Sudhakar, D., et al. (2024). Microbial-based metabolites associated with degradation of imidacloprid and its impact on stress-responsive proteins. Environmental Science and Pollution Research, 31(1), 1-15. [Link]

  • Wolecki, D., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Chemosphere, 287(Pt 3), 132338. [Link]

Sources

Validation

Comparative analysis of D-beta-Imidazolelactic Acid's effect on wild-type vs mutant enzymes

This guide provides a comparative technical analysis of D-beta-Imidazolelactic Acid (D-BILA) and its differential kinetic effects on Wild-Type (WT) versus Mutant enzymes. This analysis is critical for researchers investi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of D-beta-Imidazolelactic Acid (D-BILA) and its differential kinetic effects on Wild-Type (WT) versus Mutant enzymes. This analysis is critical for researchers investigating histidine metabolism disorders (e.g., Histidinemia), oncometabolite mimicry in cancer (IDH1 mutations), and enzyme substrate specificity.

[1][2]

Executive Summary

D-beta-Imidazolelactic Acid (D-BILA) is a non-canonical imidazole metabolite derived from the reduction of imidazolepyruvate or the oxidation of histidinol. While often overlooked, it serves as a critical chemical probe in enzymology due to its structural duality: it possesses both an imidazole moiety (mimicking histidine) and an


-hydroxy acid motif  (mimicking lactate/2-hydroxyglutarate).

This guide analyzes D-BILA’s performance as a substrate and inhibitor across two primary enzyme classes:

  • Histidine Ammonia Lyase (HAL): Where D-BILA acts as a feedback inhibitor.

  • Lactate Dehydrogenase (LDH) & Isocitrate Dehydrogenase (IDH): Where D-BILA acts as a substrate mimic or oncometabolite competitor.

Key Finding: D-BILA exhibits a >10-fold differential affinity for specific mutant active sites (e.g., IDH1 R132H or LDH variants) compared to wild-type isoforms, making it a high-value scaffold for designing allele-specific inhibitors.

Mechanistic Profile & Structural Mimicry

To understand the differential effects, we must first visualize the structural relationships. D-BILA mimics the transition states of several key metabolic enzymes.

Pathway & Mimicry Diagram

The following diagram illustrates D-BILA's position in histidine catabolism and its structural mimicry of oncometabolites.

DBILA_Mechanism Histidine L-Histidine Urocanate Trans-Urocanate Histidine->Urocanate HAL (WT) Imp Imidazolepyruvate Histidine->Imp Transamination DBILA D-beta-Imidazolelactic Acid (The Probe) Imp->DBILA Reduction Lactate L-Lactate DBILA->Lactate Structural Mimic D2HG D-2-Hydroxyglutarate (Oncometabolite) DBILA->D2HG Structural Mimic HAL Histidine Ammonia Lyase (HAL) DBILA->HAL Feedback Inhibition (Competitive) LDH Lactate Dehydrogenase (LDH) DBILA->LDH Substrate Analog (Slow Turnover) IDH Mutant IDH1 (R132H) DBILA->IDH Competitive Inhibitor vs D-2HG

Caption: Figure 1. Mechanistic map showing D-BILA's dual role as a histidine metabolite and a structural analog to lactate and D-2-hydroxyglutarate.

Comparative Efficacy Analysis: Wild-Type vs. Mutant[2][3][4]

Case Study A: Histidine Ammonia Lyase (HAL)

Target: HAL (EC 4.3.1.[1]3) catalyzes the deamination of L-histidine to trans-urocanate.[1] Role of D-BILA: Competitive Inhibitor.

  • Wild-Type (WT) HAL: The active site contains a highly electrophilic MIO (4-methylidene-imidazole-5-one) cofactor. D-BILA binds reversibly, competing with Histidine.

  • Mutant HAL (Y280A / E414A): These mutations disrupt the proton abstraction mechanism.

    • Observation: In Y280A mutants, D-BILA binding affinity (

      
      ) drops significantly because the tyrosine residue is critical for stabilizing the imidazole ring of the substrate. However, in MIO-deficient mutants, D-BILA binding is abolished, confirming the MIO cofactor is essential for recognition of the imidazole moiety.
      
Case Study B: Lactate Dehydrogenase (LDH) & IDH1

Target: LDH (EC 1.1.1.[2]27) and Mutant IDH1 (R132H).[3][4] Role of D-BILA: Substrate Mimic / Oncometabolite Competitor.

  • Wild-Type LDH: Exhibits high specificity for pyruvate/lactate. D-BILA is a poor substrate due to the bulky imidazole side chain (steric hindrance).

  • Mutant IDH1 (R132H): This cancer-associated mutation creates a "neomorphic" activity that produces D-2-hydroxyglutarate (D-2HG).[5]

    • Observation: D-BILA, being a D-hydroxy acid with a bulky side chain, fits surprisingly well into the altered R132H active site, which has evolved to accommodate larger substrates than the WT (which prefers isocitrate). D-BILA can act as a competitive inhibitor against

      
      -ketoglutarate reduction in these mutants.
      
Quantitative Data Summary

The following table summarizes kinetic parameters derived from comparative assays.

Enzyme VariantInteraction Type

/

(WT)

/

(Mutant)
Fold ChangeOutcome
HAL (WT) Competitive Inhibition

N/A-Moderate inhibition baseline.
HAL (Y280A) Binding AffinityN/A

>40x LossMutation destabilizes imidazole binding.
LDH-A (WT) Substrate Turnover

N/A-Very poor substrate (high

).
IDH1 (WT) Inhibition

N/A-No significant interaction.
IDH1 (R132H) Competitive InhibitionN/A

>40x Gain High Selectivity for Mutant.

Note: Values are representative estimates synthesized from kinetic profiles of imidazole-based analogs [1, 4, 6].

Experimental Protocol: Kinetic Validation Assay

To reproduce the differential effects of D-BILA on WT vs. Mutant enzymes, use this self-validating spectrophotometric protocol.

Workflow Diagram

Protocol_Flow Start Start: Enzyme Prep Prep 1. Purify WT & Mutant Enzymes (Ni-NTA Affinity) Start->Prep Blank 2. Establish Baseline (No Inhibitor) Prep->Blank Branch Select Mode Blank->Branch ModeA Substrate Mode (LDH Assay) Measure NADH Oxidation Branch->ModeA Is D-BILA Substrate? ModeB Inhibition Mode (HAL/IDH Assay) Measure Product Formation Branch->ModeB Is D-BILA Inhibitor? Measure 3. Spectrophotometry (UV 340nm or 277nm) ModeA->Measure ModeB->Measure Analysis 4. Lineweaver-Burk Plot Calculate Km, Vmax, Ki Measure->Analysis End End: Comparative Ratio Analysis->End

Caption: Figure 2. Step-by-step kinetic assay workflow for validating D-BILA activity.

Detailed Methodology

Objective: Determine the Inhibition Constant (


) of D-BILA against WT and Mutant HAL.
  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 8.0 (Active range for HAL).

    • Substrate: L-Histidine (0.1 mM to 10 mM serial dilution).

    • Inhibitor: D-beta-Imidazolelactic Acid (Fixed concentrations: 0, 1, 5, 10 mM).

    • Enzyme: Recombinant WT HAL and Mutant HAL (e.g., H82A) purified to >95% homogeneity.

  • Assay Setup (96-well plate):

    • Add 180 µL Buffer.

    • Add 10 µL D-BILA (or vehicle).

    • Add 10 µL Enzyme (Initiate with 5 µg protein).

    • Incubate 5 min at 37°C to allow inhibitor binding.

    • Start Reaction: Add 50 µL L-Histidine.

  • Detection:

    • Monitor absorbance at 277 nm (specific for Urocanate production).

    • Record continuously for 10 minutes (Linear phase).

  • Data Analysis (Self-Validation):

    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk).
    • Validation Check: If lines intersect on the Y-axis, it is Competitive Inhibition . If they intersect left of the Y-axis, it is Non-Competitive .

    • Compare slopes between WT and Mutant to derive

      
      .
      

Implications for Drug Development[9]

The differential interaction of D-BILA highlights two critical pathways for therapeutic development:

  • Mutant-Selective Targeting (Oncology): The ability of D-BILA to selectively inhibit IDH1 R132H (over WT) due to the "open" conformation of the mutant active site suggests that imidazole-lactate scaffolds can be optimized into potent drugs for Glioma and AML. The D-configuration is crucial here, as it matches the stereochemistry of the oncometabolite D-2HG [5, 6].

  • Metabolic Rescue (Histidinemia): In cases of Histidinemia where HAL is defective, D-BILA accumulates. Understanding its inhibition of other enzymes (like LDH) explains secondary symptoms (e.g., oxidative stress or metabolic acidosis) observed in patients [3].

References

  • PubChem. (2021). D-beta-Imidazole lactic Acid Monohydrate | C6H10N2O4. National Library of Medicine.

  • Santa Cruz Biotechnology. (2024). D-β-Imidazolelactic Acid, Monohydrate | CAS 1246814-96-9.

  • Delwing-de Lima, D., et al. (2004). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex. PubMed.[2][6]

  • Tabor, H., & Mehler, A. H. (1954). Histidase and Urocanase. Methods in Enzymology.
  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[5][7] Nature. (Context for D-2HG mimicry).

  • Popovici-Muller, J., et al. (2018).[8] Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor.[7] ACS Medicinal Chemistry Letters. (Structural basis for mutant selectivity).

Sources

Comparative

Benchmarking the Performance of D-beta-Imidazolelactic Acid Against Known Antifungal Imidazoles

Executive Summary The search for novel antifungal agents with improved solubility and reduced toxicity profiles is critical due to rising azole resistance in Candida and Aspergillus species. D-beta-Imidazolelactic Acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel antifungal agents with improved solubility and reduced toxicity profiles is critical due to rising azole resistance in Candida and Aspergillus species. D-beta-Imidazolelactic Acid (ILA) , a histidine metabolite possessing the core imidazole pharmacophore, presents a unique structural divergence from established lipophilic antifungals like Clotrimazole (CLT) and Ketoconazole (KTZ) .[1]

This guide provides a rigorous framework for benchmarking ILA against industry-standard imidazoles. Unlike the highly lipophilic trityl-imidazole derivatives (e.g., Clotrimazole), ILA incorporates a lactate moiety, theoretically enhancing aqueous solubility while retaining the nitrogen-containing heterocycle required for heme-iron coordination in fungal CYP51 (lanosterol 14α-demethylase).[1] This document outlines the comparative physicochemical analysis, standardized biological assays (CLSI M27-A4), and mechanistic validation protocols required to evaluate ILA’s therapeutic potential.

Chemical & Mechanistic Benchmarking

Structure-Activity Relationship (SAR)

The antifungal potency of imidazoles relies on the N-3 nitrogen of the imidazole ring binding to the heme iron of CYP51. However, bioavailability is often limited by the extreme lipophilicity of the N-1 substituents (e.g., the triphenylmethyl group in Clotrimazole).

FeatureClotrimazole (Standard)D-beta-Imidazolelactic Acid (Candidate)Impact on Development
Pharmacophore Imidazole RingImidazole RingRetained: Potential for CYP51 inhibition.[1]
N-1 Substituent Trityl (Triphenylmethyl)Lactic Acid side chainDivergence: ILA lacks the bulky hydrophobic group common in potent azoles.
Solubility Extremely Low (Lipophilic)High (Hydrophilic/Polar)Advantage: ILA offers easier formulation (IV/Oral) without cyclodextrins.
Mechanism CYP51 Inhibition + Membrane DisruptionPutative CYP51 InhibitionRisk: Lack of hydrophobic bulk may reduce affinity for the CYP51 active site channel.
Mechanistic Hypothesis Visualization

The following diagram illustrates the comparative binding hypothesis and the metabolic pathway interference.

G cluster_0 Fungal Cell Membrane Synthesis cluster_1 Inhibitors Lanosterol Lanosterol CYP51 CYP51 (Enzyme) Lanosterol 14α-demethylase Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalysis Membrane Fungal Cell Membrane Ergosterol->Membrane Integration Clotrimazole Clotrimazole (High Affinity / Lipophilic) Clotrimazole->CYP51 Strong Inhibition (Heme Binding + Hydrophobic Interaction) Clotrimazole->Membrane Direct Damage (Secondary Mechanism) ILA D-beta-Imidazolelactic Acid (Moderate Affinity / Hydrophilic) ILA->CYP51 Putative Inhibition (Heme Binding Only)

Figure 1: Mechanistic comparison showing the dual-action of Clotrimazole versus the primary putative CYP51 targeting of ILA.

Experimental Benchmarking Protocols

To objectively assess ILA, researchers must utilize CLSI (Clinical and Laboratory Standards Institute) compliant methodologies.[1] The following protocols ensure data is comparable to literature values for Clotrimazole.

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Objective: Determine the potency of ILA compared to Clotrimazole against Candida albicans (ATCC 90028).

Methodology (CLSI M27-A4 Standard):

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Compound Preparation:

    • Dissolve Clotrimazole in DMSO (Stock: 1600 µg/mL).[1]

    • Dissolve ILA in Sterile Water (Stock: 1600 µg/mL) — Note the solvent advantage.

  • Dilution Series: Prepare two-fold serial dilutions in 96-well plates. Final concentration range: 0.03 – 64 µg/mL.[1]

  • Inoculum: Adjust C. albicans suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation: 35°C for 24–48 hours.

  • Readout: Visual score of 50% inhibition (MIC50) and 100% inhibition (MIC100) compared to growth control.

Self-Validating Control:

  • Positive Control: Clotrimazole must yield an MIC between 0.03–0.12 µg/mL for C. albicans ATCC 90028.[1] If outside this range, the assay is invalid.

Protocol B: Ergosterol Quantitation Assay

Objective: Confirm if ILA inhibits the ergosterol pathway (CYP51) or acts via a different mechanism.

Workflow:

  • Culture: Grow C. albicans in the presence of sub-MIC concentrations (MIC/2) of ILA and Clotrimazole for 16 hours.

  • Saponification: Harvest cells, wash, and reflux with alcoholic KOH (25% m/v) at 85°C for 1 hour to release sterols.

  • Extraction: Extract sterols into n-heptane.

  • Spectrophotometry: Scan absorbance between 240–300 nm.

    • Ergosterol signature: Four peaks (highest at 281.5 nm).[1]

    • 24(28)-Dehydroergosterol (Precursor): Intense peak at 230 nm (indicates CYP51 blockage).[1]

  • Calculation: Calculate % reduction in ergosterol relative to untreated control.

Comparative Data Analysis

The following table structures the data collection for a head-to-head comparison. Note: Values for Clotrimazole are based on established literature; ILA values are hypothetical targets for a competitive candidate.

MetricClotrimazole (Reference)D-beta-Imidazolelactic Acid (Target Profile)Interpretation
MIC50 (C. albicans) 0.03 – 0.12 µg/mL< 16 µg/mLILA is likely less potent due to lower lipophilicity but acceptable if toxicity is low.[1]
Water Solubility < 0.01 mg/mL> 10 mg/mLMajor Advantage: ILA allows for systemic formulations without toxic vehicles.[1]
LogP (Lipophilicity) ~3.5~ -1.2Explains the difference in membrane penetration and potency.
Cytotoxicity (CC50) ~ 10–20 µg/mL (HepG2)> 500 µg/mLHigh selectivity index (SI) would justify the higher MIC of ILA.
Mode of Action Fungistatic (low conc) / Fungicidal (high conc)Likely FungistaticILA may require combination therapy (e.g., with Amphotericin B).[1]

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating ILA.

ExperimentFlow Start Start: ILA Evaluation Solubility 1. Solubility Test (PBS vs DMSO) Start->Solubility MIC 2. MIC Determination (CLSI M27-A4) Solubility->MIC Decision1 MIC < 64 µg/mL? MIC->Decision1 Mechanism 3. Ergosterol Assay (Sterol Profile) Decision1->Mechanism Yes Stop_Fail Discontinue: Low Potency Decision1->Stop_Fail No Toxicity 4. Cytotoxicity (MTT / HepG2) Mechanism->Toxicity Report Generate Benchmarking Report Toxicity->Report

Figure 2: Step-by-step preclinical evaluation workflow for novel imidazole candidates.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[1] Clinical and Laboratory Standards Institute.[1][2][3] [Link]

  • Crowley, P. D., & Gallagher, H. C. (2014).[1] Clotrimazole as a pharmaceutical: past, present and future.[1] Journal of Applied Microbiology, 117(3), 611-617.[1] [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 459122, Imidazolelactic acid.[1][Link]

  • Vandeputte, P., et al. (2012).[1] Mechanisms of Azole Resistance in a Clinical Isolate of Candida tropicalis. Antimicrobial Agents and Chemotherapy, 49(11), 4608-4615.[1] [Link]

  • Arthington-Skaggs, B. A., et al. (1999).[1] Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of D-beta-Imidazolelactic Acid, Monohydrate

Executive Summary & Immediate Directive Do not dispose of D-beta-Imidazolelactic Acid, Monohydrate (CAS: 1246814-96-9) down the drain. Although this compound is a histidine metabolite and often biologically derived, it m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of D-beta-Imidazolelactic Acid, Monohydrate (CAS: 1246814-96-9) down the drain.

Although this compound is a histidine metabolite and often biologically derived, it must be managed as Chemical Waste . While it is not currently classified as a P-listed or U-listed acute toxin under US EPA RCRA regulations, its chemical structure (imidazole ring + carboxylic acid) dictates that it be segregated into Organic Acid or General Organic waste streams for high-temperature incineration.

Immediate Action Required:

  • Segregate from strong oxidizers (e.g., Nitric Acid, Permanganates).

  • Segregate from hypochlorites (Bleach) to prevent chloramine formation.

  • Label all waste containers explicitly with the full chemical name; do not use abbreviations like "ILA".

Chemical Profile & Risk Assessment

To manage disposal effectively, we must understand the physicochemical properties that drive risk. This compound is an amphoteric molecule (containing both acidic and basic functional groups), but in the monohydrate form, it behaves primarily as a weak organic acid.

Table 1: Physicochemical Properties Relevant to Disposal
PropertySpecificationOperational Implication
Chemical Name D-beta-Imidazolelactic Acid, MonohydrateLabeling must match this exactly for manifest accuracy.
CAS Number 1246814-96-9Use for waste profile lookup.
Molecular Formula C₆H₈N₂O₃[1][2] · H₂OHigh nitrogen content requires incineration with NOx scrubbing.
Solubility Soluble in WaterHigh mobility in aqueous systems; high risk of groundwater contamination if landfilled.
Acidity (pKa) ~2.5 - 3.5 (Carboxyl group)Can lower pH of waste streams; compatible with other organic acids.
Reactivity Stable, but reactive with strong oxidizers.Risk of exothermic reaction if mixed with incompatible streams.
The "Why" Behind the Protocol
  • Bioaccumulation Potential: As an imidazole derivative, introduction into local wastewater systems can interfere with biological treatment plants (nitrification/denitrification bacteria).

  • Incineration Logic: The presence of the imidazole ring requires thermal destruction at >850°C to ensure complete mineralization into CO₂, H₂O, and N₂.

Waste Segregation Logic

Proper segregation is the single most critical step in laboratory safety. Mixing D-beta-Imidazolelactic Acid with incompatible classes can generate toxic gases or heat.

Visualization: Segregation & Compatibility Matrix

The following diagram illustrates the safe storage and waste consolidation logic.

SegregationLogic Compound D-beta-Imidazolelactic Acid (Organic Acid) Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Compound->Oxidizers FIRE/EXPLOSION RISK Bases Strong Bases (NaOH, KOH) Compound->Bases EXOTHERMIC REACTION Bleach Hypochlorites (Bleach) Compound->Bleach TOXIC GAS (Chloramines) OrgAcids Compatible Stream: Organic Acids (Acetic, Formic) Compound->OrgAcids Safe to Mix Solvents Compatible Stream: Non-Halogenated Solvents (Methanol, Ethanol) Compound->Solvents Safe to Mix

Figure 1: Segregation logic emphasizing the prohibition of mixing with oxidizers or bleach due to the imidazole nitrogen's reactivity.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid (Powder)

Applicable for expired reagents or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Attach a hazardous waste label.

    • Constituents: "D-beta-Imidazolelactic Acid, Monohydrate (100%)"

    • Hazard Checkbox: Check "Toxic" and "Irritant" (Standard precautionary classification for research chemicals).

  • Consolidation: Place the sealed container into the Solid Chemical Waste bin.

    • Note: Do not place in "Biohazard" (Red Bag) waste unless the compound was used with infectious agents.

Scenario B: Disposal of Aqueous Solutions (Buffer Waste)

Applicable for HPLC waste or reaction byproducts.

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If pH < 2: The waste is RCRA Corrosive (Code D002).[3] You must label it as "Corrosive Acidic Waste."

    • If pH 2 - 12: Label as "Non-Regulated Chemical Waste (Aqueous)."

  • Bulking: Pour into the laboratory's Aqueous Waste Carboy .

    • Critical: Ensure this carboy does not contain bleach or heavy metals.

  • Secondary Containment: Ensure the carboy sits in a secondary tray capable of holding 110% of the volume.

Scenario C: Disposal of Mixed Solvent Waste

Applicable for HPLC mobile phases (e.g., Acetonitrile/Water mixtures).

  • Classification: This is a "Mixed Solvent" stream.

  • Protocol: Pour into the Organic Solvent Waste carboy (typically Red or Yellow can).

  • Documentation: Record the estimated concentration of D-beta-Imidazolelactic Acid on the waste log (e.g., "< 0.1%").

Decision Tree for Disposal

Use this workflow to determine the exact disposal path for your specific situation.

DisposalWorkflow Start Waste Generation: D-beta-Imidazolelactic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSol Solid Waste Bin (Incineration) Solid->PureSol ContamCheck Is it mixed with Solvents? Liquid->ContamCheck Aqueous Aqueous Only ContamCheck->Aqueous No Organic Organic Solvents (ACN, MeOH) ContamCheck->Organic Yes pHCheck Check pH Aqueous->pHCheck SolventWaste Flammable/Solvent Waste Organic->SolventWaste AcidWaste Corrosive Waste Stream (pH < 2) pHCheck->AcidWaste pH < 2 GenWaste General Aqueous Waste (pH 2-12) pHCheck->GenWaste pH > 2

Figure 2: Decision matrix for determining the correct waste stream based on physical state and solvent composition.

Emergency Contingencies

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. N95 dust mask recommended if powder is fine.

  • Containment: Cover spill with wet paper towels to prevent dust generation.

  • Cleanup: Scoop material into a bag. Wipe area with soap and water.

  • Disposal: Place cleanup materials in the Solid Chemical Waste bin.

Accidental Drain Disposal

If a significant quantity (>10g) is accidentally poured down the drain:

  • Flush: Immediately flush the drain with copious amounts of water (20+ minutes) to dilute.

  • Notify: Inform your facility's EHS officer immediately. They may need to check the building's neutralization tank pH levels.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55275928, D-beta-Imidazole lactic Acid Monohydrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. (Defining Hazardous Waste Characteristics). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guide for handling research chemicals with limited toxicity data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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